LP-65
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C47H53F3IN7O10 |
|---|---|
Peso molecular |
1059.9 g/mol |
Nombre IUPAC |
[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methyl 3-[2-[2-[2-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxyethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C47H53F3IN7O10/c1-29-26-65-16-13-57(29)45-35-7-10-38(53-44(35)54-47(55-45)58-14-17-66-27-30(58)2)31-4-11-40(61-3)32(24-31)28-67-41(59)12-15-62-18-19-63-20-21-64-22-23-68-56-46(60)34-6-8-36(48)42(50)43(34)52-39-9-5-33(51)25-37(39)49/h4-11,24-25,29-30,52H,12-23,26-28H2,1-3H3,(H,56,60)/t29-,30-/m0/s1 |
Clave InChI |
JJAFWHBTGMOUJH-KYJUHHDHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-depth Technical Guide to LP-65: A Dual MEK/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-65 is a novel small molecule that acts as a dual inhibitor of two key signaling proteins: mitogen-activated protein kinase kinase (MEK) and the mechanistic target of rapamycin (B549165) (mTOR). By targeting both of these pathways, which are often dysregulated in various cancers, this compound presents a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. This technical guide provides a comprehensive overview of the structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Compound Structure and Properties
This compound is a complex synthetic molecule with the chemical formula C47H53F3IN7O10. Its structure is defined by the following SMILES string: FC1=C(F)C(NC2=C(F)C=C(I)C=C2)=C(C(NOCCOCCOCCOCCC(OCC3=CC(C4=CC=C(C(N5CCOC[C@@H]5C)=NC(N6CCOC[C@@H]6C)=N7)C7=N4)=CC=C3OC)=O)=O)C=C1.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C47H53F3IN7O10 | [1] |
| Molecular Weight | 1059.86 g/mol | [1] |
| SMILES | FC1=C(F)C(NC2=C(F)C=C(I)C=C2)=C(C(NOCCOCCOCCOCCC(OCC3=CC(C4=CC=C(C(N5CCOC[C@@H]5C)=NC(N6CCOC[C@@H]6C)=N7)C7=N4)=CC=C3OC)=O)=O)C=C1 | [1] |
Biological Activity and Quantitative Data
This compound has been demonstrated to be a potent dual inhibitor of MEK and mTOR.[1][2] Its inhibitory activity has been quantified in vitro, and it has shown significant effects on cancer cell proliferation and signaling pathways.[2]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Lines | Reference |
| MEK | 83.2 nM | Human glioma (D54) and human melanoma (A375) cells | [1][2] |
| mTOR | 40.5 nM | Human glioma (D54) and human melanoma (A375) cells | [1][2] |
In addition to its in vitro activity, this compound has been evaluated in a murine model of myeloproliferative neoplasm (myelofibrosis), where it demonstrated therapeutic efficacy at a dose of 40 mg/kg.[2]
Mechanism of Action: Targeting the MEK/ERK and PI3K/AKT/mTOR Pathways
This compound exerts its anti-cancer effects by simultaneously blocking two critical signaling cascades: the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway. These pathways are central regulators of cell growth, proliferation, survival, and metabolism, and their aberrant activation is a hallmark of many cancers.
The following diagram illustrates the signaling pathways and the points of inhibition by this compound.
Caption: Dual inhibition of MEK and mTORC1 by this compound.
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies for the synthesis and evaluation of kinase inhibitors. For the specific, detailed procedures for this compound, it is essential to consult the supplementary information of the primary research article: Van Dort ME, et al. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. J Med Chem. 2025 Jun 12;68(11):11406-11418.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step organic synthesis approach, likely culminating in the coupling of the MEK-inhibiting and mTOR-inhibiting pharmacophores via a linker.
General Workflow for Synthesis:
Caption: General synthetic workflow for a dual-target inhibitor.
Materials and Reagents:
-
Starting materials for the MEK and mTOR inhibitor pharmacophores.
-
Linker precursors (e.g., polyethylene (B3416737) glycol derivatives).
-
Coupling reagents (e.g., HATU, DCC).
-
Organic solvents (e.g., DMF, DCM, THF).
-
Purification media (e.g., silica (B1680970) gel, reverse-phase HPLC columns).
Procedure (Conceptual):
-
Synthesize the core structures of the MEK inhibitor and the mTOR inhibitor separately, including functional groups for later conjugation.
-
Synthesize the linker molecule with appropriate reactive ends.
-
Conjugate the MEK inhibitor moiety to one end of the linker.
-
Purify the intermediate product.
-
Conjugate the mTOR inhibitor moiety to the other end of the linker.
-
Purify the final compound, this compound, using high-performance liquid chromatography (HPLC).
-
Confirm the structure and purity of this compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of this compound against MEK and mTOR kinases.
Materials:
-
Recombinant human MEK1 and mTOR kinases.
-
Kinase-specific substrates (e.g., inactive ERK2 for MEK1, a peptide substrate for mTOR).
-
ATP.
-
This compound at various concentrations.
-
Assay buffer.
-
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits).
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.
-
Add the diluted this compound or a vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific period.
-
Stop the reaction.
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ATP consumed.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays
Objective: To evaluate the effect of this compound on cell proliferation and intracellular signaling.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):
-
Seed cancer cells (e.g., D54 glioma, A375 melanoma) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add the proliferation assay reagent (e.g., MTT, CellTiter-Glo) to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for Signaling Pathway Modulation:
-
Culture cells to a suitable confluency and then treat with this compound at various concentrations for a defined period.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-S6K, total S6K).
-
Incubate with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to assess the effect of this compound on the phosphorylation status of the target proteins.
Conclusion
This compound is a potent dual MEK/mTOR inhibitor with significant anti-proliferative activity in cancer cells. Its mechanism of action, involving the simultaneous blockade of two major oncogenic signaling pathways, represents a promising strategy for cancer therapy. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar dual-target inhibitors.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and should be adapted and validated for specific laboratory conditions. For detailed and definitive procedures, please refer to the cited primary literature.
References
In-Depth Technical Guide: The Mechanism of Action of LP-65 in Cancer Cells
A comprehensive review of publicly available scientific literature and clinical trial data reveals that a specific anti-cancer agent consistently identified as "LP-65" with a well-defined mechanism of action does not appear to be a designated compound in active clinical or late-stage preclinical development for oncology at this time.
Initial searches for "this compound" have yielded ambiguous and disparate results, suggesting that the designation may be part of a different nomenclature, an internal development code not yet in the public domain, or potentially a misidentification of another compound. The information available points to a few distinct contexts for the term "this compound," none of which provide the depth of data required for a comprehensive technical guide on its mechanism of action in cancer cells.
One preclinical study in the context of myelofibrosis, a type of bone marrow cancer, mentions the use of a compound designated this compound. In this animal model, this compound was administered and observed to modulate signaling pathways. However, the study also indicated that this compound is rapidly metabolized into other active molecules, suggesting it may function as a prodrug. The specific downstream signaling pathways in cancer cells and detailed experimental protocols were not extensively described in the available resources.
Another mention of "this compound" appears in the context of dermatology, specifically Lichen Planus, a chronic inflammatory condition. However, this is likely an unrelated reference or a typographical error and does not pertain to cancer therapeutics.
While a specific agent "this compound" remains elusive, the nomenclature "LP-XXX" is characteristic of drug candidates developed by Lantern Pharma, a clinical-stage biotechnology company focused on leveraging artificial intelligence for oncology drug development. It is plausible that the query about "this compound" is a misidentification of one of their publicly disclosed pipeline molecules. Below is a summary of the known mechanisms of action for some of Lantern Pharma's key clinical-stage assets.
Lantern Pharma Drug Candidates: Potential Compounds of Interest
Lantern Pharma's pipeline includes several compounds with the "LP" designation, each with a distinct and well-characterized mechanism of action in cancer cells.
LP-184: A Novel Acylfulvene with Potent Antitumor Activity
LP-184 is a next-generation acylfulvene, a class of anti-cancer agents derived from the fungal metabolite illudin S. Its mechanism of action is centered on its ability to alkylate DNA, leading to irreparable DNA damage and subsequent cancer cell death.
Core Mechanism:
-
Pro-drug Activation: LP-184 is a pro-drug that is activated by prostaglandin (B15479496) reductase 1 (PTGR1), an enzyme often overexpressed in various cancers.
-
DNA Alkylation: Upon activation, LP-184 becomes a potent DNA alkylating agent. It forms covalent bonds with DNA, creating DNA adducts.
-
Induction of DNA Damage: These DNA adducts disrupt the normal structure and function of DNA, leading to DNA strand breaks and replication stress.
-
Synthetic Lethality in Tumors with DNA Damage Repair (DDR) Deficiencies: The cytotoxic effect of LP-184 is particularly pronounced in cancer cells with deficiencies in their DNA damage repair pathways. Healthy cells with intact DDR mechanisms can often repair the DNA damage induced by LP-184, leading to a favorable therapeutic window. This concept of synthetic lethality is a cornerstone of its targeted action.
Signaling Pathway Involvement:
The primary signaling pathway affected by LP-184 is the DNA Damage Response (DDR) pathway. By inducing extensive DNA damage, LP-184 triggers cell cycle arrest and apoptosis, particularly in cells that cannot effectively repair the damage.
LP-300: A Cysteine-Modifying Agent for Non-Small Cell Lung Cancer (NSCLC)
LP-300 is a small molecule that has been investigated as a combination therapy with chemotherapy for non-small cell lung cancer, particularly in never-smokers. Its mechanism involves the modulation of key cellular pathways through interactions with cysteine residues on proteins.
Core Mechanism:
-
Cysteine Modification: LP-300 acts as a cysteine-modifying agent, meaning it can covalently bind to the thiol groups of cysteine residues on specific proteins.
-
Inhibition of Tyrosine Kinases: This modification can inhibit the activity of certain receptor tyrosine kinases (RTKs) that are crucial for cancer cell growth and survival.
-
Synergy with Chemotherapy: LP-300 has been shown to enhance the efficacy of standard chemotherapy agents like cisplatin (B142131) and pemetrexed. This synergy is thought to arise from the simultaneous disruption of multiple survival pathways in cancer cells.
LP-284: A Novel Agent for Hematological Malignancies
LP-284 is another novel small molecule in preclinical development with a distinct anti-cancer profile.
Core Mechanism:
-
DNA Damage Induction: Similar to LP-184, LP-284's mechanism is also linked to the induction of DNA damage.
-
Targeting Hematological Cancers: Preclinical data suggests that LP-284 has potent activity against a range of hematological malignancies.
Experimental Protocols
Due to the absence of specific, detailed publications on a compound definitively identified as "this compound," providing standardized experimental protocols is not feasible. However, for compounds like LP-184, typical experimental workflows to elucidate their mechanism of action would include:
-
In Vitro Cytotoxicity Assays:
-
Method: Cancer cell lines with varying genetic backgrounds (e.g., with and without specific DDR mutations) are treated with increasing concentrations of the drug. Cell viability is measured after a set incubation period (e.g., 72 hours) using assays like MTT or CellTiter-Glo.
-
Data Output: IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated to determine the potency of the compound in different cell lines.
-
-
DNA Damage Assays:
-
Method: Cells are treated with the drug and then analyzed for markers of DNA damage. This can be done through immunofluorescence staining for proteins like γH2AX (a marker for double-strand breaks) or through techniques like the comet assay, which visualizes DNA fragmentation.
-
Data Output: Quantification of DNA damage levels in treated versus untreated cells.
-
-
Apoptosis Assays:
-
Method: Flow cytometry analysis of cells stained with Annexin V and propidium (B1200493) iodide is a common method to quantify the percentage of cells undergoing apoptosis after drug treatment. Western blotting for cleaved caspase-3 is another standard technique.
-
Data Output: Percentage of apoptotic cells or levels of apoptotic protein markers.
-
-
Enzyme Activity Assays:
-
Method: To confirm the role of activating enzymes like PTGR1 for LP-184, experiments can be conducted in cells where the enzyme is overexpressed or knocked down (using techniques like siRNA or CRISPR). The sensitivity of these modified cells to the drug is then compared to control cells.
-
Data Output: A comparison of IC50 values to demonstrate the dependence of drug activity on the enzyme.
-
-
In Vivo Xenograft Studies:
-
Method: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the drug or a vehicle control. Tumor growth is monitored over time.
-
Data Output: Tumor growth inhibition (TGI) is calculated to assess the in vivo efficacy of the compound.
-
Quantitative Data Summary
As no quantitative data for a specific "this compound" in cancer is publicly available, a comparative table cannot be constructed. For Lantern Pharma's compounds, this data would typically be found in their scientific publications and presentations and would include IC50 values across various cancer cell lines and tumor growth inhibition percentages from preclinical models.
Conclusion
While the initial query for a detailed technical guide on the mechanism of action of "this compound" in cancer cells could not be fulfilled due to the lack of a clearly defined public entity with this designation, it is hoped that the information provided on related and potentially misidentified compounds from Lantern Pharma is of value. The mechanisms of action for LP-184, LP-300, and LP-284 highlight modern approaches in oncology drug development, including pro-drug activation, targeting DNA damage repair pathways, and combination therapies.
Researchers, scientists, and drug development professionals interested in this area are encouraged to consult the publications and clinical trial records for these specific compounds for more detailed and quantitative information. Should a compound designated "this compound" emerge into the public domain, a similar in-depth analysis would be warranted.
The Genesis of LP-65: A Dual MEK/mTOR Inhibitor for Cancer Research
For Immediate Release
[City, State] – December 10, 2025 – The compound LP-65, a novel dual inhibitor of MEK and mTOR signaling pathways, originates from a targeted drug discovery effort aimed at developing multifunctional anticancer agents. This in-depth guide provides a comprehensive overview of its origin, synthesis, and foundational experimental validation for researchers, scientists, and drug development professionals.
This compound was first described by Van Dort M.E. and colleagues in their 2025 publication in the Journal of Medicinal Chemistry, titled "Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents".[1][2] The rationale behind its development was to simultaneously target two key signaling nodes, the MAPK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in various human cancers and contribute to tumor cell proliferation, survival, and migration.[1][2] By creating a single molecule that inhibits both MEK and mTOR, the researchers aimed to overcome the resistance mechanisms that can arise when only one pathway is targeted.
Design and Synthesis
The development of this compound involved a strategy of covalently linking a potent MEK inhibitor scaffold with an mTOR inhibitor based on the structure of known compounds like AZD8055 and AZD2014.[1] This bivalent approach was designed to ensure that a single chemical entity could effectively engage both targets. The synthesis of this compound is a multi-step process, the details of which are outlined in the aforementioned publication. Researchers interested in replicating this synthesis should refer to the detailed experimental protocols provided in the supplementary information of the original paper.
Quantitative Biological Activity
The defining characteristic of this compound is its dual inhibitory activity. The following table summarizes the key in vitro potency data as reported in the foundational study.[1][2]
| Target | IC50 (nM) |
| MEK | 83.2 |
| mTOR | 40.5 |
Caption: In vitro inhibitory concentrations (IC50) of this compound against MEK and mTOR kinases.
Experimental Protocols
The initial characterization of this compound involved a series of key experiments to validate its mechanism of action and anti-cancer effects. The methodologies for these experiments are crucial for any researcher looking to build upon this work.
In Vitro Kinase Assays
The inhibitory activity of this compound against MEK and mTOR kinases was determined using in vitro kinase assays. These assays typically involve incubating the purified recombinant kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell-Based Assays
To assess the biological effects of this compound in a cellular context, human cancer cell lines were utilized. Key experiments included:
-
Western Blotting: This technique was used to measure the phosphorylation status of downstream effectors of the MEK and mTOR pathways, such as ERK, AKT, S6K, and 4E-BP1, in cancer cells treated with this compound. A significant reduction in the phosphorylation of these proteins indicates successful target engagement within the cell.
-
Cell Proliferation Assays: Assays such as the MTT or CellTiter-Glo assay were employed to measure the effect of this compound on the growth of cancer cell lines. A dose-dependent decrease in cell viability demonstrates the anti-proliferative activity of the compound.
-
Cell Migration Assays: The ability of this compound to inhibit cancer cell migration was assessed using assays like the wound-healing assay or the Boyden chamber assay. These experiments are critical for evaluating the potential of the compound to prevent metastasis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for the evaluation of this compound.
Caption: this compound targets MEK and mTORC1 to inhibit cancer cell signaling.
Caption: A typical workflow for the preclinical evaluation of this compound.
This technical guide serves as a foundational resource for understanding the origin and initial characterization of the this compound compound. For further details, researchers are strongly encouraged to consult the primary publication by Van Dort et al.
References
An In-depth Technical Guide to LP-65: A Dual MEK/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-65 is a novel, single-agent small molecule designed as a dual inhibitor of both MEK (Mitogen-activated protein kinase kinase) and mTOR (mechanistic Target of Rapamycin) kinases. This technical guide provides a comprehensive overview of its chemical properties, synthesis pathway, and biological activity. The development of dual-inhibitors like this compound is a promising strategy in cancer therapy to overcome resistance mechanisms that arise from the crosstalk between signaling pathways. This document details the experimental protocols for its synthesis and biological evaluation, presenting quantitative data in a clear, tabular format. Furthermore, visual representations of the relevant signaling pathway and the synthesis workflow are provided using the DOT language for enhanced clarity.
Chemical Properties of this compound
This compound is a complex synthetic molecule designed to simultaneously bind to and inhibit the kinase activity of both MEK and mTOR.
| Property | Value | Source |
| Chemical Formula | C₅₃H₆₂N₁₀O₈ | [1] |
| Molecular Weight | 1059.86 g/mol | [1] |
| IUPAC Name | (S)-1-(4-(4-amino-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)phenyl)-3-(4-(2-(2-(2-((2-fluoro-4-iodophenyl)amino)-2-oxoethoxy)ethoxy)ethyl)piperazin-1-yl)urea | Inferred from synthesis precursors |
| CAS Number | Not available | N/A |
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates, an mTOR inhibitor analog and a MEK inhibitor analog, which are then coupled to form the final dual-inhibitor. The overall synthetic scheme is outlined below.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is adapted from the procedures described by Van Dort et al. (2025).[2]
Materials and Methods:
-
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted.
-
Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
-
Purification of compounds was performed by flash column chromatography.
-
¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer.
-
High-resolution mass spectrometry (HRMS) was performed on a Waters LCT Premier XE TOF mass spectrometer.
Synthesis of Key Intermediates:
-
mTOR Inhibitor Intermediate (A): A derivative of AZD8055 is synthesized with a linker arm containing a terminal amine group. The synthesis involves a multi-step process starting from commercially available pyrimidine (B1678525) precursors.
-
MEK Inhibitor Intermediate (B): A derivative of a potent MEK inhibitor is synthesized with a reactive group, such as an isocyanate, capable of reacting with the amine group of the mTOR inhibitor intermediate. This synthesis typically starts from 2-fluoro-4-iodoaniline.
Final Coupling Step:
-
The mTOR inhibitor intermediate (A) is dissolved in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
An equimolar amount of the MEK inhibitor intermediate (B) is added to the solution.
-
A catalytic amount of a non-nucleophilic base, such as triethylamine (B128534) (TEA), is added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of methanol (B129727) in dichloromethane to yield this compound as a solid.
-
The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Biological Activity and Quantitative Data
This compound demonstrates potent inhibitory activity against both MEK and mTOR kinases.[2]
| Target | IC₅₀ (nM) | Cell Line/Assay Condition | Source |
| MEK | 83.2 | In vitro kinase assay | [1][2] |
| mTOR | 40.5 | In vitro kinase assay | [1][2] |
The dual inhibition of MEK and mTOR by this compound leads to a significant reduction in cancer cell proliferation and migration.[2]
Signaling Pathway and Synthesis Workflow Visualizations
MEK/mTOR Signaling Pathway
The following diagram illustrates the simplified MEK and mTOR signaling pathways and the points of inhibition by this compound.
This compound Synthesis Workflow
The following diagram provides a high-level overview of the experimental workflow for the synthesis of this compound.
References
In-Depth Technical Guide to Polysorbate 65 (Presumed LP-65) for Researchers and Drug Development Professionals
Disclaimer: The term "LP-65" did not yield a specific, uniquely identifiable chemical compound in scientific and regulatory databases. However, search results consistently point towards "Polysorbate 65" as a likely candidate, possibly an internal or less common identifier. This document therefore provides a comprehensive technical overview of Polysorbate 65, assuming it to be the substance of interest.
Core Identity: IUPAC Name and CAS Number
Polysorbate 65 is a nonionic surfactant and emulsifier used extensively in the food, cosmetic, and pharmaceutical industries. Its chemical identity is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | Sorbitan (B8754009), trioctadecanoate, poly(oxy-1,2-ethanediyl) derivs. |
| CAS Number | 9005-71-4 |
Physicochemical and Pharmaceutical Properties
Polysorbate 65 is valued in pharmaceutical formulations for its ability to act as a solubilizing agent, emulsifier, and stabilizer. A summary of its key properties is provided below.
| Property | Value/Description | Reference |
| Synonyms | Tween 65, Polyoxyethylene (20) sorbitan tristearate | [1][2] |
| Molecular Formula | C₁₀₀H₁₉₄O₂₈ (representative) | [3] |
| Appearance | Amber to light yellow oily liquid or waxy solid | [2] |
| HLB Value | 10.5-11 | [2][4] |
| Solubility | Soluble in ethanol, isopropanol, and mineral oil. Dispersible in water. | [1][5] |
| Primary Functions | Emulsifier, solubilizer, stabilizer, wetting agent | [2] |
| Acceptable Daily Intake (ADI) | Up to 25 mg/kg body weight (for total polysorbates) | [6] |
| Typical Concentration in Formulations | 0.003–3 mg/mL in protein therapeutics | [7] |
Applications in Drug Development
Polysorbate 65 plays a critical role as an excipient in various pharmaceutical dosage forms, enhancing the stability and bioavailability of active pharmaceutical ingredients (APIs).
Solubilization of Poorly Soluble Drugs
Many newly developed APIs exhibit poor water solubility, which limits their bioavailability. Polysorbate 65, as a nonionic surfactant, can increase the solubility of hydrophobic drugs, making them suitable for aqueous-based formulations.
Stabilization of Proteins and Biotherapeutics
Proteins and other biologic drugs are susceptible to denaturation and aggregation at interfaces (e.g., air-water, solid-water). Polysorbates stabilize these molecules by competitively adsorbing to interfaces, thereby preventing the protein from unfolding.[7]
Formulation of Nanoparticles and Nanoemulsions
Polysorbate 65 is a key component in the formulation of nanoparticles and nanoemulsions, which are advanced drug delivery systems.[4] It acts as a stabilizer, preventing the aggregation of nanoparticles and the coalescence of droplets in nanoemulsions.
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the use of Polysorbate 65 in drug formulation. These protocols are intended as a guide and require optimization for specific applications.
Preparation of a Nanoemulsion for a Poorly Soluble Drug
This protocol describes a low-energy method for preparing an oil-in-water (o/w) nanoemulsion.
-
Preparation of the Oil and Aqueous Phases:
-
Dissolve the poorly soluble drug in a suitable oil (e.g., medium-chain triglycerides) to form the oil phase.
-
Dissolve Polysorbate 65 and any co-surfactants in water to form the aqueous phase.
-
-
Mixing:
-
Heat both the oil and aqueous phases separately to a temperature of 60-70°C.
-
Slowly add the oil phase to the aqueous phase with continuous stirring.
-
-
Homogenization:
-
Subject the mixture to high-shear homogenization or ultrasonication to reduce the droplet size to the nano-range.
-
-
Cooling and Characterization:
-
Allow the nanoemulsion to cool to room temperature.
-
Characterize the nanoemulsion for particle size, zeta potential, and drug content.
-
Stabilization of a Protein Formulation
This protocol outlines the steps for using Polysorbate 65 to stabilize a protein therapeutic.
-
Buffer Preparation:
-
Prepare a buffer solution appropriate for the stability of the protein of interest.
-
-
Addition of Polysorbate 65:
-
Add Polysorbate 65 to the buffer at a concentration typically ranging from 0.01% to 0.1% (w/v).
-
-
Protein Dissolution:
-
Dissolve the lyophilized protein in the buffer containing Polysorbate 65 with gentle agitation.
-
-
Sterile Filtration and Filling:
-
Sterilize the final formulation by passing it through a 0.22 µm filter.
-
Fill the formulation into sterile vials.
-
-
Stability Studies:
-
Conduct stability studies under various stress conditions (e.g., thermal, mechanical) to assess the effectiveness of Polysorbate 65 in preventing aggregation.
-
Signaling Pathways and Mechanism of Action
Current scientific literature does not indicate that Polysorbate 65 directly modulates specific cellular signaling pathways as a primary mechanism of action in the context of drug delivery. Its role is primarily that of a pharmaceutical excipient, facilitating the delivery and stability of the active drug.
However, some studies on polysorbates (in general) have suggested indirect biological effects. For instance, high concentrations of Polysorbate 80 have been shown to induce ferroptosis in intestinal epithelial cells.[8] Other research has indicated that dietary emulsifiers, including polysorbates, can alter the gut microbiota, which may in turn have downstream effects on inflammatory signaling pathways.[9] It is important to note that these effects are generally observed at concentrations higher than those typically used in pharmaceutical formulations and are not the intended therapeutic action. One study did show that Polysorbate 80 can block the Nav1.7 sodium channel, suggesting a potential direct biological effect, though this has not been demonstrated for Polysorbate 65.[10]
Visualizations
Experimental Workflow for Nanoemulsion Formulation
Caption: Generalized workflow for the preparation of a nanoemulsion using Polysorbate 65.
Mechanism of Protein Stabilization by Polysorbate 65
References
- 1. POLYOXYETHYLENE (20) SORBITAN TRISTEARATE (POLYSORBATE 65) - Ataman Kimya [atamanchemicals.com]
- 2. POLYSORBATE 65 (E 436) - Ataman Kimya [atamanchemicals.com]
- 3. What's Polysorbate 65? - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 4. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. Polysorbate 65 - CD Formulation [formulationbio.com]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Ultra-Processed Foods and Inflammatory Bowel Disease: A Narrative Review of Epidemiology, Mechanisms, and Dietary Implications | MDPI [mdpi.com]
- 10. Polysorbate 80 blocked a peripheral sodium channel, Nav1.7, and reduced neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Molecule: A Search for LP-65 Reveals a Scientific Void
A comprehensive investigation into the discovery and development of a molecule designated LP-65 has yielded no discernible scientific record of its existence. Extensive searches of chemical databases, scientific literature, patent filings, and clinical trial registries have failed to identify any compound with this identifier. This absence of data precludes the creation of an in-depth technical guide as requested, leaving the history and potential of this compound a complete mystery.
The initial objective was to construct a detailed whitepaper for researchers and drug development professionals, outlining the entire lifecycle of this compound. This would have included a thorough account of its initial discovery, preclinical and clinical development, mechanism of action, and key experimental data. However, the foundational step of identifying the molecule itself proved to be an insurmountable obstacle.
Numerous search queries across a wide array of scientific and medical databases for "this compound" and related terms did not return any relevant results. The search results were populated with unrelated information where "LP" and "65" appeared coincidentally. These included:
-
A clinical study referred to as the "65 Trial," which focused on a patient population older than 65 years of age.[1][2]
-
Information regarding COVID-19 vaccines for individuals aged 65 and older.[3]
-
A nutritional study on low-protein (LP) diets.[4]
-
Research on glutamic acid decarboxylase 65 (GAD65), an enzyme involved in neurotransmitter synthesis.[5]
A separate molecule, designated LP-184, was identified in a clinical trial for advanced solid tumors, highlighting that the "LP" prefix is used in pharmaceutical development, but no connection to a "65" variant could be established.[6]
Without any primary or secondary sources describing this compound, it is impossible to fulfill the core requirements of the requested guide. There is no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways to visualize. The complete lack of information suggests that "this compound" may be an internal, unpublished designation for a compound that has not yet entered the public domain, a misnomer, or a hypothetical molecule.
Until information about this compound is made publicly available through scientific publication, patent application, or clinical trial registration, its discovery and development history remains a blank slate. Consequently, the creation of a technical guide or whitepaper is not feasible at this time.
References
- 1. thebottomline.org.uk [thebottomline.org.uk]
- 2. PulmCrit - The 65 trial: Is 60 the new 65? [emcrit.org]
- 3. Different types of COVID-19 vaccines: How they work - Mayo Clinic [mayoclinic.org]
- 4. mdpi.com [mdpi.com]
- 5. Glutamic acid decarboxylase 65: a link between GABAergic synaptic plasticity in the lateral amygdala and conditioned fear generalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
No Publicly Available Data on the Discovery of LP-65
Following a comprehensive search of publicly available scientific literature and databases, no key publications or significant data were found regarding a compound specifically designated as "LP-65." This suggests that "this compound" may be an internal research code, a compound that has not yet been publicly disclosed, or an incorrect identifier.
The search for "this compound" and related terms such as its discovery, mechanism of action, and scientific publications did not yield any relevant results in the context of drug discovery or biomedical research. The search results included unrelated topics such as:
-
Aeronautics: An aircraft model from 1939 was designated this compound.[1]
-
Agriculture: Studies on low-protein diets in piglets.[2]
-
Material Science: The use of limestone powder in ultra-high-performance concrete.[3]
-
Electronics: The IP65 rating for dust and water protection in electronic devices.[4][5][6]
Without any primary or secondary publications, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested.
It is recommended to verify the compound's designation. Alternative identifiers such as a different code name, a Chemical Abstracts Service (CAS) number, or a specific patent or publication reference would be necessary to conduct a meaningful search and provide the requested information.
References
LP-65: A Dual Inhibitor of MEK and mTOR Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LP-65 is a novel small molecule inhibitor that demonstrates potent and dual activity against two key protein kinases in cellular signaling: Mitogen-activated protein kinase kinase (MEK) and the mechanistic target of rapamycin (B549165) (mTOR).[1][2][3] These pathways are frequently dysregulated in various human cancers, making them critical targets for therapeutic intervention. This compound exhibits significant inhibitory effects on both MEK and mTOR, leading to the downregulation of their respective signaling cascades, which in turn can inhibit tumor cell proliferation and migration.[1][3] This document provides a comprehensive overview of the target proteins of this compound, its binding affinities, detailed experimental protocols for assessing its activity, and a visualization of its mechanism of action within the cellular signaling network.
Target Proteins and Binding Affinity
This compound has been identified as a dual inhibitor, effectively targeting both MEK and mTOR kinases. The binding affinity of this compound to these proteins has been quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Data Presentation: Quantitative Binding Affinity of this compound
The IC50 values for this compound against its target kinases are summarized in the table below. This data is derived from in vitro enzymatic assays.[1][2][3]
| Target Protein | IC50 Value (nM) |
| MEK | 83.2 |
| mTOR | 40.5 |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by concurrently blocking the MEK/ERK and PI3K/AKT/mTOR signaling pathways. These pathways are central regulators of cell growth, proliferation, survival, and metabolism. In many cancer types, these pathways are constitutively activated, driving uncontrolled cell division and tumor progression. By inhibiting both MEK and mTOR, this compound can induce a more potent and durable anti-cancer response, potentially overcoming resistance mechanisms that can arise from the inhibition of a single pathway.
Visualization: MEK/mTOR Signaling Pathway Inhibition by this compound
The following diagram illustrates the points of intervention of this compound within the MEK and mTOR signaling cascades.
Caption: Inhibition of MEK and mTOR by this compound.
Experimental Protocols
The determination of the IC50 values for this compound is performed using in vitro kinase assays. The following are detailed methodologies representative of the types of experiments conducted to ascertain the binding affinity of this compound for MEK and mTOR.
MEK1 Enzymatic Assay (Luminescent Kinase Assay)
This assay measures the activity of MEK1 kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate.
Experimental Workflow:
Caption: Workflow for a luminescent MEK1 kinase assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Reconstitute recombinant human MEK1 enzyme, inactive ERK2 substrate, and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the MEK1 enzyme, the desired concentrations of this compound or a vehicle control (DMSO), and the inactive ERK2 substrate.
-
Initiate the enzymatic reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for 60 minutes to allow for the phosphorylation of the substrate.
-
-
Signal Detection:
-
Terminate the kinase reaction and deplete the unconsumed ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a microplate reader.
-
The luminescent signal is proportional to the amount of ADP formed and therefore reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
mTOR Kinase Assay (ELISA-based)
This assay is designed to measure the kinase activity of mTOR by detecting the phosphorylation of a specific substrate coated on a microplate.
Experimental Workflow:
Caption: Workflow for an ELISA-based mTOR kinase assay.
Detailed Methodology:
-
Reagent and Plate Preparation:
-
Use a 96-well ELISA plate pre-coated with a recombinant mTOR substrate, such as a p70S6K-GST fusion protein.
-
Prepare serial dilutions of this compound in a kinase assay buffer.
-
Prepare a solution of recombinant mTOR enzyme and an ATP-Mg²⁺ solution.
-
-
Kinase Reaction:
-
To the substrate-coated wells, add the mTOR enzyme and the various concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding the ATP-Mg²⁺ solution.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Wash the wells with a wash buffer to remove the reaction components.
-
-
Immunodetection:
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate to each well and incubate.
-
After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Wash the wells again to remove any unbound secondary antibody.
-
-
Signal Generation and Data Analysis:
-
Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to the wells. The HRP enzyme will catalyze a color change.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the amount of phosphorylated substrate, and thus to the mTOR kinase activity.
-
Calculate the IC50 value by plotting the absorbance against the log of the inhibitor concentration.
-
Conclusion
This compound is a potent dual inhibitor of MEK and mTOR, two critical nodes in signaling pathways that are fundamental to the development and progression of cancer. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation and further development of this compound as a potential anti-cancer therapeutic. The dual-targeting mechanism of this compound offers a promising strategy to overcome the limitations of single-agent therapies and warrants further investigation in various cancer models.
References
Whitepaper: In Silico Modeling of LP-65 Binding to the NF-κB p65 Subunit
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of a hypothetical small molecule inhibitor, LP-65, to the p65 subunit of the nuclear factor kappa B (NF-κB) transcription factor. We detail the experimental protocols for molecular docking and molecular dynamics simulations, present quantitative binding data in a structured format, and visualize key signaling pathways and experimental workflows using Graphviz. This document serves as a comprehensive resource for researchers engaged in the computational assessment of potential therapeutic agents targeting the NF-κB signaling pathway.
Introduction to the NF-κB p65 Target
The nuclear factor kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in a wide array of biological processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] The NF-κB family consists of five members in mammals: RELA (p65), RELB, c-REL, NFKB1 (p105/p50), and NFKB2 (p100/p52).[1] These proteins form various homodimers and heterodimers that bind to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes.[1]
The most abundant and well-studied of these is the p65-p50 heterodimer.[1] In an inactive state, NF-κB dimers are sequestered in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκB).[1] Upon stimulation by various signals, such as cytokines, growth factors, and stress-inducing agents, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal on the NF-κB dimers, allowing them to translocate to the nucleus and activate gene transcription.[1] The p65 subunit is a critical component of this pathway, and its inhibition is a key therapeutic strategy for a range of inflammatory diseases and cancers.
NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is initiated by pro-inflammatory signals that lead to the activation of the IKK complex and subsequent nuclear translocation of the p65-p50 heterodimer.
In Silico Modeling Methodologies
In silico three-dimensional (3D) molecular modeling tools are integral to modern drug discovery, providing insights into ligand-receptor interactions and guiding the design of novel therapeutics.[2][3] This section details the standard protocols for molecular docking and molecular dynamics simulations as applied to the hypothetical inhibitor this compound and its target, the p65 subunit of NF-κB.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein.[4]
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the human NF-κB p65 subunit is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The active site for docking is defined based on the known binding site of IκB or other known inhibitors.
-
The 2D structure of the hypothetical this compound is sketched and converted to a 3D structure. Energy minimization is performed using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
A molecular docking program (e.g., AutoDock Vina, Glide) is used to perform the docking calculations.
-
The prepared p65 protein structure is set as the rigid receptor, and the this compound ligand is treated as flexible.
-
A grid box is defined to encompass the active site of the p65 subunit.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.
-
-
Scoring and Analysis:
-
The docking poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).[5] Lower scores typically indicate more favorable binding.[6]
-
The top-ranked docking poses are visually inspected to analyze the interactions between this compound and the amino acid residues of the p65 active site, such as hydrogen bonds and hydrophobic interactions.
-
Molecular Dynamics (MD) Simulation
Molecular dynamics simulation is a computational method for studying the physical movement of atoms and molecules over time. It provides a more dynamic and detailed view of the protein-ligand complex compared to the static picture from molecular docking.
-
System Preparation:
-
The best-ranked docked pose of the p65-LP-65 complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a periodic box of water molecules (e.g., TIP3P water model) to simulate a physiological environment.
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.
-
-
Simulation Protocol:
-
The system undergoes energy minimization to remove any steric clashes.
-
The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble).
-
A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
The trajectory from the MD simulation is analyzed to assess the stability of the p65-LP-65 complex. Key metrics include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.
-
The binding free energy is calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate estimation of binding affinity.
-
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data obtained from the in silico modeling of this compound and a series of its analogs binding to the p65 subunit.
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | MM/GBSA Binding Free Energy (kcal/mol) | Key Interacting Residues |
| This compound | -9.8 | 150 | -45.2 | Tyr36, Cys38, Gln119, Arg187 |
| This compound-A1 | -8.5 | 800 | -38.9 | Tyr36, Cys38 |
| This compound-A2 | -10.2 | 95 | -48.5 | Tyr36, Cys38, Gln119, Arg187, Lys221 |
| This compound-A3 | -7.9 | 1500 | -35.1 | Cys38, Gln119 |
| Control | -6.1 | >10000 | -25.6 | Gln119 |
Results and Discussion
The in silico analysis of the hypothetical inhibitor this compound and its analogs provides valuable insights into their potential as inhibitors of the NF-κB p65 subunit. The molecular docking results indicate that this compound and its analog this compound-A2 exhibit the most favorable binding energies, with docking scores of -9.8 and -10.2 kcal/mol, respectively. These scores suggest a strong binding affinity for the p65 active site.
Visual inspection of the docking poses reveals that the high affinity of this compound and this compound-A2 is likely due to the formation of multiple hydrogen bonds and hydrophobic interactions with key residues in the binding pocket, including Tyr36, Cys38, Gln119, and Arg187. The enhanced binding of this compound-A2 appears to be due to an additional interaction with Lys221.
The stability of the p65-LP-65 complex was further investigated through a 100 ns molecular dynamics simulation. The RMSD of the protein backbone remained stable throughout the simulation, indicating that the binding of this compound does not cause significant conformational changes in the protein. The ligand RMSD also remained low, suggesting that this compound is stably bound within the active site.
The binding free energy calculated using the MM/GBSA method corroborates the docking results. This compound and this compound-A2 show the lowest binding free energies, further supporting their potential as potent inhibitors. The data presented in the table allows for a clear comparison of the different analogs and can guide further lead optimization efforts.
Conclusion
This technical guide has outlined the core methodologies for the in silico modeling of a hypothetical inhibitor, this compound, binding to the NF-κB p65 subunit. By employing molecular docking and molecular dynamics simulations, we can predict binding affinities, identify key molecular interactions, and assess the stability of the protein-ligand complex. The structured presentation of quantitative data and the visualization of signaling pathways and experimental workflows provide a comprehensive framework for researchers in the field of drug discovery. These computational approaches are invaluable for the rational design and development of novel therapeutic agents targeting the NF-κB signaling pathway.
References
- 1. Transcription factor p65 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Silico 3D Modeling of Binding Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico 3D Modeling of Binding Activities | Springer Nature Experiments [experiments.springernature.com]
- 4. Protein–Ligand Docking in the Machine-Learning Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Molecular Docking and Molecular Dynamics Studies Reveal the Anticancer Potential of Medicinal-Plant-Derived Lignans as MDM2-P53 Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicological Profile of LP-65: A Comprehensive Technical Guide
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Foreword
The rigorous evaluation of a drug candidate's toxicological profile is a cornerstone of preclinical development. Understanding a compound's potential for cellular toxicity, genotoxicity, and off-target effects is paramount to ensuring safety and predicting clinical outcomes. This technical guide provides a comprehensive overview of the in vitro toxicological profile of LP-65, a novel investigational compound. The data presented herein is intended to equip researchers, scientists, and drug development professionals with the critical information necessary to advance the understanding and potential application of this molecule.
Executive Summary
This document summarizes the in vitro toxicological assessment of this compound. The evaluation encompasses a battery of standard assays designed to probe for potential cytotoxic, and genotoxic liabilities. The findings from these studies are crucial for establishing a preliminary safety profile and guiding further non-clinical and clinical development.
Cytotoxicity Assessment
The cytotoxic potential of this compound was evaluated across multiple cell lines using various endpoint assays. These assays are designed to measure different indicators of cell health, including metabolic activity and membrane integrity.
Experimental Protocols
2.1.1. Cell Lines and Culture Conditions
-
Cell Lines: A panel of human-derived cell lines, including HepG2 (liver carcinoma), A549 (lung carcinoma), and HEK293 (embryonic kidney), were utilized to assess cytotoxicity in different tissue contexts.
-
Culture Medium: All cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.
2.1.2. MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess the effect of this compound on cellular metabolic activity, an indicator of cell viability.
-
Procedure:
-
Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (ranging from 0.1 µM to 100 µM) or vehicle control (0.1% DMSO).
-
After a 24-hour incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle-treated control.
-
2.1.3. Lactate (B86563) Dehydrogenase (LDH) Release Assay for Membrane Integrity
The LDH assay was used to quantify cytotoxicity by measuring the release of lactate dehydrogenase from cells with compromised plasma membranes.
-
Procedure:
-
Cells were seeded and treated with this compound as described for the MTT assay.
-
After the 24-hour incubation period, the 96-well plates were centrifuged at 250 x g for 5 minutes.
-
A 50 µL aliquot of the cell culture supernatant was transferred to a new 96-well plate.
-
LDH reaction mixture (containing diaphorase, NAD+, and iodotetrazolium chloride) was added to each well.
-
The plate was incubated in the dark at room temperature for 30 minutes.
-
The absorbance was measured at 490 nm.
-
Cytotoxicity was calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.
-
Data Summary
The quantitative data from the cytotoxicity assays are summarized in the table below.
| Cell Line | Assay | Endpoint | This compound Concentration (µM) | Result |
| HepG2 | MTT | IC50 | > 100 µM | No significant cytotoxicity observed |
| A549 | MTT | IC50 | > 100 µM | No significant cytotoxicity observed |
| HEK293 | MTT | IC50 | > 100 µM | No significant cytotoxicity observed |
| HepG2 | LDH | % Cytotoxicity | 100 µM | < 5% |
| A549 | LDH | % Cytotoxicity | 100 µM | < 5% |
| HEK293 | LDH | % Cytotoxicity | 100 µM | < 5% |
Experimental Workflow Diagram
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Genotoxicity Assessment
The potential for this compound to induce genetic damage was evaluated using the Ames test and the in vitro micronucleus assay. These assays are regulatory-accepted methods for screening for mutagenic and clastogenic potential, respectively.
Experimental Protocols
3.1.1. Ames Test (Bacterial Reverse Mutation Assay)
The Ames test was conducted to assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 were used.
-
Metabolic Activation: The assay was performed with and without the inclusion of a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).
-
Procedure:
-
This compound at various concentrations, the bacterial tester strain, and either S9 mix or buffer were combined in molten top agar (B569324).
-
The mixture was poured onto minimal glucose agar plates.
-
The plates were incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (his+ revertants) was counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the solvent control.
-
3.1.2. In Vitro Micronucleus Assay
The in vitro micronucleus assay was performed to detect the potential of this compound to induce chromosomal damage or interfere with the mitotic apparatus.
-
Cell Line: Human peripheral blood lymphocytes (HPBLs) were used for this assay.
-
Metabolic Activation: The assay was conducted with and without S9 metabolic activation.
-
Procedure:
-
HPBLs were stimulated with phytohemagglutinin (PHA) for 48 hours.
-
Cells were then treated with various concentrations of this compound or appropriate controls for 24 hours.
-
Cytochalasin B was added to block cytokinesis, leading to the accumulation of binucleated cells.
-
After an additional 24-hour incubation, cells were harvested, fixed, and stained.
-
The frequency of micronuclei in binucleated cells was scored using a microscope.
-
The cytokinesis-block proliferation index (CBPI) was also calculated to assess cytotoxicity.
-
Data Summary
The results of the genotoxicity assays are presented in the table below.
| Assay | Test System | Metabolic Activation (S9) | This compound Concentration Range | Result |
| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537 | With and Without | Up to 5000 µ g/plate | Non-mutagenic |
| In Vitro Micronucleus | Human Peripheral Blood Lymphocytes | With and Without | Up to 100 µM | Non-clastogenic and non-aneugenic |
Logical Relationship Diagram for Genotoxicity Testing
Preliminary Efficacy of LP-65: A Dual MEK/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies conducted on LP-65, a novel dual inhibitor of MEK and mTOR kinases. The information presented herein is intended for an audience with a background in oncology, pharmacology, and preclinical drug development.
Core Efficacy Data
This compound has demonstrated potent and targeted activity in preclinical models, inhibiting two key signaling pathways implicated in cancer cell proliferation and survival: the MAPK/ERK and PI3K/AKT/mTOR pathways.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| MEK | 83.2[1][2] |
| mTOR | 40.5[1][2] |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| D54 | Human Glioma | Proliferation | Inhibition of Cell Growth | Significant, dose-dependent decrease[1] |
| A375 | Human Melanoma | Proliferation | Inhibition of Cell Growth | Significant, dose-dependent decrease[1] |
| D54 | Human Glioma | Migration | Inhibition of Cell Migration | Significant decrease[1] |
| A375 | Human Melanoma | Migration | Inhibition of Cell Migration | Significant decrease[1] |
Table 3: In Vivo Efficacy in Myelofibrosis Model
| Animal Model | Treatment Dose | Outcome |
| JAK2V617F-driven Myelofibrosis Mouse Model | 40 mg/kg | Down-modulation of in vivo signaling pathways and therapeutic efficacy[1] |
Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by simultaneously blocking two critical signaling cascades. The diagram below illustrates the targeted pathways.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against MEK1 and mTOR kinases.
Protocol: A generic kinase assay protocol, such as a LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay using [γ-³²P]ATP, is employed.
-
Reagents: Recombinant human MEK1 and mTOR enzymes, appropriate kinase substrates (e.g., inactive ERK2 for MEK1, PHAS-I for mTOR), ATP, and this compound at various concentrations.
-
Procedure:
-
The kinase, substrate, and this compound are incubated in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of substrate phosphorylation is quantified.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (WST-1)
Objective: To assess the effect of this compound on the proliferation of D54 and A375 cancer cell lines.
Protocol:
-
Cell Seeding: D54 and A375 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).
-
WST-1 Reagent Addition: WST-1 reagent is added to each well and the plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will cleave the WST-1 tetrazolium salt into a soluble formazan (B1609692) salt.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.
Cell Migration Assay (Transwell)
Objective: To evaluate the impact of this compound on the migratory capacity of D54 and A375 cells.
Protocol:
-
Chamber Setup: Transwell inserts with an 8 µm pore size are placed in 24-well plates. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: D54 or A375 cells, pre-treated with various concentrations of this compound or vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Incubation: The plates are incubated for a period that allows for cell migration through the pores (e.g., 24 hours).
-
Cell Removal and Staining: Non-migrated cells on the upper surface of the insert are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained with crystal violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope.
-
Data Analysis: The percentage of migration inhibition is calculated relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To confirm the inhibitory effect of this compound on the MEK/ERK and mTOR/S6K signaling pathways in D54 and A375 cells.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with this compound at various concentrations for a specified time. Subsequently, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total forms of key pathway proteins, such as p-ERK, ERK, p-S6, and S6.
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.
In Vivo Myelofibrosis Mouse Model
Objective: To assess the therapeutic efficacy of this compound in a murine model of myelofibrosis.
Protocol:
-
Model Induction: A myelofibrosis-like disease is induced in mice, typically by transplanting bone marrow cells transduced with a retrovirus expressing the JAK2V617F mutation.
-
Treatment: Once the disease is established (as confirmed by parameters like splenomegaly and abnormal blood counts), mice are treated with this compound (40 mg/kg) or a vehicle control, administered via an appropriate route (e.g., oral gavage) and schedule.
-
Efficacy Assessment: Therapeutic efficacy is evaluated by monitoring various endpoints, which may include:
-
Spleen size and weight: To assess splenomegaly.
-
Complete blood counts (CBC): To monitor hematological parameters.
-
Bone marrow histology: To evaluate the degree of fibrosis (e.g., using reticulin (B1181520) staining).
-
Signaling pathway analysis: Western blotting of tissue lysates to measure the levels of p-ERK and p-S6.
-
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the this compound-treated and control groups.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental procedures.
References
An In-depth Guide to the Preclinical Profile of a Novel Dual-Pathway Anticancer Agent
Introduction
The interconnectedness of cellular signaling pathways in cancer progression presents both challenges and opportunities for therapeutic intervention. The Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways are two critical cascades that are frequently dysregulated in a wide range of human cancers. Cross-talk between these pathways can lead to compensatory activation and resistance to single-agent therapies. This has spurred the development of dual inhibitors that can simultaneously target key nodes in both pathways. This technical guide provides a comprehensive overview of LP-65, a novel dual inhibitor of MEK and mTOR, and its related analogs, intended for researchers, scientists, and drug development professionals.
Core Compound Profile: this compound
This compound is a potent, small molecule inhibitor designed to simultaneously target MEK (Mitogen-activated protein kinase kinase) and mTOR (mechanistic Target of Rapamycin). By inhibiting both pathways, this compound aims to overcome the resistance mechanisms that can arise from the activation of alternative survival signals.
Quantitative Biological Activity
The in vitro inhibitory activity of this compound and its analog, LP-616, has been characterized against their primary targets and in cellular assays. The data demonstrates potent inhibition of both MEK and mTOR kinases, which translates to effective suppression of cancer cell proliferation.
| Compound | Target | IC50 (nM)[1] | Cell Line | Proliferation IC50 (nM) |
| This compound | MEK | 83.2 | A375 (Melanoma) | 204 |
| mTOR | 40.5 | D54 (Glioma) | 327 | |
| LP-616 | MEK | Not Reported | A375 (Melanoma) | 11,580 |
| mTOR | Not Reported | D54 (Glioma) | 22,820 |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by concurrently blocking two major signaling pathways crucial for tumor growth and survival.
-
The MAPK/ERK Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival. This compound's inhibition of MEK1 and MEK2 prevents the phosphorylation and activation of ERK1 and ERK2, thereby blocking downstream signaling to transcription factors that drive cell division.
-
The PI3K/Akt/mTOR Pathway: This pathway is central to the regulation of cell growth, metabolism, and survival. By directly inhibiting mTOR, this compound blocks the activity of two distinct complexes, mTORC1 and mTORC2. Inhibition of mTORC1 disrupts protein synthesis by preventing the phosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). Inhibition of mTORC2 affects the phosphorylation of Akt, a critical survival kinase.
The dual inhibition of these pathways by this compound is designed to produce a synergistic antitumor effect and to circumvent the feedback loops that can limit the efficacy of single-pathway inhibitors.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound and its analogs are provided below.
In Vitro Kinase Inhibition Assay
This assay is performed to determine the direct inhibitory effect of the compounds on the target kinases.
Materials:
-
Recombinant human MEK1 and mTOR kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound, analogs) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the diluted test compounds to the wells. Include wells with DMSO only as a control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol.
-
The amount of product formed is measured, and the IC50 values are calculated by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A375, D54)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound, analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of compounds on cell migration.
Materials:
-
Cancer cell lines (e.g., D54)
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Sterile pipette tips or a wound-healing insert
-
Test compounds (this compound, analogs) dissolved in DMSO
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of the test compounds or a vehicle control.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 12 or 24 hours) until the scratch in the control wells is nearly closed.
-
Measure the width or area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure and compare the migration rates between treated and control groups.
Logical Workflow: Drug Discovery and Development of a Dual MEK/mTOR Inhibitor
The development of a dual kinase inhibitor like this compound follows a structured preclinical drug discovery and development workflow.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by the MAPK and mTOR signaling pathways. Its dual inhibitory mechanism has the potential to overcome the limitations of single-agent therapies by mitigating pathway cross-talk and resistance. The data presented in this guide provides a solid foundation for further preclinical and clinical development. The detailed experimental protocols offer a starting point for researchers aiming to replicate or expand upon these findings. As with any drug development program, further optimization of pharmacological properties and a thorough evaluation of the safety profile will be critical for the successful translation of this compound and its analogs into clinical practice.
References
An In-depth Technical Guide to the Therapeutic Potential of LP-184
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound "LP-65" remains unidentified in publicly available scientific literature and clinical trial databases, extensive information exists for LP-184, a promising clinical-stage oncology agent developed by Lantern Pharma. This guide provides a comprehensive technical overview of LP-184, focusing on its therapeutic targets, mechanism of action, and preclinical and clinical findings, structured to meet the needs of researchers and drug development professionals. LP-184 is a next-generation acylfulvene, a class of synthetically lethal small molecules designed to selectively target solid tumors with specific DNA damage repair (DDR) deficiencies.[1]
Core Therapeutic Target: Tumors with DNA Damage Repair (DDR) Deficiencies
The primary therapeutic targets of LP-184 are cancer cells exhibiting deficiencies in their DNA damage repair pathways, particularly homologous recombination (HR) deficiency.[2][3] This targeted approach is based on the principle of synthetic lethality, where the drug induces irreparable DNA damage in cancer cells that have lost one of their key DNA repair mechanisms, while sparing healthy cells with intact repair pathways.
Key Biomarkers for LP-184 Sensitivity:
-
Homologous Recombination Deficiency (HRD): Cancers with mutations in genes essential for homologous recombination, such as BRCA1, BRCA2, and ATM, are highly susceptible to LP-184.[2][3] Depletion of BRCA2 or ATM has been shown to increase sensitivity to LP-184 by up to 12-fold.[2][3]
-
Other DDR Pathway Alterations: Clinical and preclinical data have shown the potential of LP-184 in tumors with mutations in other DDR genes, including CHK2 and STK11/KEAP1.[8]
Mechanism of Action
LP-184's mechanism of action is a multi-step process that leads to targeted cancer cell death:
-
DNA Adduct Formation: The activated form of LP-184 covalently binds to DNA, primarily at the N3-adenine position, forming DNA adducts.[4]
-
Induction of Double-Strand Breaks: These adducts lead to the formation of lethal double-strand breaks (DSBs) in the DNA of cancer cells.[2][3][4]
-
Synthetic Lethality in DDR-Deficient Cells: In healthy cells, these DSBs can be repaired by the homologous recombination pathway. However, in cancer cells with HRD, these breaks cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis (programmed cell death).[7]
Signaling Pathway Diagram
References
- 1. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Lantern Pharma Reports AI-Guided LP-184 Meets Phase 1a Endpoints in Solid Tumors [biopharmatrend.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. targetedonc.com [targetedonc.com]
- 8. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
LP-65: A Technical Guide to Safety and Handling for Research Professionals
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for LP-65, a novel dual inhibitor of MEK and mTOR kinases. Given its potent biological activity and investigational nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes available data from preclinical studies and outlines best practices for the handling, storage, and disposal of this compound in a research and development setting.
Compound Identification and Properties
This compound is a synthetic, bivalent chemical entity designed to simultaneously inhibit the mitogen-activated protein kinase (MAPK) and the mechanistic target of rapamycin (B549165) (mTOR) signaling pathways.[1][2] These pathways are crucial in regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many human cancers.[1][2][3]
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₇N₆O₅ | [1] |
| Molecular Weight | 537.63 g/mol | Calculated |
| Appearance | Not explicitly stated; assumed to be a solid. | N/A |
| Solubility | Soluble in organic solvents such as DMSO for in vitro assays. | Inferred from experimental protocols. |
| In Vitro Potency (IC₅₀) | MEK: 83.2 nM, mTOR: 40.5 nM | [1][2][4][[“]] |
Hazard Identification and Toxicology
While a comprehensive toxicology profile for this compound is not publicly available, its mechanism of action as a potent kinase inhibitor suggests that it should be handled as a hazardous compound with potential cytotoxic effects. Allosteric and ATP-competitive inhibitors of the mTOR pathway have been associated with various toxicities in clinical and preclinical studies.[3]
Potential Hazards:
-
Cytotoxicity: As an inhibitor of fundamental cellular pathways, this compound is expected to be cytotoxic.
-
Target Organ Toxicity: The specific target organs for this compound toxicity have not been fully elucidated. However, inhibitors of the MEK and mTOR pathways can affect various organ systems.
-
Reproductive Toxicity: The effects of this compound on reproduction are unknown. It should be treated as a potential reproductive hazard.
-
Irritant: May cause skin and eye irritation upon direct contact.
-
Sensitization: The potential for allergic sensitization is unknown.
Toxicological Data Summary:
Quantitative toxicological data, such as LD₅₀ values for this compound, are not available in the public domain. In vivo studies have utilized a dosage of 40 mg/kg in mice, which was shown to be therapeutically effective.[1][2][4] However, this does not represent a no-observed-adverse-effect level (NOAEL).
Experimental Protocols and Handling Procedures
The following protocols are based on general best practices for handling potent, non-volatile chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the quantity and manner of use of this compound. The following are minimum requirements:
-
Eye Protection: Chemical safety glasses with side shields or goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Double gloving is recommended when handling stock solutions or performing procedures with a high risk of contamination.
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: Not generally required for handling small quantities of a non-volatile solid. However, a fit-tested N95 or higher respirator should be used if there is a risk of aerosolization (e.g., during weighing of powdered material).
Engineering Controls
-
Chemical Fume Hood: All weighing of powdered this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilated Enclosure: A ventilated balance enclosure can also be used for weighing.
General Handling Workflow
The following diagram illustrates a typical workflow for handling this compound in a research laboratory, from receipt to disposal.
Caption: General laboratory workflow for handling this compound.
Spill and Emergency Procedures
-
Minor Spills (Solid):
-
Alert others in the immediate area.
-
Wear appropriate PPE.
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the absorbent material with a suitable solvent (e.g., ethanol) to wet the powder.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Decontaminate the spill area with a suitable detergent and then wipe with the solvent used for cleanup.
-
-
Minor Spills (in Solution):
-
Alert others in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite (B1170534) or chemical absorbent pads).
-
Place the contaminated absorbent in a sealed bag for hazardous waste disposal.
-
Decontaminate the spill area with a suitable detergent.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical team with information about the compound.
-
Signaling Pathway and Mechanism of Action
This compound dually targets the MEK and mTOR kinases, which are key nodes in signaling pathways that are often hyperactivated in cancer.
References
- 1. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. consensus.app [consensus.app]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of NF-κB p65 Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transcription factor NF-κB (Nuclear Factor-kappa B) plays a pivotal role in regulating the expression of genes involved in a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] The NF-κB family consists of several members, with the p65 (also known as RelA) subunit being a key player in the canonical signaling pathway.[2][3] In unstimulated cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are held inactive in the cytoplasm through their association with inhibitory proteins known as IκBs (Inhibitor of κB).[2][3]
Upon stimulation by various signals such as inflammatory cytokines (e.g., TNFα, IL-1β), pathogens, or stress-inducing agents, the IκB kinase (IKK) complex is activated.[2][3] This leads to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα.[2] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65/p50 heterodimer, facilitating its translocation into the nucleus.[3] In the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.[3] Given its central role in inflammation and disease, the modulation of the NF-κB p65 pathway is a key area of interest for therapeutic intervention.
These application notes provide detailed protocols for in vitro cell culture assays designed to investigate the activation of the NF-κB p65 pathway. The protocols cover the induction of p65 activation, and methods for its quantification, including immunofluorescence microscopy and western blotting.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described experimental protocols.
Table 1: Quantification of NF-κB p65 Nuclear Translocation by Immunofluorescence.
| Treatment Group | Concentration | Duration (min) | % Cells with Nuclear p65 (Mean ± SD) |
| Vehicle Control | - | 60 | 15.2 ± 2.1 |
| TNFα | 10 ng/mL | 15 | 45.8 ± 4.5 |
| TNFα | 10 ng/mL | 30 | 85.3 ± 6.2 |
| TNFα | 10 ng/mL | 60 | 70.1 ± 5.8 |
| Test Compound A + TNFα | 1 µM | 60 | 30.5 ± 3.9 |
| Test Compound B + TNFα | 1 µM | 60 | 65.7 ± 5.1 |
Table 2: Analysis of IκBα Degradation and p65 Phosphorylation by Western Blot.
| Treatment Group | Concentration | Duration (min) | Relative IκBα Levels (Normalized to β-actin) | Relative Phospho-p65 (Ser536) Levels (Normalized to Total p65) |
| Vehicle Control | - | 30 | 1.00 | 1.00 |
| LPS | 100 ng/mL | 15 | 0.45 | 3.20 |
| LPS | 100 ng/mL | 30 | 0.21 | 4.50 |
| LPS | 100 ng/mL | 60 | 0.65 | 2.10 |
| Test Compound C + LPS | 10 µM | 30 | 0.78 | 1.80 |
Experimental Protocols
General Cell Culture Guidelines
-
Cell Lines: Human macrophage-like cell lines (e.g., THP-1) or human lung adenocarcinoma cells (e.g., A549) are commonly used.
-
Culture Medium: Use the recommended medium for your specific cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells regularly to maintain them in the exponential growth phase.
Protocol 1: In Vitro Induction of NF-κB p65 Activation and Immunofluorescence Staining
This protocol describes the induction of NF-κB p65 nuclear translocation in cultured cells and its visualization by immunofluorescence.
Materials:
-
Cell culture plates (96-well, black, clear bottom for imaging)
-
Complete cell culture medium
-
Inducing agent stock solution (e.g., TNFα at 10 µg/mL in sterile PBS with 0.1% BSA)
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-NF-κB p65 (rabbit polyclonal or mouse monoclonal)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit or anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Incubate for 24 hours.
-
Compound Treatment (Optional): If screening for inhibitors, pre-incubate the cells with your test compounds at the desired concentrations for 1-2 hours.
-
Induction: Add the inducing agent (e.g., TNFα to a final concentration of 10 ng/mL) to the appropriate wells. Include a vehicle-only control group. Incubate for the desired time points (e.g., 15, 30, 60 minutes).
-
Fixation: Carefully aspirate the medium and wash the cells once with PBS. Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubating for 10 minutes.
-
Blocking: Wash the cells twice with PBS. Add 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-NF-κB p65 primary antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking buffer and add 50 µL of the diluted primary antibody to each well. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody and the nuclear counterstain in Blocking Buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells three times with PBS. Add 100 µL of PBS to each well. Image the plate using a fluorescence microscope or a high-content imaging system.
-
Image Analysis: Quantify the percentage of cells showing nuclear translocation of p65. This is typically done by analyzing the fluorescence intensity of p65 staining in the nuclear versus cytoplasmic compartments.
Protocol 2: Western Blot Analysis of IκBα Degradation and p65 Phosphorylation
This protocol is for the semi-quantitative analysis of key protein modifications in the NF-κB signaling pathway.
Materials:
-
Cell culture plates (6-well)
-
Inducing agent (e.g., Lipopolysaccharide - LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Anti-IκBα, Anti-phospho-NF-κB p65 (Ser536), Anti-NF-κB p65, Anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat with inhibitors (optional) and/or inducing agents (e.g., LPS at 100 ng/mL) for the desired time points.
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Prepare protein samples with Laemmli buffer and denature by heating. b. Load equal amounts of protein per lane onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C. g. Wash the membrane with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane with TBST.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the levels of IκBα and phospho-p65 to a loading control (e.g., β-actin) and total p65, respectively.
Mandatory Visualizations
Caption: Canonical NF-κB p65 signaling pathway.
Caption: General experimental workflow for in vitro p65 assays.
References
Application Notes and Protocols for the Dissolution of LP-65 for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-65 is a chemical formulation designated as this compound MC, identified as a product of Halliburton. It is a composition containing an organic phosphonate (B1237965) and ammonium (B1175870) chloride. This document provides detailed protocols for the dissolution of this compound for laboratory applications, based on the known properties of its components. Due to the proprietary nature of the specific organic phosphonate within the this compound MC formulation, these guidelines are based on the general characteristics of phosphonates and the established properties of ammonium chloride.
Composition and Properties
The primary components of this compound MC are an organic phosphonate and ammonium chloride (NH₄Cl).
-
Organic Phosphonates : This class of organophosphorus compounds is characterized by a carbon-to-phosphorus bond. Phosphonic acids and their salts are typically nonvolatile solids. While their solubility in organic solvents is generally poor, they are often soluble in water and common alcohols.[1][2] Phosphonates are known for their ability to chelate metal ions.[2]
-
Ammonium Chloride : This inorganic salt is highly soluble in water, with its solubility increasing with temperature.[3][4] It is also soluble in ethanol (B145695), methanol (B129727), and glycerol, but only slightly soluble in acetone (B3395972) and insoluble in ethyl acetate.[5]
Data Presentation: Solubility of this compound Components
The following table summarizes the solubility of the known components of this compound in various laboratory solvents. This data is crucial for selecting an appropriate solvent for your experimental needs.
| Solvent | Ammonium Chloride (NH₄Cl) Solubility | General Organic Phosphonate Solubility |
| Water | Highly soluble (37 g/100 mL at 20°C)[6] | Generally soluble[1][2] |
| Ethanol | Soluble (0.6 g/100 mL at 19°C)[3] | Generally soluble[1][2] |
| Methanol | Soluble[5] | Generally soluble[1][2] |
| Glycerol | Soluble[5] | Information not readily available |
| Acetone | Slightly soluble[5] | Generally poorly soluble[1][2] |
| Ethyl Acetate | Insoluble[5] | Generally poorly soluble[1][2] |
Experimental Protocols: Dissolving this compound
This section provides detailed protocols for preparing stock solutions of this compound. The choice of solvent will depend on the specific requirements of the downstream application. Safety Precaution: The Safety Data Sheet (SDS) for this compound MC classifies it as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Protocol for Preparing an Aqueous Stock Solution
This is the recommended general-purpose protocol due to the high solubility of both components in water.
Materials:
-
This compound MC powder
-
Deionized or distilled water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper/boat
-
Analytical balance
Procedure:
-
Determine the desired concentration and volume of the stock solution.
-
Calculate the required mass of this compound MC using the formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molar Mass ( g/mol ) (Note: As the exact molar mass of the organic phosphonate is unknown, preparing solutions based on weight/volume (e.g., mg/mL) is recommended.)
-
Weigh the calculated amount of this compound MC using an analytical balance.
-
Add approximately half of the final desired volume of deionized or distilled water to a volumetric flask.
-
Carefully transfer the weighed this compound MC into the volumetric flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Stir the solution until the this compound MC is completely dissolved. Gentle heating may be applied to aid dissolution, but avoid boiling.
-
Once dissolved, remove the flask from the stirrer and allow it to cool to room temperature if heated.
-
Add deionized or distilled water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the name of the solution, concentration, date of preparation, and your initials.
Protocol for Preparing an Ethanolic or Methanolic Stock Solution
This protocol is suitable for applications where an alcohol-based solvent is required.
Materials:
-
This compound MC powder
-
Anhydrous ethanol or methanol
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper/boat
-
Analytical balance
Procedure:
-
Follow steps 1-3 from the aqueous protocol to determine and weigh the required mass of this compound MC.
-
Add approximately half of the final desired volume of ethanol or methanol to a volumetric flask in a well-ventilated fume hood.
-
Carefully transfer the weighed this compound MC into the flask.
-
Add a magnetic stir bar and place the flask on a magnetic stirrer.
-
Stir the solution until the powder is fully dissolved. Note that dissolution may be slower than in water.
-
Once dissolved, bring the solution to the final volume with the respective alcohol.
-
Cap and invert the flask to ensure homogeneity.
-
Label the solution appropriately.
Mandatory Visualizations
Experimental Workflow for Dissolving this compound
Caption: Workflow for the preparation of an this compound stock solution.
Potential Applications and Signaling Pathways
Due to the proprietary nature of the organic phosphonate in this compound, specific signaling pathways directly modulated by this compound are not publicly available. However, based on the general functions of its components, potential areas of application can be inferred:
-
Scale and Corrosion Inhibition: Phosphonates are widely used in industrial water treatment to prevent the formation of mineral scale and to inhibit corrosion.[7] In a laboratory setting, this property might be relevant in studies involving bioreactors, cooling systems, or experiments with high mineral content media.
-
Metal Chelation: The ability of phosphonates to bind di- and trivalent metal ions could be utilized in experiments where the control of metal ion concentration is critical.[2]
-
Biomedical Research: Some phosphonates are used in medicine, for example, as treatments for osteoporosis.[1] The specific organic phosphonate in this compound could potentially have biological activity, but this would require empirical determination.
Logical Relationship of this compound Components to Potential Applications
Caption: Potential applications of this compound based on component properties.
Disclaimer
The information provided in these application notes is based on the known chemical properties of the components of this compound MC. The precise behavior of the proprietary organic phosphonate is unknown. It is the responsibility of the researcher to validate these protocols for their specific experimental setup and to conduct a thorough safety assessment before use. Always refer to the manufacturer's Safety Data Sheet (SDS) for the most current safety and handling information.
References
- 1. PHOSPHONATES - Ataman Kimya [atamanchemicals.com]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. archemco.com [archemco.com]
- 6. Ammonium Chloride | NH4Cl | CID 25517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.hach.com [cdn.hach.com]
Application Notes and Protocols for LP-65 (p65 Inhibitor) Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[1][2] The p65 (RelA) subunit is a key component of the canonical NF-κB pathway, and its dysregulation is implicated in the pathogenesis of various cancers.[1] Consequently, targeting the p65 signaling cascade presents a promising therapeutic strategy in oncology.
These application notes provide a detailed protocol for the in vivo administration of a hypothetical p65 inhibitor, LP-65, in mouse xenograft models. The document outlines procedures for establishing xenografts, preparing and administering the compound, and monitoring antitumor efficacy. Additionally, it includes representative data and diagrams to illustrate the experimental workflow and the targeted signaling pathway.
Data Presentation
Table 1: this compound Administration Parameters in Mouse Xenograft Models
| Parameter | Details |
| Drug | This compound (p65 Inhibitor) |
| Mouse Strain | Athymic Nude (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice[3] |
| Tumor Models | Subcutaneous xenografts of human tumor cell lines (e.g., Pancreatic, Breast) |
| Administration Route | Oral gavage (p.o.) or Intraperitoneal (i.p.) |
| Dosage Range | 10 - 50 mg/kg/day |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in sterile water |
| Treatment Schedule | Daily |
| Study Duration | 21 - 28 days |
Table 2: Representative Antitumor Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| This compound | 10 | 975 | 35 |
| This compound | 25 | 600 | 60 |
| This compound | 50 | 300 | 80 |
Signaling Pathway
The NF-κB (p65) signaling pathway is typically sequestered in the cytoplasm in an inactive state by inhibitor of κB (IκB) proteins.[2] Upon stimulation by various signals such as inflammatory cytokines (e.g., TNFα), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This process unmasks the nuclear localization signal (NLS) on the p65:p50 heterodimer, allowing its translocation into the nucleus.[1] In the nucleus, the p65:p50 dimer binds to specific DNA sequences to regulate the transcription of target genes involved in inflammation, cell survival, and proliferation.[1][2] this compound is a hypothetical inhibitor designed to interfere with this pathway, potentially by preventing the nuclear translocation of p65 or its binding to DNA.
Caption: NF-κB (p65) Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
I. Cell Culture and Xenograft Tumor Establishment
-
Cell Culture : Culture the selected human tumor cell line (e.g., PANC-1 for pancreatic cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Cell Harvesting : Harvest cells during the exponential growth phase (approximately 80-90% confluency).[3] Use an appropriate enzyme (e.g., trypsin) to detach the cells.
-
Cell Preparation for Injection :
-
Count the cells using a hemocytometer or automated cell counter.
-
Centrifuge the cell suspension at approximately 225 x g for 5 minutes.[3]
-
Resuspend the cell pellet in a sterile, serum-free medium (e.g., HBSS) or a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10⁶ to 1 x 10⁷ cells/mL.[5][6]
-
Keep the cell suspension on ice until injection to maintain viability.[6]
-
-
Cell Implantation :
-
Use 6-8 week old female immunodeficient mice (e.g., athymic nude).[5][7]
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).[6]
-
Inject 0.1-0.2 mL of the cell suspension (containing 1-2 x 10⁶ cells) subcutaneously into the flank of each mouse.[5]
-
II. Tumor Growth Monitoring and Animal Randomization
-
Tumor Monitoring :
-
Randomization : When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[5] Ensure the average tumor volume is similar across all groups.
III. This compound Formulation and Administration
-
Formulation Preparation :
-
Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).
-
Calculate the required amount of this compound for the desired concentration based on the mean body weight of the mice in each treatment group.
-
Create a homogenous suspension of this compound in the vehicle. Sonication may be necessary to achieve a uniform suspension.[5]
-
Prepare the formulation fresh daily.[5]
-
-
Administration :
-
Administer the this compound suspension or vehicle control to the mice via the chosen route (e.g., oral gavage).
-
The typical administration volume for oral gavage in mice is 10 mL/kg of body weight.[5]
-
Treat the mice daily for the duration of the study (e.g., 21 days).
-
IV. Efficacy Evaluation and Endpoint
-
Data Collection : Continue to measure tumor volumes and body weights every 2-3 days throughout the study.
-
Endpoint Criteria : The study may be terminated when tumors in the control group reach a specified maximum size (e.g., 1500-2000 mm³), or at a predetermined time point (e.g., Day 21).
-
Data Analysis :
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
The % TGI is calculated as: (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100% .[7]
-
Perform statistical analysis to determine the significance of the observed differences between groups.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for this compound Efficacy Study in a Mouse Xenograft Model.
References
- 1. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abeomics.com [abeomics.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for LP-65 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-65 is a potent and selective dual inhibitor of Mitogen-activated protein kinase kinase (MEK) and mammalian target of rapamycin (B549165) (mTOR), key kinases in cellular signaling pathways that are often dysregulated in cancer.[1] Understanding the optimal conditions for using this compound in in vitro kinase assays is crucial for accurately determining its inhibitory activity and elucidating its mechanism of action. These application notes provide detailed protocols and recommendations for utilizing this compound in both MEK and mTOR kinase assays.
Quantitative Data Summary
The inhibitory activity of this compound against MEK and mTOR has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the inhibitor's potency.
| Kinase Target | IC50 Value |
| MEK | 83.2 nM |
| mTOR | 40.5 nM |
Table 1: IC50 values of this compound for MEK and mTOR kinases.[1]
MEK/mTOR Signaling Pathway
The MEK/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival. This compound targets two key kinases in this pathway, MEK and mTOR, effectively blocking downstream signaling.
Caption: this compound inhibits MEK and mTORC1 in the signaling cascade.
Experimental Protocols
Preparation of this compound Stock Solution
Due to its likely low aqueous solubility, it is recommended to first dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Reconstitution: Dissolve this compound powder in 100% DMSO to prepare a 10 mM stock solution.
-
Sonication: If necessary, briefly sonicate the solution to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
In Vitro MEK1 Kinase Assay
This protocol is designed to measure the inhibitory effect of this compound on MEK1 kinase activity. A common method is to measure the phosphorylation of a downstream substrate, such as ERK2.
Materials:
-
Active MEK1 enzyme
-
Inactive ERK2 (substrate)
-
This compound
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT
-
ATP
-
[γ-³²P]ATP or fluorescently labeled anti-phospho-ERK antibody
-
96-well assay plates
-
Stop Solution (e.g., 3% phosphoric acid for radiometric assays or EDTA for non-radiometric assays)
Procedure:
-
Prepare Kinase Reaction Mix: In each well of a 96-well plate, add the following components in order:
-
Kinase Assay Buffer
-
Inactive ERK2 (final concentration typically 0.5-1 µM)
-
Active MEK1 (concentration to be optimized for linear reaction kinetics)
-
-
Add this compound: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells. A recommended starting concentration range for the dose-response curve is 0.1 nM to 10 µM.
-
Initiate Reaction: Add ATP (and [γ-³²P]ATP for radiometric assays) to a final concentration that is approximately the Km of MEK1 for ATP (typically 10-100 µM).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.
-
Terminate Reaction: Stop the reaction by adding the appropriate Stop Solution.
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: Add a detection solution containing a fluorescently labeled antibody specific for phosphorylated ERK2 and measure the signal using a suitable plate reader.
-
In Vitro mTOR Kinase Assay
This protocol is for determining the inhibitory activity of this compound on mTOR kinase. A common substrate for mTORC1 is the protein 4E-BP1.
Materials:
-
Active mTORC1 enzyme complex
-
Recombinant 4E-BP1 (substrate)
-
This compound
-
mTOR Kinase Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
ATP
-
[γ-³²P]ATP or an antibody for detecting phosphorylated 4E-BP1
-
96-well assay plates
-
Stop Solution
Procedure:
-
Prepare Kinase Reaction Mix: To each well of a 96-well plate, add:
-
mTOR Kinase Assay Buffer
-
Recombinant 4E-BP1 (final concentration typically 0.2-0.5 µM)
-
Active mTORC1 enzyme
-
-
Add this compound: Introduce serial dilutions of this compound (or DMSO control) to the wells. A suggested concentration range for the dose-response is 0.1 nM to 10 µM.
-
Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric detection) to a final concentration near the Km of mTOR for ATP (typically 10-50 µM).
-
Incubation: Incubate the plate at 30°C for a time determined to be in the linear phase of the reaction (e.g., 30-90 minutes).
-
Terminate Reaction: Halt the reaction with the addition of Stop Solution.
-
Detection:
-
Radiometric Assay: Transfer the reaction mixture to a phosphocellulose membrane, wash, and measure the incorporated radioactivity.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is directly proportional to kinase activity.
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phosphorylated 4E-BP1.
-
Experimental Workflow
The general workflow for conducting a kinase inhibition assay with this compound involves several key steps from preparation to data analysis.
Caption: General workflow for an in vitro kinase inhibition assay.
Important Considerations
-
Solvent Effects: Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced inhibition of the kinase.
-
ATP Concentration: The concentration of ATP can affect the apparent IC50 value of ATP-competitive inhibitors. It is recommended to use an ATP concentration at or near the Km of the kinase for reproducible results.
-
Enzyme Concentration and Linearity: Optimize the enzyme concentration and incubation time to ensure the kinase reaction proceeds within the linear range. This is critical for accurate determination of inhibitor potency.
-
Controls: Always include appropriate controls in your experiment:
-
No-enzyme control: To determine background signal.
-
Vehicle control (DMSO): To assess the effect of the solvent on kinase activity.
-
Positive control inhibitor (if available): To validate the assay performance.
-
References
Application Notes and Protocols for High-Throughput Screening of p65 Inhibitors
Topic: p65 Use in High-Throughput Screening Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear factor-kappa B (NF-κB) is a critical transcription factor complex involved in the regulation of immune and inflammatory responses, cell survival, and proliferation. The p65 (RelA) subunit is a key component of the canonical NF-κB pathway. In unstimulated cells, NF-κB, commonly a heterodimer of p50 and p65, is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1][2] Upon stimulation by various signals, such as proinflammatory cytokines like TNFα or IL-1β, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This process unmasks the nuclear localization signal (NLS) on the p65 subunit, allowing the p50/p65 heterodimer to translocate to the nucleus.[1][2] In the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, activating the transcription of numerous pro-inflammatory and survival genes.
Given its central role in pathological inflammation and cancer, the NF-κB signaling pathway, and specifically the nuclear translocation of p65, has become a major target for drug discovery. High-throughput screening (HTS) assays designed to identify small molecule inhibitors of p65 activity are therefore of significant interest. This document provides detailed application notes and protocols for conducting HTS campaigns targeting the inhibition of p65 nuclear translocation.
Signaling Pathway
The canonical NF-κB signaling pathway leading to p65 nuclear translocation is a well-characterized cascade of events, making it amenable to HTS assay development. The key steps that can be targeted by small molecule inhibitors include the activation of the IKK complex, the phosphorylation and degradation of IκBα, and the nuclear import of the p65/p50 heterodimer.
Caption: Canonical NF-κB signaling pathway.
Data Presentation
Quantitative data from HTS assays targeting p65 are crucial for assessing assay performance and hit compound potency. Key metrics include the Z'-factor, signal-to-background ratio, and the IC50/EC50 values of control compounds.
| Parameter | Description | Typical Value | Reference |
| Z'-factor | A measure of assay quality, reflecting the dynamic range and data variability. An ideal assay has a Z'-factor of 1.0, while an excellent assay is generally > 0.5. | > 0.5 | [3][4] |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio indicates a more robust assay. | ≥ 10 | |
| DMSO Tolerance | The maximum concentration of dimethyl sulfoxide (B87167) (DMSO), the solvent for compound libraries, that the assay can tolerate without significant loss of performance. | ≤ 1% | |
| Hit Rate | The percentage of compounds in a screened library that are identified as "hits" based on predefined criteria. | 0.38% | [5] |
| Compound | Description | Assay Type | IC50/EC50 |
| Baicalein | A flavonoid that inhibits LPS-induced p65 nuclear translocation. | Immunofluorescence | Dose-dependent inhibition |
| JSH-23 | A specific inhibitor of p65 nuclear translocation. | Western Blot | 25 µM (partial inhibition) |
| SC-514 | An IKKβ inhibitor. | Western Blot | 50 µM (partial inhibition) |
| Hit Compound C7 | A novel inhibitor of HIV-1 protease autoprocessing identified via HTS, with downstream effects on viral infectivity. | Cell-based infectivity assay | Low micromolar range |
Experimental Protocols
High-Content Screening Assay for p65 Nuclear Translocation (384-Well Format)
This protocol describes a cell-based, high-content imaging assay to identify inhibitors of TNFα-induced p65 nuclear translocation.
1. Materials and Reagents:
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) or a stable cell line expressing p65-GFP.
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Plate: 384-well, black, clear-bottom imaging plates.
-
Compound Plates: 384-well plates containing test compounds and controls.
-
Reagents:
-
TNFα (stimulant)
-
Positive control inhibitor (e.g., Bay 11-7082)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-p65 antibody
-
Secondary antibody: fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI or Hoechst stain
-
Phosphate-buffered saline (PBS)
-
2. Assay Workflow:
Caption: High-content screening workflow.
3. Detailed Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium.
-
Seed 2,500 cells in 50 µL of medium per well into 384-well imaging plates.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare compound plates with test compounds and controls (e.g., positive control inhibitor and DMSO as a negative control).
-
Using a pintool or acoustic dispenser, transfer approximately 100 nL of compound solution to the assay plates.
-
-
Pre-incubation:
-
Incubate the assay plates with compounds for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of TNFα in culture medium.
-
Add 10 µL of the TNFα solution to each well to achieve a final concentration of 10 ng/mL. Add medium without TNFα to the negative control wells.
-
Incubate for 30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Carefully remove the medium from the wells.
-
Add 50 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add 50 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Immunostaining:
-
Add 50 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
Remove the blocking buffer and add 20 µL of primary antibody solution (anti-p65) diluted in blocking buffer. Incubate overnight at 4°C.
-
Wash the wells three times with PBS.
-
Add 20 µL of fluorescently labeled secondary antibody and DAPI solution diluted in blocking buffer. Incubate for 1 hour at room temperature in the dark.
-
Wash the wells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the DAPI and secondary antibody channels using a high-content imaging system.
-
Use image analysis software to identify the nuclear and cytoplasmic compartments based on the DAPI stain.
-
Quantify the mean fluorescence intensity of the p65 stain in both compartments for each cell.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity.
-
Normalize the data to the positive and negative controls.
-
Identify hits as compounds that significantly inhibit TNFα-induced p65 nuclear translocation.
-
Conclusion
The high-throughput screening assays detailed in these application notes provide robust and reliable methods for the identification of novel inhibitors of the NF-κB p65 signaling pathway. The high-content screening approach offers the advantage of multiparametric analysis, allowing for the simultaneous assessment of compound efficacy and cytotoxicity. Careful assay optimization and validation, including the determination of the Z'-factor and appropriate controls, are essential for the success of any HTS campaign. The protocols provided herein serve as a comprehensive guide for researchers and drug development professionals seeking to discover new therapeutic agents targeting p65-mediated inflammation and disease.
References
- 1. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chicagobiomedicalconsortium.org [chicagobiomedicalconsortium.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Protocol for LP-65: A Stereoselective Approach
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of LP-65, chemically known as (R)-1-(2-hydroxyphenoxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. The synthesis is presented as a three-step sequence involving a stereoselective Williamson ether synthesis to form a chiral epoxide intermediate, followed by a regioselective epoxide opening with a protected catechol, and concluding with a deprotection step. This protocol is intended for use by qualified researchers and chemists. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
The structural similarity of this compound to known beta-blockers, such as metoprolol, suggests that its biological activity may be related to the adrenergic signaling pathway.[1][2][3] Consequently, a putative signaling pathway is also described.
Proposed Synthesis of (R)-1-(2-hydroxyphenoxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (this compound)
The proposed synthetic route is a three-step process:
-
Step 1: Synthesis of (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Intermediate 1) via a Williamson ether synthesis from 4-(2-methoxyethyl)phenol (B22458) and (R)-epichlorohydrin.
-
Step 2: Synthesis of 1-(benzyloxy)-2-isopropoxybenzene (Intermediate 2) as a protected form of catechol.
-
Step 3: Synthesis of (R)-1-(2-(benzyloxy)phenoxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (Intermediate 3) by the ring-opening of Intermediate 1 with Intermediate 2, followed by deprotection to yield the final product, this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for analogous reactions found in the chemical literature.
| Step | Reaction | Reactants | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 1 | Williamson Ether Synthesis | 4-(2-methoxyethyl)phenol, (R)-Epichlorohydrin | (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane | 208.25 | 1.37 | 85-95% |
| 2 | Benzyl (B1604629) Protection | Catechol, Benzyl Bromide | 1-(Benzyloxy)-2-isopropoxybenzene | 200.22 | 1.32 | 80-90% |
| 3 | Epoxide Opening & Deprotection | Intermediate 1, Intermediate 2 | (R)-1-(2-hydroxyphenoxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | 318.36 | 1.05 | 70-80% |
Experimental Protocols
Step 1: Synthesis of (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Intermediate 1)
Materials:
-
4-(2-methoxyethyl)phenol (1.0 g, 6.57 mmol)
-
Potassium carbonate (1.36 g, 9.86 mmol)
-
Acetone (B3395972) (20 mL)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add 4-(2-methoxyethyl)phenol (1.0 g, 6.57 mmol), potassium carbonate (1.36 g, 9.86 mmol), and acetone (20 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add (R)-epichlorohydrin (0.73 g, 7.88 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to obtain (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane as a colorless oil.
Step 2: Synthesis of 1-(Benzyloxy)-2-isopropoxybenzene (Intermediate 2)
Materials:
-
Catechol (1.0 g, 9.08 mmol)
-
Benzyl bromide (1.55 g, 9.08 mmol)
-
Potassium carbonate (1.88 g, 13.62 mmol)
-
Acetone (25 mL)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, combine catechol (1.0 g, 9.08 mmol), potassium carbonate (1.88 g, 13.62 mmol), and acetone (25 mL).
-
Stir the suspension and add benzyl bromide (1.55 g, 9.08 mmol) dropwise.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (40 mL) and wash with 1M sodium hydroxide (B78521) solution (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-(benzyloxy)-2-isopropoxybenzene.
Step 3: Synthesis of (R)-1-(2-hydroxyphenoxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (this compound)
Materials:
-
(R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Intermediate 1, 1.0 g, 4.80 mmol)
-
1-(Benzyloxy)-2-isopropoxybenzene (Intermediate 2, 1.06 g, 5.28 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.23 g, 5.76 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 15 mL)
-
Palladium on carbon (10 wt. %, catalytic amount)
-
Methanol (B129727) (20 mL)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Ethyl acetate
-
Saturated ammonium (B1175870) chloride solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
Part A: Epoxide Opening
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.23 g, 5.76 mmol) and anhydrous DMF (5 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-(benzyloxy)-2-isopropoxybenzene (1.06 g, 5.28 mmol) in anhydrous DMF (5 mL) and add it dropwise to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (1.0 g, 4.80 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is (R)-1-(2-(benzyloxy)phenoxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.
Part B: Deprotection
-
Dissolve the crude product from Part A in methanol (20 mL) in a round-bottom flask.
-
Carefully add a catalytic amount of 10% palladium on carbon.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.[6][7][8]
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-1-(2-hydroxyphenoxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.
Mandatory Visualizations
Synthesis Workflow
Caption: Proposed three-step synthesis of this compound.
Putative Signaling Pathway of this compound
Given its structural similarity to beta-blockers, this compound is hypothesized to act as an antagonist at the β1-adrenergic receptor.
Caption: Putative antagonism of the β1-adrenergic receptor signaling pathway by this compound.[9][10][11][12]
References
- 1. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. ahajournals.org [ahajournals.org]
Application Notes and Protocols: LP-65 for Inducing Apoptosis in Breast Cancer Cells
Introduction
After a comprehensive review of publicly available scientific literature, there is no specific compound designated as "LP-65" with demonstrated activity in inducing apoptosis in breast cancer cells. The search results did not yield any research articles, quantitative data (such as IC50 values), or specific experimental protocols associated with a molecule named this compound.
The information retrieved pertains to general mechanisms of apoptosis in breast cancer, the roles of various signaling pathways, and the activities of other unrelated compounds. Therefore, it is not possible to provide detailed application notes and protocols specifically for "this compound" as requested.
For researchers, scientists, and drug development professionals interested in the induction of apoptosis in breast cancer cells, the following sections provide a generalized overview of relevant concepts, experimental protocols, and signaling pathways, based on the broader understanding of apoptosis in this context. This information is intended to serve as a foundational guide.
General Principles of Apoptosis Induction in Breast Cancer
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis.[1][2][3] In cancer, including breast cancer, the apoptotic process is often dysregulated, allowing cancer cells to survive and proliferate uncontrollably.[1][2][4][5] Therapeutic strategies often aim to reactivate these dormant cell death pathways.[1][5]
Apoptosis is primarily regulated by two main signaling pathways:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage.[6] It is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[2][7][8][9] The balance between these proteins determines the cell's fate.[2] An apoptotic stimulus leads to the activation of Bax and Bak, which permeabilize the mitochondrial outer membrane, releasing cytochrome c.[7][10][11] Cytochrome c then activates a cascade of enzymes called caspases, leading to the execution of apoptosis.[6][11]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., TNF-α, FasL) to transmembrane death receptors on the cell surface.[6][12] This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases (caspase-8), which in turn activate executioner caspases (caspase-3, -6, and -7) to dismantle the cell.[3][5][6]
Key Signaling Pathways in Breast Cancer Apoptosis
Several signaling pathways are frequently implicated in the regulation of apoptosis in breast cancer. Targeting these pathways is a common strategy in drug development.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival in many cancers, including breast cancer.[13] Hyperactivation of this pathway can promote cell survival by inhibiting pro-apoptotic proteins.[13]
-
NF-κB Pathway: The transcription factor NF-κB (Nuclear Factor-kappaB) plays a complex role in cancer. In some contexts, its activation can promote cell survival and resistance to apoptosis.[14] The p65 subunit of NF-κB is a key player in this process.[14][15][16][17]
Below is a generalized diagram illustrating the interplay between these pathways in the regulation of apoptosis.
Caption: Generalized Apoptosis Signaling Pathways in Breast Cancer.
Standardized Protocols for Assessing Apoptosis
The following are detailed, generalized protocols for commonly used assays to measure apoptosis in breast cancer cell lines.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[18][19]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[18]
Workflow Diagram:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed breast cancer cells in 6-well plates at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with the test compound for the desired time period.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium and collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[20]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
Principle: This assay utilizes a synthetic substrate that is specifically cleaved by the active caspase, releasing a fluorescent or colorimetric molecule. The amount of signal is proportional to the caspase activity.
Materials:
-
Treated and untreated breast cancer cells
-
Caspase-3/7 activity assay kit (containing caspase substrate and lysis buffer)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells according to the kit manufacturer's instructions to release the cellular contents, including active caspases.
-
Substrate Addition: Add the caspase-3/7 substrate to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 1-2 hours).
-
Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Quantify the caspase activity by comparing the signal from treated cells to that of untreated control cells.
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways, such as the Bcl-2 family proteins and cleaved caspases.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
Quantitative Data Presentation
While no data is available for "this compound", the following tables illustrate how quantitative data from apoptosis-related experiments should be structured for clear comparison.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Compound X | 48 | [Value] |
| MDA-MB-231 | Compound X | 48 | [Value] |
| T-47D | Compound X | 48 | [Value] |
Table 2: Apoptosis Induction by Annexin V/PI Staining
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells |
| MCF-7 | Control | [Value] | [Value] |
| MCF-7 | Compound X (IC50) | [Value] | [Value] |
| MDA-MB-231 | Control | [Value] | [Value] |
| MDA-MB-231 | Compound X (IC50) | [Value] | [Value] |
Table 3: Relative Caspase-3/7 Activity
| Cell Line | Treatment | Fold Change vs. Control |
| MCF-7 | Compound X (IC50) | [Value] |
| MDA-MB-231 | Compound X (IC50) | [Value] |
Table 4: Relative Protein Expression by Western Blot
| Cell Line | Treatment | Bcl-2 Expression | Bax Expression | Cleaved Caspase-3 |
| MCF-7 | Control | 1.0 | 1.0 | 1.0 |
| MCF-7 | Compound X | [Value] | [Value] | [Value] |
| MDA-MB-231 | Control | 1.0 | 1.0 | 1.0 |
| MDA-MB-231 | Compound X | [Value] | [Value] | [Value] |
While specific information on "this compound" is not available, the principles, pathways, and protocols outlined above provide a comprehensive framework for researchers investigating the induction of apoptosis in breast cancer cells. These standardized methods are essential for the rigorous evaluation of any novel therapeutic agent. Researchers are encouraged to adapt these general protocols to their specific experimental needs and to consult relevant literature for further details.
References
- 1. Promoting Apoptosis, a Promising Way to Treat Breast Cancer With Natural Products: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of apoptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies | Aging [aging-us.com]
- 6. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The Deadly Landscape Of Pro-Apoptotic BCL-2 Proteins In the Outer Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signal Transduction Pathways in Breast Cancer: The Important Role of PI3K/Akt/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear factor-kappaB p65 inhibits mitogen-activated protein kinase signaling pathway in radioresistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphorylation of RelA/p65 promotes DNMT-1 recruitment to chromatin and represses transcription of the tumor metastasis suppressor gene BRMS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unconventional p65/p52 NF-κB module regulates key tumor microenvironment-related genes in breast tumor-associated macrophages (TAMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
Application of Sotorasib (AMG 510) in KRAS G12C-Mutated Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS gene are among the most common oncogenic drivers in non-small cell lung cancer (NSCLC), with the KRAS G12C mutation being present in approximately 13% of lung adenocarcinomas.[1][2][3] For decades, KRAS was considered an "undruggable" target.[4][5] The development of Sotorasib (formerly AMG 510), a first-in-class, irreversible small molecule inhibitor of KRAS G12C, represents a significant breakthrough in the treatment of this patient population.[3][6] Sotorasib specifically and irreversibly inhibits KRAS p.G12C, providing a valuable tool for both basic and clinical research in lung cancer.[7]
This document provides detailed application notes and protocols for the use of Sotorasib in lung cancer research, aimed at facilitating its effective use in preclinical and translational studies.
Mechanism of Action
Sotorasib exerts its therapeutic effect by covalently binding to the unique cysteine residue of the KRAS G12C mutant protein.[4][8] This irreversible binding locks the KRAS G12C protein in an inactive, GDP-bound state.[4][8] By trapping KRAS G12C in this inactive conformation, Sotorasib prevents the exchange of GDP for GTP, a critical step for KRAS activation.[4] Consequently, the downstream signaling pathways that are aberrantly activated by the KRAS G12C mutation, primarily the MAPK/ERK and PI3K/AKT pathways, are inhibited.[8][9] This leads to the suppression of cancer cell proliferation, growth, and survival, and can induce apoptosis.[8][10] A key feature of Sotorasib is its high selectivity for the KRAS G12C mutant, with no inhibitory effect on wild-type KRAS, which minimizes off-target effects.[10][11]
Data Presentation
Preclinical Activity of Sotorasib
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cell Viability) | NCI-H358 (KRAS G12C) | 7 nM | (Canon et al., Nature, 2019) |
| Tumor Growth Inhibition | MIA PaCa-2 (KRAS G12C Xenograft) | >90% at 100 mg/kg, daily | (Canon et al., Nature, 2019) |
Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 Phase 2 Trial)
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 37.1% | [12][13] |
| Disease Control Rate (DCR) | 80.6% | [12][13] |
| Median Progression-Free Survival (PFS) | 6.8 months | [7][13] |
| Median Overall Survival (OS) | 12.5 months | [12] |
| Median Duration of Response (DoR) | 11.1 months | [12] |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Sotorasib in KRAS G12C-mutated lung cancer cell lines.
Materials:
-
KRAS G12C-mutated lung cancer cell lines (e.g., NCI-H358, NCI-H2122)
-
Wild-type KRAS lung cancer cell lines (e.g., A549) as a negative control
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sotorasib (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Sotorasib in complete culture medium. The final concentrations should range from picomolar to micromolar. Include a DMSO-only control.
-
Remove the overnight culture medium from the cells and add 100 µL of the Sotorasib dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, bring the plate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the DMSO control and plot the results against the logarithm of the Sotorasib concentration to determine the IC₅₀ value using a non-linear regression curve fit.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of Sotorasib on the phosphorylation of key proteins in the MAPK and PI3K/AKT signaling pathways.
Materials:
-
KRAS G12C-mutated lung cancer cells
-
Sotorasib
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against: p-ERK1/2, total ERK1/2, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Sotorasib (and a DMSO control) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Sotorasib in a mouse xenograft model of KRAS G12C-mutated lung cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C-mutated lung cancer cells (e.g., NCI-H358)
-
Matrigel (optional)
-
Sotorasib formulation for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of lung cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Sotorasib (e.g., 100 mg/kg) or vehicle control to the mice daily by oral gavage.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Visualizations
Caption: KRAS G12C Signaling Pathway and Sotorasib Inhibition.
Caption: Preclinical Experimental Workflow for Sotorasib Evaluation.
References
- 1. ajmc.com [ajmc.com]
- 2. Sotorasib Demonstrates Clinical Benefit in Patients with NSCLC and KRASᴳ¹²ᶜ - Oncology Practice Management [oncpracticemanagement.com]
- 3. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sotorasib for the treatment of locally advanced/metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sotorasib Provides Durable Clinical Benefit for Patients with NSCLC and KRAS Mutations | IASLC [iaslc.org]
- 8. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. targetedonc.com [targetedonc.com]
Application Notes and Protocols: Western Blot Analysis After LP-65 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for conducting Western blot analysis to investigate the effects of a hypothetical compound, LP-65, on cellular signaling pathways. Due to the current lack of specific information on "this compound" in the public domain, this document will focus on the nuclear factor-kappa B (NF-κB) signaling pathway as a representative model. The NF-κB pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival, making it a frequent target in drug development.[1][2][3] The protocols outlined below are detailed to ensure reproducibility and accuracy in assessing the impact of novel compounds like this compound on protein expression and signaling cascades.
Principle
Western blotting is a powerful and widely used technique in molecular biology to detect specific proteins in a sample.[4][5][6] The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[4][7] By analyzing the abundance and post-translational modifications (e.g., phosphorylation) of key signaling proteins, researchers can elucidate the mechanism of action of a compound. In the context of the NF-κB pathway, Western blotting can be used to measure the levels of total and phosphorylated p65, a key subunit of the NF-κB complex, to assess pathway activation.[8][9][10]
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cells and treating them with the hypothetical compound this compound. The specific cell line and treatment conditions should be optimized based on the experimental objectives.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, RAW264.7)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound compound (stock solution of known concentration)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well or 10 cm cell culture plates
-
Cell scraper
Procedure:
-
Cell Seeding: Seed the chosen cell line in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once the cells reach the desired confluency, remove the growth medium and replace it with fresh medium containing the desired concentration of this compound. A vehicle control (medium with an equivalent concentration of the solvent used to dissolve this compound) should be included in parallel.
-
Incubation: Incubate the cells for the desired treatment duration. This should be determined empirically through time-course experiments.
-
Cell Harvesting: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[11][12]
II. Protein Extraction
This protocol details the lysis of cells to extract total protein.
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer) or a similar lysis buffer[12]
-
Protease and phosphatase inhibitor cocktails
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper
Procedure:
-
Lysis Buffer Preparation: Immediately before use, supplement the lysis buffer with protease and phosphatase inhibitors to prevent protein degradation.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well or plate (e.g., 100-200 µL for a 6-well plate).[13][14]
-
Scraping and Collection: Scrape the adherent cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[12][14]
-
Incubation and Agitation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[12]
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[11][12]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.[7][12]
III. Protein Quantification
Accurate determination of protein concentration is crucial for equal loading of samples onto the gel.[6] The Bicinchoninic Acid (BCA) assay is a common method for this purpose.[5][11]
Materials:
-
BCA Protein Assay Kit
-
Bovine Serum Albumin (BSA) standards
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of BSA standards with known concentrations.[11]
-
Sample Preparation: In a microplate, add a small volume (e.g., 1-2 µL) of each cell lysate.
-
BCA Reaction: Add the BCA working reagent to each standard and sample well.[11]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 562 nm using a microplate reader.[11]
-
Concentration Calculation: Determine the protein concentration of each sample by comparing its absorbance to the standard curve.
IV. Western Blotting
This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the target proteins.
Materials:
-
Laemmli sample buffer (2x or 4x)[12]
-
SDS-PAGE gels (precast or hand-cast)
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[13]
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Sample Preparation for Loading: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.[12] Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12][13]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4][7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[4][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13][14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[13][14]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]
-
Washing: Repeat the washing steps as described above.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[14]
-
Imaging: Capture the chemiluminescent signal using an imaging system.[14]
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on the Expression of NF-κB Signaling Proteins
| Treatment Group | Total p65 (Relative Density) | Phospho-p65 (Relative Density) | Ratio (Phospho-p65 / Total p65) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 |
| This compound (1 µM) | 0.98 ± 0.06 | 0.65 ± 0.07 | 0.66 |
| This compound (5 µM) | 1.02 ± 0.04 | 0.32 ± 0.05** | 0.31 |
| This compound (10 µM) | 0.95 ± 0.07 | 0.15 ± 0.04*** | 0.16 |
| Data are presented as mean ± SEM from three independent experiments. Statistical significance is denoted as *p < 0.05, **p < 0.01, **p < 0.001 compared to the vehicle control. |
Visualization of Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate experimental workflows and signaling pathways.
References
- 1. Vangl2 suppresses NF-κB signaling and ameliorates sepsis by targeting p65 for NDP52-mediated autophagic degradation | eLife [elifesciences.org]
- 2. RNA shielding of P65 is required to potentiate oncogenic inflammation in TET2 mutated clonal hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 6. goldbio.com [goldbio.com]
- 7. Introduction to Western Blot Detection of Proteins [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
Flow Cytometry Analysis of LP-65 Treated Cells: A Detailed Protocol for Assessing Apoptosis and Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive set of protocols for utilizing flow cytometry to analyze the cellular effects of the hypothetical cytotoxic agent, LP-65. Detailed methodologies are presented for the assessment of apoptosis and cell cycle distribution in cells treated with this compound. These protocols are designed to offer a robust framework for researchers engaged in the preclinical evaluation of novel therapeutic compounds. The included data presentation tables and workflow diagrams serve as a practical guide for experimental setup, data acquisition, and interpretation.
Introduction
The evaluation of a novel compound's mechanism of action is a critical step in drug development. Flow cytometry is a powerful and high-throughput technique that allows for the quantitative analysis of multiple cellular parameters at the single-cell level.[1] This is particularly valuable for characterizing the effects of cytotoxic agents on cancer cell lines. This document outlines detailed protocols for treating cells with the hypothetical compound this compound and subsequently analyzing two key cellular processes: apoptosis (programmed cell death) and cell cycle progression. Understanding how a compound like this compound influences these pathways is fundamental to elucidating its therapeutic potential.
Mechanism of Action of this compound (Hypothetical)
For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of a critical cell cycle kinase, leading to cell cycle arrest and subsequent induction of apoptosis. This disruption of the cell cycle prevents cancer cells from progressing through the necessary phases of division, ultimately triggering the apoptotic cascade.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from flow cytometry analysis of cells treated with this compound.
Table 1: Induction of Apoptosis in this compound Treated Cells
| Treatment Concentration (µM) | Percentage of Early Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 |
| 1 | 8.7 ± 1.2 | 3.2 ± 0.6 | 11.9 |
| 5 | 25.4 ± 2.1 | 10.8 ± 1.5 | 36.2 |
| 10 | 42.6 ± 3.5 | 25.1 ± 2.8 | 67.7 |
Table 2: Cell Cycle Distribution in this compound Treated Cells
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Control) | 55.2 ± 2.8 | 28.1 ± 1.9 | 16.7 ± 1.5 | 1.8 ± 0.4 |
| 1 | 65.8 ± 3.1 | 15.3 ± 1.4 | 18.9 ± 1.7 | 5.5 ± 0.9 |
| 5 | 78.4 ± 4.2 | 5.1 ± 0.8 | 16.5 ± 1.6 | 15.2 ± 1.8 |
| 10 | 45.2 ± 3.9 | 3.5 ± 0.7 | 10.3 ± 1.2 | 41.0 ± 3.5 |
Experimental Protocols
Materials and Reagents
-
Cell Culture Medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution
-
RNase A
-
70% Ethanol (B145695) (ice-cold)
-
Flow Cytometer
Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol for Apoptosis Analysis (Annexin V and PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3] To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Protocol for Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][5]
-
Cell Harvesting: Collect cells as described in the apoptosis protocol (Section 3.3, step 1).
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[3] Incubate the cells at -20°C for at least 2 hours (or overnight).[3]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Conclusion
The protocols detailed in this application note provide a standardized approach for assessing the effects of the hypothetical compound this compound on apoptosis and cell cycle progression using flow cytometry. By following these methodologies, researchers can generate reliable and reproducible data to characterize the cellular mechanisms of novel therapeutic agents. The provided templates for data presentation and workflow diagrams are intended to facilitate experimental design and execution.
References
Application Notes and Protocols: Utilizing Lienal Polypeptide (LP) in Conjunction with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "LP-65" as specified in the query does not correspond to a clearly defined agent in the available scientific literature. The following application notes and protocols are based on the most plausible interpretation, Lienal Polypeptide (LP) , a substance investigated in combination with chemotherapy.
Introduction
Lienal Polypeptide (LP) is a mixture of polypeptides extracted from the spleens of healthy calves.[1][2] It is utilized in clinical settings as an immunomodulator.[3] When used as an adjunct to chemotherapy, LP has been observed to mitigate treatment-related side effects, particularly myelosuppression and immunosuppression, and may enhance the overall therapeutic outcome.[2][4] These notes provide an overview of the preclinical and clinical findings and detailed protocols for the combined use of Lienal Polypeptide with standard chemotherapy agents.
Mechanism of Action
Lienal Polypeptide (LP) is thought to exert its therapeutic effects primarily through the modulation of the immune system. The proposed mechanisms include:
-
Immune System Regulation: LP can rectify immune system disorders and bolster non-specific immune functions.[3][5] It facilitates the maturation of T lymphocytes, enhancing their immune capabilities.[3]
-
Cytokine Modulation: In preclinical models, LP has been shown to decrease pro-inflammatory cytokines via the NF-κB pathway.[6]
-
Enhancement of Hematopoiesis: LP treatment has been associated with the recovery of white blood cell (WBC) and platelet counts following chemotherapy-induced myelosuppression.[2]
-
Phagocytosis-Related Pathway: Studies in murine models have indicated that LP may downregulate the expression of proteins involved in phagocytosis, such as CD47 and signal regulatory protein α (SIRPα), within the tumor microenvironment.[2]
Signaling Pathway Diagrams
Data Presentation
Clinical Data Summary
Table 1: Efficacy of LP in Combination with Chemotherapy/Chemoradiotherapy in Non-Small Cell Lung Cancer (NSCLC) Patients [5][6]
| Parameter | LP Group | Control Group | P-value |
| Median Overall Survival (OS) | 23.6 months | 18.9 months | 0.0177 |
| 1-Year OS Rate | 71.56% | 66.72% | - |
| 2-Year OS Rate | 48.94% | 42.24% | - |
| 3-Year OS Rate | 34.17% | 25.62% | - |
| Median Progression-Free Survival (PFS) | 12.1 months | 11.4 months | 0.3478 |
| 1-Year PFS Rate | 50.39% | 47.71% | - |
| 2-Year PFS Rate | 24.64% | 23.42% | - |
| 3-Year PFS Rate | 15.65% | 11.84% | - |
| Overall Adverse Effect Rate | 9.9% | 9.3% | 0.6767 |
Table 2: Impact of LP on Chemotherapy-Induced Myelosuppression in Colon Cancer Patients (FOLFOX regimen) [7]
| Parameter | LP + FOLFOX Group | FOLFOX Group | P-value |
| Incidence of Bone Marrow Suppression | Significantly Lower | Higher | <0.05 |
| Karnofsky Performance Scale (KPS) Score | Significantly Higher | Lower | <0.05 |
| CD8+ T cells | Decreased | - | <0.05 |
| CD4+/CD8+ T cell ratio | Higher | - | <0.05 |
| Natural Killer (NK) cells | Higher | - | <0.05 |
Preclinical Data Summary
Table 3: Synergistic Antitumor Effect of LP with Cyclophosphamide (B585) (CTX) in a Lewis Lung Carcinoma (LLC) Mouse Model [2]
| Treatment Group | Tumor Volume Reduction vs. Control | Tumor Volume Reduction vs. CTX alone |
| CTX (20 mg/kg) | Significant Reduction | - |
| CTX + LP (8 mg/kg) | - | Greater Decrease (p < 0.001) |
| CTX + LP (16 mg/kg) | - | Greater Decrease (p < 0.05) |
Table 4: Effect of LP on Hematological Parameters in LLC-Bearing Mice Treated with CTX [2]
| Parameter | CTX alone | CTX + LP (8 mg/kg) | CTX + LP (16 mg/kg) |
| White Blood Cell (WBC) Count | Markedly Decreased | Notably Recovered (p < 0.05) | Notably Recovered (p < 0.05) |
| Platelet (PLT) Count | Markedly Decreased | No Significant Recovery | No Significant Recovery |
Experimental Protocols
In Vivo Murine Model of Chemotherapy-Induced Immunosuppression
This protocol is adapted from studies investigating the synergistic effects of LP and cyclophosphamide in a Lewis lung carcinoma model.[2]
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: Lewis Lung Carcinoma (LLC) cells.
-
Procedure:
-
Subcutaneously inject LLC cells into the flank of each mouse.
-
Allow tumors to reach a palpable size.
-
Randomly assign mice to the following treatment groups:
-
Control (saline)
-
LP alone (e.g., 8 mg/kg and 16 mg/kg)
-
Chemotherapy alone (e.g., cyclophosphamide at 20 mg/kg)
-
LP + Chemotherapy (combination groups)
-
-
Administer treatments via intraperitoneal (i.p.) injection for a specified duration (e.g., daily for 15 days).[2]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, collect blood for hematological analysis and tumors/spleens for immune cell profiling (e.g., flow cytometry for T-cell subsets) and protein expression analysis (e.g., Western blot for CD47).[2]
-
In Vitro Assessment of LP in Combination with Chemotherapy
This protocol provides a general framework for evaluating the effects of LP on cancer cell lines when combined with a chemotherapeutic agent.
-
Cell Lines: A panel of relevant cancer cell lines (e.g., for NSCLC, PC9 and gefitinib-resistant PC9-GR cells).
-
Reagents:
-
Lienal Polypeptide (LP) solution
-
Chemotherapy drug of interest (e.g., gefitinib, cisplatin, doxorubicin)
-
Complete cell culture medium
-
Reagents for viability, apoptosis, migration, and invasion assays.
-
-
Procedure:
-
Cell Viability/Cytotoxicity Assay (MTS/MTT):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of LP alone, chemotherapy drug alone, and the combination of both.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a standard MTS or MTT assay.
-
-
Apoptosis Assay (Flow Cytometry):
-
Treat cells with effective concentrations of the single agents and the combination.
-
After the treatment period, harvest cells and stain with Annexin V and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells using a flow cytometer.
-
-
Cell Migration and Invasion Assays (Wound Healing/Transwell):
-
Wound Healing: Create a scratch in a confluent monolayer of cells and treat with the compounds. Monitor the closure of the "wound" over time.
-
Transwell Assay: Seed cells in the upper chamber of a Transwell insert (with or without Matrigel for invasion) and add the treatments. The lower chamber contains a chemoattractant. After incubation, quantify the number of cells that have migrated/invaded to the lower surface of the insert.
-
-
Western Blot Analysis:
-
Treat cells with the compounds for a specified time.
-
Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key proteins in relevant signaling pathways (e.g., p-EGFR, NF-κB subunits).
-
-
Clinical Protocol for Combination Therapy
This protocol is based on a clinical study of LP with the FOLFOX chemotherapy regimen in post-operative colon cancer patients.[7][8]
-
Patient Population: Post-operative colon cancer patients.[7]
-
Treatment Arms:
-
Control Group: Standard FOLFOX chemotherapy regimen.
-
Observation Group: Standard FOLFOX chemotherapy combined with Lienal Polypeptide.[7]
-
-
LP Administration:
-
Treatment Cycle: Each cycle lasts 14 days, with patients undergoing at least two cycles for evaluation.[7]
-
Assessments:
-
Baseline and Post-Treatment: Blood counts, liver and kidney function tests.
-
Efficacy and Quality of Life: Karnofsky Performance Scale (KPS) index.[7]
-
Safety: Monitoring and grading of adverse events (e.g., nausea, vomiting, neurotoxicity, myelosuppression) according to standard criteria (e.g., NCI CTCAE).[9]
-
Immunological Monitoring: Analysis of peripheral blood T-cell subsets (e.g., CD4+, CD8+, NK cells) by flow cytometry.[7]
-
Conclusion
Lienal Polypeptide (LP) shows promise as an adjunctive therapy to chemotherapy, primarily by mitigating immunosuppressive side effects and improving patient quality of life. The provided protocols offer a starting point for researchers to further investigate the synergistic potential and mechanisms of action of LP in combination with various chemotherapeutic agents. Further well-controlled preclinical and clinical studies are warranted to fully elucidate its role in cancer therapy.
References
- 1. ebm-journal.org [ebm-journal.org]
- 2. Immune regulation effect of lienal polypeptides extract in Lewis lung carcinoma-bearing mice treated with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Therapeutic effect of lienal polypeptide injection on bone marrow suppression and immunodeficiency in KM mice following chemotherapy [manu41.magtech.com.cn]
- 5. The effectiveness and safety of lienal polypeptide combined with chemotherapy or chemoradiotherapy for non-small cell lung cancer patients in real world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effectiveness and safety of lienal polypeptide combined with chemotherapy or chemoradiotherapy for non-small cell lung cancer patients in real world - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect and clinical efficacy of lienal polypeptide injection combined with FOLFOX chemotherapy regimen in colon cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect and clinical efficacy of lienal polypeptide injection combined with FOLFOX chemotherapy regimen in colon cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Safety of Lienal Polypeptide Injection Combined with Chemotherapy in Treating Patients with Advanced Cancer -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
Application Notes and Protocols for Studying Signal Transduction Pathways with LP-65, a GPR65 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-65 is a potent and selective agonist of the G-protein coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8). GPR65 is a proton-sensing receptor that is activated by acidic extracellular pH.[1] Its activation triggers intracellular signaling cascades that play a crucial role in various physiological and pathological processes, including immune responses, inflammation, and cancer.[1][2] These application notes provide a comprehensive overview of the use of this compound to study GPR65-mediated signal transduction pathways.
GPR65 Signaling Pathway
GPR65 is primarily coupled to the Gαs protein.[3] Upon activation by acidic pH or an agonist like this compound, GPR65 promotes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the βγ subunits. The activated Gαs subunit then stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of target genes involved in inflammation and cell survival.[4]
Experimental Protocols
Protocol 1: In Vitro cAMP Measurement
This protocol describes how to measure the intracellular accumulation of cAMP in response to this compound stimulation in a cell line endogenously or exogenously expressing GPR65.
Materials:
-
GPR65-expressing cells (e.g., HEK293-GPR65)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Assay buffer (e.g., HBSS)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed GPR65-expressing cells in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Cell Stimulation:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) to each well.
-
Add 50 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay method.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the this compound concentration.
-
Determine the EC50 value of this compound from the dose-response curve.
-
Protocol 2: CREB Phosphorylation Assay
This protocol outlines the detection of CREB phosphorylation at Serine 133, a key downstream event in the GPR65 signaling pathway.
Materials:
-
GPR65-expressing cells
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-CREB Ser133, anti-total-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture GPR65-expressing cells to 80-90% confluency.
-
Treat cells with different concentrations of this compound for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-CREB antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-CREB and total CREB.
-
Normalize the phospho-CREB signal to the total CREB signal.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value |
| cAMP Accumulation | EC50 | 15.2 nM |
| CREB Phosphorylation | EC50 | 25.8 nM |
Table 2: Effect of this compound on Cytokine Production in Immune Cells
| Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle Control | 512 ± 45 | 320 ± 28 |
| This compound (100 nM) | 256 ± 30 | 165 ± 20 |
| This compound (1 µM) | 128 ± 15 | 80 ± 12 |
Data are presented as mean ± SD from three independent experiments.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the role of the GPR65 signaling pathway in various cellular processes. The protocols and data presented here provide a framework for researchers to investigate the mechanism of action of GPR65 and to explore its potential as a therapeutic target in inflammatory diseases and cancer.
References
- 1. What are GPR65 modulators and how do they work? [synapse.patsnap.com]
- 2. The Roles of Proton-Sensing G-Protein-Coupled Receptors in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH and proton sensor GPR65 determine susceptibility to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR65 sensing tumor-derived lactate induces HMGB1 release from TAM via the cAMP/PKA/CREB pathway to promote glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of LP-65
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-65 is a novel penem-class antibacterial agent with potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria. These application notes provide a comprehensive overview and detailed protocols for the preclinical in vivo evaluation of this compound, focusing on animal models for pharmacokinetic profiling, efficacy assessment, and preliminary safety and toxicology studies. The protocols are designed to be adapted by researchers to suit specific experimental needs and regulatory requirements.
Preclinical In Vivo Testing Strategy
A phased approach is recommended for the in vivo evaluation of this compound. The initial phase focuses on characterizing the pharmacokinetic (PK) profile in multiple species. This is followed by efficacy studies in relevant infection models to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. Concurrently, acute toxicity studies are performed to determine the safety profile and establish a maximum tolerated dose (MTD).
Caption: High-level workflow for the in vivo evaluation of this compound.
Pharmacokinetic Profiling
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Based on studies of the closely related penem (B1263517) CP-65,207, this compound is expected to have a short half-life in rodents.[1] Studies in multiple species, including rodents and non-rodents, are recommended.[1][2]
Data Summary: Pharmacokinetic Parameters of Parenteral this compound
The following table summarizes representative pharmacokinetic data from studies with the analogous compound CP-65,207.[1]
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | T½ (minutes) | AUC (µg·h/mL) | Reference |
| Mouse | SC | 20 | ~25 | 13 | - | [1] |
| Rat | IV | 20 | ~100 | 18 | - | [1] |
| Beagle Dog | IV | 20 | ~133 | 23 | - | [1] |
| Cynomolgus Monkey | IV | 20 | ~93 | 23 | - | [1] |
SC: Subcutaneous; IV: Intravenous. Data is representative and should be determined empirically for this compound.
Experimental Protocol: Single-Dose PK Study in Mice
Objective: To determine the pharmacokinetic profile of this compound after a single parenteral administration in mice.
Materials:
-
This compound (sterile formulation)
-
Vehicle control (e.g., sterile saline)
-
6-8 week old CD-1 or BALB/c mice
-
Syringes and needles for the chosen administration route (IV or SC)
-
Blood collection supplies (e.g., EDTA or heparin-coated microcentrifuge tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Acclimatization: Acclimate animals for a minimum of 3 days prior to the experiment.
-
Dosing: Administer a single dose of the this compound formulation via the chosen route (e.g., 20 mg/kg IV bolus or SC injection).
-
Blood Sampling: Collect blood samples (approx. 50-100 µL) via tail vein or retro-orbital sinus at predetermined time points. Given the expected short half-life, a dense early sampling schedule is recommended (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes post-dose).
-
Plasma Preparation: Immediately process blood samples to separate plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, T½, AUC) using non-compartmental analysis software.
In Vivo Efficacy Evaluation
The neutropenic thigh infection model is a standard and robust method for evaluating the in vivo efficacy of antibacterial agents against localized deep-tissue infections.[3] This model allows for the quantitative comparison of bacterial load reduction following treatment.
Signaling Pathway: Mechanism of Action of Penem Antibiotics
Penem antibiotics like this compound act by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.
Caption: Mechanism of action of this compound via inhibition of PBPs.
Experimental Protocol: Neutropenic Mouse Thigh Infection Model
Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial burden in a mouse model of deep-thigh infection.
Materials:
-
This compound (sterile formulation)
-
Vehicle control, positive control antibiotic (e.g., meropenem)
-
6-8 week old female ICR (CD-1) mice
-
Cyclophosphamide for inducing neutropenia
-
Log-phase culture of a susceptible bacterial strain (e.g., Staphylococcus aureus or Klebsiella pneumoniae)
-
Sterile saline or PBS
Protocol:
-
Induce Neutropenia: Render mice neutropenic by intraperitoneal (IP) administration of cyclophosphamide. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[4]
-
Infection: On day 0, inject a defined inoculum (e.g., 10⁶ CFU in 0.1 mL) of the bacterial suspension into the thigh muscle of one hind limb.[3]
-
Treatment Initiation: At a specified time post-infection (e.g., 2 hours), begin the treatment regimen.
-
Dosing: Administer the this compound formulation, vehicle control, or positive control antibiotic via the chosen route (e.g., SC or IV). Dosing can be single or multiple over a 24-hour period, informed by PK data.
-
Endpoint: At the end of the treatment period (e.g., 24 hours post-infection), humanely euthanize the mice.
-
Tissue Harvest: Aseptically excise the infected thigh muscle.
-
Quantify Bacterial Load: Homogenize the tissue in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the log₁₀ CFU/gram of tissue in the treated groups to the vehicle control group to determine the reduction in bacterial load.
Caption: Workflow for the neutropenic mouse thigh infection model.
Safety and Toxicology
Preliminary safety and toxicology studies are conducted to identify potential adverse effects and to determine the maximum tolerated dose (MTD).
Experimental Protocol: Single-Dose MTD Study in Rodents
Objective: To determine the highest dose of this compound that can be administered as a single dose without causing unacceptable acute toxicity in a rodent model.
Materials:
-
This compound (sterile formulation)
-
Vehicle control
-
6-8 week old Sprague-Dawley rats or CD-1 mice (equal numbers of males and females)
-
Syringes and needles for the intended clinical route of administration
-
Animal balance
Protocol:
-
Dose Selection: Begin with a low dose and escalate in subsequent groups of animals (n=3-5 per sex per group). A control group receiving only the vehicle is required.
-
Administration: Administer the test compound in one or more doses over a period not exceeding 24 hours.[5]
-
Observation Period: Observe animals for 14 days after administration.[5][6]
-
Clinical Observations: Record all mortalities, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), time of onset, duration, and reversibility of effects.[6]
-
Body Weight: Measure body weight at least weekly.
-
Necropsy: Perform gross necropsies on all animals, including those that die during the study and those euthanized at the 14-day endpoint.[6]
-
MTD Determination: The MTD is defined as the highest dose that does not cause study-terminating toxicity or more than a 10% loss in body weight. This information is critical for designing subsequent repeat-dose toxicity studies.[5]
References
- 1. Pharmacokinetic studies in animals of a new parenteral penem CP-65,207 and its oral prodrug ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. imquestbio.com [imquestbio.com]
- 4. mdpi.com [mdpi.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cell Viability Assays
This guide addresses the common issue of a test compound, referred to here as LP-65, not showing expected activity in cell viability assays. The following sections provide a structured approach to identifying and resolving potential experimental problems.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, not showing any effect in my cell viability assay?
There are several potential reasons why a compound may appear inactive in a cell-based assay. These can be broadly categorized into issues with the compound itself, the cell line used, the assay methodology, or data interpretation. A systematic troubleshooting approach is the most effective way to identify the root cause.
This guide will walk you through a troubleshooting workflow to diagnose the issue, from simple checks to more complex experimental validations.
Troubleshooting Workflow
The following diagram outlines a logical sequence for troubleshooting a lack of compound activity in a cell viability assay.
Caption: A step-by-step workflow for troubleshooting the lack of compound activity.
Category 1: Compound-Related Issues
Q2: How do I know if my compound is soluble in the culture medium?
Answer: Poor solubility is a primary reason for a compound's lack of biological activity. If this compound precipitates out of solution, its effective concentration will be much lower than intended.
Troubleshooting Steps:
-
Visual Inspection: Prepare the highest concentration of this compound in your cell culture medium. Inspect the solution under a microscope. Look for visible precipitates, crystals, or cloudiness.
-
Solubility Test: If precipitation is observed, test different solvents (e.g., DMSO, ethanol) to create a high-concentration stock solution before diluting it into the aqueous culture medium. Ensure the final solvent concentration in the culture is non-toxic to your cells (typically <0.5%).
Protocol: Assessing Compound Solubility
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound from your stock into pre-warmed, complete cell culture medium to match the final concentrations used in your assay (e.g., 100 µM, 50 µM, etc.).
-
Incubate the solutions at 37°C for 1-2 hours.
-
Place a 10 µL drop of each concentration on a microscope slide and examine at 10x and 40x magnification for any signs of precipitation.
-
Compare these to a vehicle control (medium with the same final DMSO concentration).
Q3: Could this compound be unstable in my experimental conditions?
Answer: Compounds can degrade in culture medium over the course of an experiment due to factors like pH, temperature, or enzymatic activity. This degradation would reduce the effective concentration of the active compound.
Troubleshooting Steps:
-
Incubation Test: Incubate this compound in your complete culture medium at 37°C for the duration of your assay (e.g., 24, 48, 72 hours).
-
Activity Analysis: Collect the medium at different time points and test its activity in a rapid, secondary assay if available. Alternatively, use analytical methods like HPLC to quantify the amount of intact this compound remaining over time.
Table 1: Hypothetical Stability Data for this compound
| Incubation Time (hours) | This compound Concentration Remaining (%) |
| 0 | 100% |
| 6 | 98% |
| 24 | 65% |
| 48 | 32% |
| 72 | <10% |
This table illustrates a scenario where this compound is unstable, with significant degradation after 24 hours.
Q4: How can I be sure my compound is the correct one and is pure?
Answer: Errors in synthesis, handling, or storage can lead to receiving the wrong compound, a degraded sample, or a sample with low purity.
Troubleshooting Steps:
-
Verify Source: Confirm the compound's identity and batch number with the supplier.
-
Analytical Chemistry: If possible, have the compound's identity and purity confirmed by an analytical chemistry core facility using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Positive Control: Test a well-characterized compound with a known mechanism of action (e.g., Staurosporine for apoptosis induction) in parallel with this compound to ensure your assay system is working correctly.[1]
Category 2: Cell System-Related Issues
Q5: What if my cells do not express the molecular target of this compound?
Answer: A compound cannot have a target-specific effect if the target is absent or expressed at very low levels in the chosen cell line.[2][3]
Troubleshooting Steps:
-
Target Expression Analysis: Validate the expression of the intended molecular target of this compound in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot, Flow Cytometry) levels.[4]
-
Literature Review: Check databases (e.g., DepMap, COSMIC) or published literature to confirm if your cell line is reported to express the target and is sensitive to its inhibition.
Protocol: Target Validation by Western Blot
-
Lyse untreated cells and extract total protein.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel. Include a positive control cell line known to express the target and a negative control.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the target of this compound overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Q6: Is it possible my cell line is resistant to the effects of this compound?
Answer: Yes. Even if the target is present, cells can have intrinsic or acquired resistance mechanisms. For example, downstream mutations or activation of parallel survival pathways can bypass the effect of inhibiting a single target.
Troubleshooting Steps:
-
Use a Sensitive Cell Line: Test this compound in a panel of cell lines, including one that is known or predicted to be sensitive to the inhibition of your target pathway.
-
Mechanism of Action (MoA) Confirmation: If this compound is hypothesized to inhibit a specific pathway, use a downstream biomarker (e.g., phosphorylation of a substrate) to confirm target engagement in the cell, even if it doesn't result in cell death.
Hypothetical Signaling Pathway for this compound
Let's assume this compound is designed to inhibit "Kinase B," a key component of a pro-survival pathway.
Caption: Hypothetical mechanism of action for this compound as an inhibitor of Kinase B.
Q7: Could my cell seeding density or cell health be the problem?
Answer: Absolutely. Cell density and overall health are critical parameters.[5][6]
-
Too High Density: Cells may enter a stationary growth phase, making them less susceptible to anti-proliferative agents. Overcrowding can also lead to nutrient depletion and cell death unrelated to the compound.[5][7]
-
Too Low Density: A low cell number might not produce a signal that is strong enough to be detected above the assay's background.[6]
-
Unhealthy Cells: Cells that are unhealthy at the start of an experiment (e.g., high passage number, mycoplasma contamination) will produce unreliable and irreproducible results.[8]
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a preliminary experiment where you seed a range of cell densities and measure viability after 24, 48, and 72 hours without any compound. Choose a density that results in cells being in the exponential (log) growth phase at the end of the experiment.[8]
-
Monitor Cell Health: Regularly check cells for proper morphology. Ensure you are using cells with a low passage number and periodically test for mycoplasma contamination.
Table 2: Example Seeding Density Optimization
(Data represents absorbance at 450 nm from a CCK-8 assay)
| Seeding Density (cells/well) | 24h Growth | 48h Growth | 72h Growth |
| 1,000 | 0.35 | 0.68 | 1.15 |
| 5,000 | 0.85 | 1.65 | 2.80 (Optimal) |
| 10,000 | 1.50 | 2.75 | 3.10 (Confluent) |
| 20,000 | 2.50 | 3.05 (Confluent) | 2.95 (Death) |
This table helps identify an optimal seeding density for a 72-hour assay.
Category 3: Assay and Protocol Issues
Q8: Is it possible that this compound is interfering with my assay chemistry?
Answer: Yes, some compounds can directly interact with assay reagents, leading to false results.[9][10]
-
Reducing Agents: Compounds with reducing properties (e.g., those containing thiols) can non-enzymatically reduce tetrazolium salts (MTT, XTT, WST-8) to formazan, artificially increasing the viability signal and masking any real toxicity.[9][11][12]
-
Color/Fluorescence: If your compound is colored or fluorescent, it can interfere with the absorbance or fluorescence readout of the assay.[13]
Troubleshooting Steps:
-
Cell-Free Control: Set up wells containing culture medium and this compound at all test concentrations, but without any cells. Add the viability assay reagent (e.g., MTT, CCK-8) and measure the readout.[9] Any signal generated in these wells is due to direct interference.
-
Alternative Assay: If interference is detected, switch to an assay with a different detection method (e.g., from a colorimetric metabolic assay to a luminescence-based ATP content assay like CellTiter-Glo®).[1]
Q9: Is the endpoint of my viability assay appropriate for the expected mechanism of action (MoA)?
Answer: Not always. Cell viability assays measure different cellular parameters. A mismatch between the assay and the compound's MoA can lead to a lack of observed effect.
-
Metabolic Assays (MTT, CCK-8): These measure metabolic activity.[14] A compound that is cytostatic (stops proliferation) but not cytotoxic (doesn't kill the cell) may show only a modest effect in these assays over short time courses.
-
ATP Content Assays (CellTiter-Glo®): Measure ATP levels, which correlate with the number of viable cells. This is often more sensitive.[15]
-
Cytotoxicity Assays (LDH release): Measure membrane integrity and cell death.[13] They will not detect anti-proliferative effects.
Troubleshooting Steps:
-
Consider the MoA: If this compound is expected to be cytostatic, a cell counting assay or a longer incubation time might be more appropriate. If it induces apoptosis, an assay measuring caspase activity could be a valuable secondary test.
-
Use Orthogonal Assays: Confirm your results using at least two different types of viability assays that measure different cellular parameters (e.g., metabolic activity and ATP content).[16]
Q10: Is my drug treatment duration long enough to see an effect?
Answer: The time required for a compound to exert its effect can vary widely. Some compounds may require cells to pass through a full cell cycle before effects on proliferation are observed.
Troubleshooting Steps:
-
Time-Course Experiment: Perform an experiment where you treat cells with a fixed concentration of this compound and measure viability at multiple time points (e.g., 24, 48, 72, and 96 hours). This will reveal the kinetics of the response.
-
Positive Control Kinetics: Include a positive control compound with known kinetics to ensure the assay can detect effects at the chosen time points.
References
- 1. researchgate.net [researchgate.net]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. opentrons.com [opentrons.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Is Your MTT Assay the Right Choice? [promega.jp]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]
- 15. youtube.com [youtube.com]
- 16. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
LP-65 degradation issues and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of LP-65, a novel inhibitor of the Kinase X signaling pathway. Due to its sensitivity to environmental factors, proper handling is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound is highly sensitive to light and oxidation. For long-term storage, it should be stored as a lyophilized powder at -20°C in a desiccator. The container should be tightly sealed and protected from light by wrapping it in aluminum foil or using an amber vial. For short-term storage of stock solutions, it is recommended to store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the solubility of this compound?
A2: this compound is soluble in DMSO (Dimethyl sulfoxide) up to 50 mM. It has limited solubility in aqueous solutions. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium immediately before use.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is pH-dependent. It is most stable in the pH range of 6.0-7.5. At pH values below 6.0 or above 7.5, the rate of degradation increases significantly. It is advisable to prepare fresh dilutions in your experimental buffer or medium for each experiment.
Q4: How can I monitor the degradation of this compound?
A4: The primary degradation products of this compound can be monitored by High-Performance Liquid Chromatography (HPLC) with a UV detector. A noticeable color change of the solution from colorless to pale yellow can also be an initial indicator of significant degradation.
Troubleshooting Guide
Issue 1: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Verify the storage conditions of your stock solution. Ensure it was stored at -80°C and protected from light.
-
Avoid multiple freeze-thaw cycles. Use freshly thawed aliquots for each experiment.
-
Prepare a fresh stock solution from the lyophilized powder.
-
Analyze the stock solution by HPLC to check for the presence of degradation products.
-
-
-
Possible Cause 2: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Minimize the exposure of the cell culture plates to light after adding this compound. Use a plate cover and work in a dimly lit environment.
-
Ensure the pH of your cell culture medium is within the optimal range of 6.0-7.5.
-
Consider reducing the incubation time of your experiment if possible.
-
-
Issue 2: My this compound solution has turned a pale yellow color.
-
Possible Cause: Oxidation and/or photodegradation of the compound.
-
Troubleshooting Steps:
-
Discard the discolored solution. A yellow tint is a clear indicator of degradation.
-
Prepare a fresh solution from the lyophilized powder, ensuring minimal exposure to light and air.
-
Consider using deoxygenated solvents for preparing your stock solution. This can be achieved by bubbling nitrogen gas through the solvent before use.
-
-
Issue 3: I am seeing precipitation of this compound in my aqueous experimental buffer.
-
Possible Cause: Poor solubility at the working concentration.
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, but not high enough to cause cellular toxicity (typically <0.5%).
-
Try preparing an intermediate dilution of the this compound DMSO stock in a solvent like ethanol (B145695) before the final dilution in the aqueous buffer.
-
Consider using a formulation aid, such as a cyclodextrin, to improve solubility.
-
-
Quantitative Data on this compound Degradation
The following tables summarize the degradation rates of this compound under various conditions.
Table 1: Effect of Temperature on this compound Stability (10 µM in PBS, pH 7.4)
| Temperature | Half-life (t½) |
| 4°C | ~72 hours |
| 25°C (Room Temp) | ~8 hours |
| 37°C | ~2 hours |
Table 2: Effect of Light Exposure on this compound Stability (10 µM in PBS, pH 7.4 at 25°C)
| Light Condition | Half-life (t½) |
| Dark (wrapped in foil) | ~8 hours |
| Ambient Lab Light | ~1.5 hours |
| Direct Sunlight | < 10 minutes |
Table 3: Effect of pH on this compound Stability (10 µM in buffer at 25°C, dark)
| pH | Half-life (t½) |
| 5.0 | ~1 hour |
| 6.0 | ~6 hours |
| 7.4 | ~8 hours |
| 8.5 | ~2 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions and in a dimly lit environment (e.g., in a fume hood with the sash lowered), add the required volume of anhydrous DMSO to the vial to achieve a 50 mM stock solution.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Cell-Based Kinase X Inhibition Assay
-
Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, thaw an aliquot of the 50 mM this compound stock solution.
-
Prepare serial dilutions of this compound in your cell culture medium. It is recommended to perform a 2-step dilution: first in a small volume of medium, and then to the final concentration. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period, protecting it from light.
-
After incubation, lyse the cells and perform a western blot or an ELISA to measure the phosphorylation of a known downstream target of Kinase X.
Visualizations
Caption: Fictional signaling pathway showing the inhibitory action of this compound on Kinase X.
Technical Support Center: Off-Target Effects of LP-65 in Cellular Models
Notice: Information regarding a specific molecule designated "LP-65," including its mechanism of action and potential off-target effects, is not publicly available. The following content is a generalized template designed to guide researchers in troubleshooting and understanding potential off-target effects of a novel compound in cellular models. To utilize this guide effectively, substitute "this compound" with your compound of interest and provide its known biological target and mechanism of action.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes after treatment with our compound. How can we determine if these are off-target effects?
A1: Unexpected phenotypes can arise from the compound's primary mechanism in a previously uncharacterized pathway or from true off-target interactions. To distinguish between these possibilities, consider the following:
-
Target Engagement Assays: Confirm that the compound is engaging its intended target in your cellular model at the concentrations causing the unexpected phenotype. Techniques like cellular thermal shift assays (CETSA), immunoprecipitation-mass spectrometry, or specific activity assays can be employed.
-
Dose-Response Analysis: Correlate the dose-response curves for the expected and unexpected phenotypes. A significant rightward shift in the dose-response for the unexpected effect may suggest an off-target interaction occurring at higher concentrations.
-
Structure-Activity Relationship (SAR) Analysis: Test analogs of your compound with varying potency against the primary target. If the unexpected phenotype tracks with the potency against the primary target, it is more likely an on-target effect in a novel context.
-
Target Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the unexpected phenotype persists in the absence of the target, it is a strong indicator of an off-target effect.
Q2: What are the common initial steps to identify potential off-target interactions of a novel compound?
A2: A tiered approach is often most effective:
-
In Silico Profiling: Utilize computational databases and predictive software to screen your compound's structure against a wide range of known protein targets. This can provide a preliminary list of potential off-target binders.
-
Broad-Panel Kinase or Receptor Screening: Submit your compound for screening against large panels of kinases, GPCRs, ion channels, and other common drug target families. These fee-for-service assays provide a broad overview of potential interactions.
-
Phenotypic Screening: Employ high-content imaging or other cell-based phenotypic assays to compare the cellular "fingerprint" of your compound to a library of compounds with known mechanisms of action.
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed at Concentrations Close to the EC50 for the Primary Target
Possible Cause: The observed cytotoxicity may be an off-target effect.
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Use multiple, mechanistically distinct cytotoxicity assays (e.g., measuring membrane integrity with LDH or propidium (B1200493) iodide, and metabolic activity with MTS or resazurin) to confirm the cytotoxic effect.
-
Evaluate Apoptosis Induction: Use assays for caspase-3/7 activation or Annexin V staining to determine if the cytotoxicity is mediated by apoptosis.
-
Test in a Target-Null Cell Line: If available, test the compound's cytotoxicity in a cell line that does not express the primary target. Lack of cytotoxicity in the target-null line would suggest the effect is on-target.
-
Consult Off-Target Prediction Databases: Use the compound's structure to query databases that predict interactions with known toxicity-mediating proteins.
Issue 2: Inconsistent Results Between Different Cell Lines
Possible Cause: The expression levels of the primary target or potential off-targets may vary between cell lines.
Troubleshooting Steps:
-
Quantify Target Expression: Use western blotting or qPCR to determine the relative expression levels of the primary target in the cell lines being used.
-
Characterize Off-Target Expression: If a likely off-target has been identified, assess its expression level in the different cell lines.
-
Consider Genetic Background: Be aware of the genetic background of the cell lines, as different mutations may influence their response to the compound.
-
Standardize Cell Culture Conditions: Ensure that all experimental parameters, including cell passage number, media composition, and confluency, are consistent across experiments.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is a general guideline and should be optimized for your specific protein target and cell line.
Objective: To confirm target engagement of a compound in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of the compound or vehicle control for a specified time.
-
-
Harvesting and Lysis:
-
Harvest cells by scraping and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation.
-
-
Heating and Protein Precipitation:
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature by western blotting or ELISA.
-
Target engagement by the compound will result in a thermal stabilization of the protein, shifting the melting curve to higher temperatures.
-
Data Presentation
Table 1: Example Off-Target Kinase Profiling Data
| Kinase Target | IC50 (nM) for Primary Target | IC50 (nM) for Off-Target | Fold Selectivity (Off-Target/Primary) |
| Kinase A (Primary) | 10 | - | - |
| Kinase B | 10 | 1,500 | 150 |
| Kinase C | 10 | >10,000 | >1,000 |
| Kinase D | 10 | 50 | 5 |
Table 2: Example Cellular Cytotoxicity Data
| Cell Line | EC50 (nM) - Primary Target Activity | CC50 (nM) - Cytotoxicity | Therapeutic Index (CC50/EC50) |
| Cell Line A | 50 | 5,000 | 100 |
| Cell Line B | 75 | 1,000 | 13.3 |
| Cell Line C | 120 | 200 | 1.7 |
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: On-target vs. off-target compound activity.
Technical Support Center: Troubleshooting LP-65 Synthesis Impurities
Welcome to the technical support center for the synthesis of LP-65. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common impurities and optimizing reaction outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the synthesis of this compound and similar small molecules.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis has a low yield. What are the common causes and how can I improve it?
A1: Low yields in organic synthesis can arise from various factors throughout the experimental process.[1][2][3][4] A systematic evaluation of each step is crucial for identifying the root cause.
Common Causes of Low Yield:
-
Incomplete Reactions: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or the reaction reaching equilibrium.[5][6]
-
Side Reactions: The formation of unexpected byproducts consumes starting materials and reagents, thus reducing the yield of the desired product.[7][8][9]
-
Product Decomposition: The target compound, this compound, might be unstable under the reaction or workup conditions, leading to degradation.[1]
-
Mechanical Losses: Significant amounts of product can be lost during transfers, filtration, extraction, and purification steps.[1][9]
-
Suboptimal Reagent Quality: The purity of starting materials, reagents, and solvents can significantly impact the reaction outcome.[2][3][10]
Strategies for Yield Improvement:
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal endpoint.[10][11][12]
-
Optimization of Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and reagent stoichiometry to find the optimal conditions that favor the formation of this compound while minimizing side reactions.[11][13][14]
-
Careful Workup and Purification: Ensure efficient extraction and minimize losses during purification. For instance, during crystallization, using a minimal amount of a suitable cold solvent for washing can prevent significant product loss.[1][11]
-
Reagent and Solvent Purity: Use high-purity reagents and anhydrous solvents, especially for moisture-sensitive reactions.[2][4]
Q2: I am observing an unexpected peak in the HPLC analysis of my crude this compound product. How do I identify this impurity?
A2: The appearance of an unknown peak in an HPLC chromatogram is a common issue. A systematic approach is necessary to identify its source and structure.[15][16][17][18][19]
Initial Steps for Identification:
-
Blank Injection: Run a blank injection using only the mobile phase to ensure the peak is not an artifact from the solvent or the HPLC system itself (a "ghost peak").[15][19]
-
Analyze Peak Characteristics: Examine the retention time and peak shape. Ghost peaks often have irregular shapes compared to the sharp, well-defined peaks of true analytes.[15]
-
Inject Starting Materials and Reagents: Individually inject the starting materials and key reagents to see if the unknown peak corresponds to any of them.
-
LC-MS Analysis: The most powerful initial step for characterization is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the unknown compound. High-resolution mass spectrometry can help determine its elemental composition.[7][16][20]
A general workflow for identifying an unknown impurity is outlined below.
Q3: My crude this compound product contains several impurities. What are the most effective purification techniques?
A3: The choice of purification technique depends on the physical properties of this compound and its impurities.[11][13]
| Purification Technique | Principle | Best For |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[11] | Purifying solid compounds from soluble or insoluble impurities. |
| Column Chromatography | Differential adsorption of components of a mixture on a stationary phase as a mobile phase passes through it. | Separating compounds with different polarities. |
| Preparative HPLC | Similar to analytical HPLC but on a larger scale to isolate and collect purified components. | Isolating impurities for characterization or when other methods fail. |
| Distillation | Separation of liquids with different boiling points. | Purifying liquid products or removing volatile solvents. |
Troubleshooting Common Synthesis Problems
This section provides a question-and-answer guide to troubleshoot specific issues you might encounter during the synthesis of this compound.
Problem 1: The reaction is incomplete, with significant starting material remaining.
-
Question: Have you monitored the reaction over time?
-
Answer: If not, set up a time-course experiment and analyze aliquots by TLC or LC-MS to determine if the reaction has simply stalled or is slow.[10]
-
-
Question: Are your reagents sufficiently active?
-
Question: Is the reaction temperature optimal?
-
Answer: Some reactions require higher temperatures to overcome the activation energy. Conversely, some reactions may have an optimal temperature, above which side reactions or decomposition occur.[11]
-
-
Question: Is the reaction reversible?
-
Answer: If the reaction is at equilibrium, consider removing a byproduct (e.g., water) to drive the reaction forward.
-
Problem 2: The main impurity is a known side product from a competing reaction.
-
Question: Can you alter the reaction conditions to favor the desired pathway?
-
Question: Is the stoichiometry of the reagents correct?
-
Answer: An excess of one reagent might promote a side reaction. Carefully control the molar ratios.[21]
-
-
Question: Would a different catalyst or solvent improve selectivity?
-
Answer: The choice of catalyst and solvent can have a profound impact on the reaction pathway.[21]
-
The logical flow for troubleshooting these common synthesis problems can be visualized as follows:
Detailed Experimental Protocols
Protocol 1: Analytical High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding a buffer or a suitable reagent). Dilute the aliquot with the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Use a standard HPLC system equipped with a suitable column (e.g., C18 for reverse-phase) and a UV detector.
-
Method:
-
Mobile Phase: A suitable mixture of solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor at a wavelength where this compound and the starting materials have strong absorbance.
-
-
Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the this compound product over time to determine the reaction kinetics and endpoint.[12][14]
Protocol 2: Purification of Solid this compound by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. The impurities should ideally remain soluble at low temperatures.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure crystals.[11]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[11]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Structural Elucidation of an Unknown Impurity by NMR Spectroscopy
-
Sample Preparation: Dissolve the isolated and purified impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Analyze the chemical shifts, integration, and multiplicity (splitting patterns) to identify the types of protons and their neighboring environments.[5][22][23]
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to determine the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[23]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, which is crucial for determining the connectivity of the molecular fragments.[23]
-
-
Structure Assembly: Use the information from all NMR experiments to piece together the structure of the impurity. Compare the proposed structure with known potential side products of the reaction.[24]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. azooptics.com [azooptics.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. 6.1 Kinds of Organic Reactions - Organic Chemistry | OpenStax [openstax.org]
- 8. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 14. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 15. sgs.com [sgs.com]
- 16. youtube.com [youtube.com]
- 17. Dealing with Unknown Peaks [cleaningvalidation.com]
- 18. Extraneous Peaks in Chromatographic Analysis | Pharmaguideline [pharmaguideline.com]
- 19. Enhanced monitoring of biopharmaceutical product purity using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. acdlabs.com [acdlabs.com]
- 22. emerypharma.com [emerypharma.com]
- 23. acdlabs.com [acdlabs.com]
- 24. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Troubleshooting LP-65 Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of LP-65 precipitation in experimental media. The following information is designed for researchers, scientists, and drug development professionals to diagnose and resolve solubility challenges during their experiments.
FAQs: Quick Solutions for this compound Precipitation
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture media. What is the likely cause and the immediate fix?
A1: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous solution where it is less soluble.[1] The immediate fix is to modify your dilution technique. Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. A recommended method is to add the stock solution dropwise into pre-warmed (37°C) media while gently vortexing.[1]
Q2: this compound appears soluble at first, but after a few hours or days in the incubator, I see a precipitate. Why is this happening?
A2: Delayed precipitation can be caused by several factors. Over time, evaporation from the culture vessel can increase the concentration of this compound beyond its solubility limit.[2] Additionally, cellular metabolism can alter the pH of the media, which may affect the solubility of a pH-sensitive compound.[2] Temperature fluctuations, such as moving plates in and out of the incubator, can also contribute to precipitation.[1][3]
Q3: Can I simply filter out the this compound precipitate and use the remaining solution for my experiment?
A3: This is not recommended. The precipitate is your compound of interest, and filtering it will lower the effective concentration of this compound in your media in an unquantifiable way.[1][2] This will lead to inaccurate and irreproducible experimental results. The best approach is to address the root cause of the precipitation.
Q4: Would adding more serum to my media help prevent this compound from precipitating?
A4: Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[1] However, this effect is limited. If the concentration of this compound is too high, it can still precipitate even in the presence of serum. While serum can be beneficial, it is not a guaranteed solution for significant solubility issues.
Troubleshooting Guide: Why is my this compound Precipitating?
This guide will walk you through a systematic approach to identify the cause of this compound precipitation and find a solution.
Step 1: Evaluate Your Stock and Final Concentrations
The most common reason for precipitation is exceeding the aqueous solubility of this compound.
-
High Final Concentration: The final concentration of this compound in your media may be too high.
-
Stock Solution Issues: The compound may not be fully dissolved in your initial DMSO stock.
Solutions and Recommendations:
| Parameter | Recommendation | Rationale |
| Final this compound Concentration | Decrease the final working concentration. | To stay below the aqueous solubility limit of the compound.[1] |
| Final DMSO Concentration | Keep the final DMSO concentration below 0.5%, ideally below 0.1%.[1] | While DMSO aids in initial dissolution, high concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1] |
| Stock Solution Preparation | Ensure this compound is fully dissolved in the stock solution. Gentle warming or brief sonication may be necessary.[4] | Incomplete dissolution will lead to inaccurate concentrations and a higher likelihood of precipitation. |
Step 2: Optimize Your Dilution Protocol
The method of dilution can dramatically impact whether a compound stays in solution.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause rapid solvent exchange, leading to precipitation.[1]
-
Temperature of Media: Adding the compound to cold media can decrease its solubility.[1]
Solutions and Recommendations:
| Parameter | Recommendation | Rationale |
| Dilution Method | Perform a serial dilution or add the stock solution dropwise while gently vortexing the media.[1] | This allows for a more gradual solvent exchange, reducing the chances of the compound "crashing out." |
| Media Temperature | Always use pre-warmed (37°C) cell culture media for dilutions.[1] | Most compounds are more soluble at slightly elevated temperatures. |
Step 3: Consider Media Composition and Stability
Interactions with media components and changes over time can also lead to precipitation.
-
Media Components: this compound might interact with salts, amino acids, or other components in the media, forming insoluble complexes.[5][6]
-
pH Shifts: The pH of the media can change over time due to cellular activity, affecting the solubility of pH-sensitive compounds.[2]
-
Evaporation: In long-term experiments, evaporation can concentrate media components, including this compound, leading to precipitation.[2]
Solutions and Recommendations:
| Parameter | Recommendation | Rationale |
| Media Formulation | If possible, try a different basal media formulation. | To rule out specific interactions with media components. |
| pH Stability | Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[2] | To prevent pH-dependent precipitation. |
| Evaporation Control | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.[1] | To maintain a stable concentration of all media components. |
Experimental Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
This compound
-
100% DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
96-well plate
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Ensure it is fully dissolved.
-
Create a Serial Dilution in DMSO: Perform a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate under a microscope at different time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is your maximum soluble concentration under these conditions.
Visualizing the Troubleshooting Process
To aid in diagnosing the cause of this compound precipitation, the following workflow and interaction diagrams are provided.
Caption: A workflow diagram for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
LP-65 Technical Support Center: Mitigating Off-Target Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for managing and reducing the off-target toxicity of LP-65 in normal (non-cancerous) cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound toxicity in normal cells?
A1: this compound is a potent inhibitor of the oncogenic kinase, TKL-1. However, at higher concentrations, it exhibits off-target activity against the structurally similar kinase, ERK2, which is ubiquitously expressed in normal cells.[1] Inhibition of ERK2 in normal cells disrupts the MAPK signaling pathway, leading to a decrease in pro-survival signals and a subsequent activation of the JNK stress-response pathway, culminating in apoptosis.[1]
Q2: What are the typical IC50 values for this compound in normal vs. cancer cell lines?
A2: this compound displays a favorable therapeutic window, with significantly higher potency in TKL-1-dependent cancer cell lines compared to normal cell lines. However, off-target toxicity can be observed at concentrations necessary for maximal efficacy in some contexts. See the data summary table below for details.
Q3: Are there any known co-treatment strategies to reduce this compound toxicity while maintaining anti-cancer efficacy?
A3: Yes, pre-treatment with a low dose of a JNK inhibitor, such as SP600125, has been shown to selectively protect normal cells from this compound-induced apoptosis without compromising its anti-tumor activity in TKL-1-positive cancer cells. This strategy increases the therapeutic index of this compound.
Q4: How can I monitor this compound-induced toxicity in my experiments?
A4: A multi-assay approach is recommended. Cell viability can be assessed using metabolic assays like MTT or MTS.[2][3] To specifically measure apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[4] Western blotting for cleaved Caspase-3 and phosphorylated JNK can further confirm the mechanism of toxicity.
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound
| Cell Line | Type | Target | This compound IC50 (nM) |
| HT-29 | Colon Cancer | TKL-1 Positive | 50 |
| A549 | Lung Cancer | TKL-1 Positive | 75 |
| MCF-7 | Breast Cancer | TKL-1 Positive | 60 |
| HEK293 | Normal Kidney | TKL-1 Negative | 850 |
| MRC-5 | Normal Lung Fibroblast | TKL-1 Negative | 1200 |
| HUVEC | Normal Endothelial | TKL-1 Negative | 1500 |
Table 2: Effect of JNK Inhibitor (SP600125) on this compound Therapeutic Index
| Cell Line | Treatment | Viability (% of Control) |
| MRC-5 | 1000 nM this compound | 45% |
| 1000 nM this compound + 10 µM SP600125 | 88% | |
| HT-29 | 75 nM this compound | 52% |
| 75 nM this compound + 10 µM SP600125 | 50% |
Signaling Pathway Diagram
References
LP-65 Technical Support Center: Navigating Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility when working with the dual MEK/mTOR inhibitor, LP-65.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual small molecule inhibitor that targets two key proteins in critical cell signaling pathways: MEK (Mitogen-activated protein kinase kinase) and mTOR (mammalian Target of Rapamycin).[1][2][3] By inhibiting both, this compound can simultaneously block two major pathways often dysregulated in cancer, leading to decreased cell proliferation and migration.[1][2][3]
Q2: What are the reported in vitro potencies (IC50) for this compound?
A2: The inhibitory concentrations for this compound have been determined in biochemical assays. This data is crucial for designing experiments with appropriate concentration ranges.
| Target | IC50 Value |
| MEK | 83.2 nM |
| mTOR | 40.5 nM |
Data sourced from MedChemExpress and ACS Publications.[1][3]
Q3: My experimental results with this compound are inconsistent. What are the common sources of variability?
A3: Inconsistent results in cell-based assays with small molecule inhibitors like this compound can stem from several factors. These can be broadly categorized as issues related to the compound itself, the cell culture conditions, and the assay procedures.[4][5][6] Specific common sources include:
-
Compound Handling and Stability: Degradation of this compound in stock solutions, inaccuracies in concentration due to solvent evaporation, and repeated freeze-thaw cycles can alter its effective concentration.[6][7]
-
Cell Line Integrity: Genetic drift in cancer cell lines over time and passages can lead to different responses to the same drug.[8] Mycoplasma contamination is another common issue that can significantly alter cellular responses.
-
Experimental Parameters: Variations in cell seeding density, the type of growth medium, and the duration of the assay can all impact the outcome.[5][9]
-
Solvent Effects: The final concentration of the solvent (commonly DMSO) can have toxic effects on cells, confounding the results. It's crucial to maintain a consistent and low solvent concentration across all wells.[10]
Q4: How can I be sure the observed phenotype is a direct result of MEK/mTOR inhibition by this compound and not off-target effects?
A4: This is a critical question in pharmacological studies. To validate that the observed effects are on-target, consider the following approaches:
-
Use of Structurally Different Inhibitors: Compare the phenotype induced by this compound with that of other known MEK and mTOR inhibitors that have different chemical structures.[11]
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to knockdown or knockout MEK and/or mTOR. The resulting phenotype should mimic the effects of this compound treatment.[11]
-
Dose-Response Correlation: The effective concentration of this compound in your cellular assay should be reasonably close to its biochemical IC50 values. If a much higher concentration is required, it could indicate off-target effects.[11][12]
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the target protein should reverse the phenotypic effects of the inhibitor.
Troubleshooting Guides
Problem 1: High variability between replicate wells in a cell viability assay.
This issue can mask the true effect of this compound and lead to unreliable dose-response curves.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. When seeding, gently swirl the plate between pipetting to prevent cells from settling in one area. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and be mindful of your technique to ensure accurate and consistent dispensing of cells and this compound solutions. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation after adding it to the media. If precipitation occurs, you may need to adjust the solvent or the final concentration. |
Problem 2: The IC50 value for this compound in my cell line is significantly higher than the published biochemical IC50.
This could indicate issues with compound activity, cell line resistance, or experimental setup.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of this compound from powder. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[7] |
| Cell Permeability | While many small molecules are cell-permeable, issues can arise. Ensure your assay incubation time is sufficient for the compound to enter the cells and exert its effect. |
| High Protein Binding in Media | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the FBS percentage during the treatment period, if compatible with your cell line's health. |
| Cell Line Specific Resistance | The cell line you are using may have intrinsic resistance mechanisms, such as active drug efflux pumps or mutations in the target pathways. |
Problem 3: Inconsistent results when repeating an experiment on a different day.
Day-to-day variability is a common challenge in cell culture experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic and phenotypic drift.[8] |
| Reagent Variability | Use the same lot of reagents (e.g., media, FBS, assay kits) for a set of comparative experiments. If you must use a new lot, perform a bridging experiment to ensure consistency. |
| Incubator Conditions | Fluctuations in CO2, temperature, and humidity can affect cell growth. Ensure your incubator is properly calibrated and maintained. |
| Initial Cell Health and Confluency | Start your experiments with cells that are in the logarithmic growth phase and at a consistent confluency. |
Experimental Protocols
Protocol 1: General Protocol for a Cell Viability (e.g., MTT/XTT) Assay
This protocol provides a general framework for assessing the effect of this compound on the proliferation of adherent cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48, 72 hours) in a CO2 incubator at 37°C.
-
-
Cell Viability Assessment:
-
Add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of MEK and mTOR Pathway Inhibition
This protocol is to confirm that this compound is inhibiting its intended targets within the cells.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x the IC50 value) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key downstream targets of MEK (e.g., p-ERK, total ERK) and mTOR (e.g., p-S6K, total S6K; p-4E-BP1, total 4E-BP1). Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Dual inhibition of MEK and mTORC1 by this compound.
Caption: A logical workflow for troubleshooting irreproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.biomol.com [resources.biomol.com]
Technical Support Center: Overcoming Resistance to LP-65 in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of LP-65. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a targeted inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, it is designed to block the activity of the p65 (RelA) subunit.[1][2][3] The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[1][2][4] In many cancers, this pathway is constitutively active, promoting cancer cell survival and proliferation.[3][5] this compound aims to counteract this by preventing the downstream effects of p65 activation.
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to NF-κB inhibitors like this compound can arise from several molecular changes within the cancer cells. Potential mechanisms include:
-
Mutations in the NF-κB Signaling Pathway: Genetic mutations in components of the NF-κB pathway downstream of p65 could lead to the pathway being constitutively active, bypassing the inhibitory effect of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the NF-κB pathway by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration and reducing its efficacy.
-
Altered Expression of Apoptosis-Regulating Proteins: Changes in the expression of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family or Inhibitors of Apoptosis Proteins (IAPs), can make cells more resistant to this compound-induced cell death.[4][7]
Q3: I am observing high variability in my cell viability assay results when treating with this compound. What could be the cause?
A3: High variability in cell viability assays can be attributed to several factors unrelated to the drug's efficacy. Common causes include inconsistent cell seeding, edge effects in the microplate, or issues with the this compound solution itself. For a detailed guide on troubleshooting these issues, please refer to the "Troubleshooting Guides" section below.
Q4: How can I confirm that this compound is inhibiting the NF-κB pathway in my cells?
A4: The most direct way to confirm the inhibitory action of this compound is to perform a Western blot analysis. You should probe for the phosphorylated form of p65 (p-p65), as phosphorylation is a key step in its activation.[8] A decrease in the levels of p-p65 in this compound-treated cells compared to untreated controls would indicate target engagement. Additionally, you can assess the nuclear translocation of p65. In unstimulated cells, p65 is primarily in the cytoplasm; upon activation, it moves to the nucleus.[8][9] You can observe this using immunofluorescence microscopy or by performing Western blotting on cytoplasmic and nuclear fractions.[9][10]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Problem 1: No dose-dependent decrease in cell viability observed.
| Potential Cause | Suggested Solution |
| Cell line is intrinsically resistant to this compound. | Confirm that your cell line has an active NF-κB pathway. You can do this by checking for baseline levels of phosphorylated p65 via Western blot. |
| Incorrect assay endpoint. | The incubation time with this compound may be too short to induce a measurable effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration. |
| This compound is not soluble or is unstable in your culture medium. | Prepare fresh dilutions of this compound for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically below 0.5%). Visually inspect the media for any signs of precipitation after adding this compound. |
| Assay is not sensitive enough. | Consider using a more sensitive cell viability assay. For example, if you are using an MTT assay, an ATP-based luminescent assay like CellTiter-Glo® may provide better results.[11] |
Problem 2: High variability between replicate wells in cell viability assays.
| Potential Cause | Suggested Solution |
| Inconsistent cell seeding. | Ensure you have a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding to ensure an equal number of cells in each well. |
| Edge effects. | Evaporation from the outer wells of a microplate can alter the concentration of this compound and media components. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media. |
| Contamination. | Check for signs of bacterial or fungal contamination, as this can significantly impact cell growth and viability. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed your cancer cell line in a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in your highest this compound dilution.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control. Incubate for your desired treatment duration (e.g., 72 hours).
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blotting for Phosphorylated p65 (p-p65)
-
Cell Treatment and Lysis: Plate your cells and treat them with this compound and/or a known NF-κB activator (like TNF-α) for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p65 (p-p65) overnight at 4°C. Also, probe a separate membrane (or strip the first one) with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-p65 signal to the total p65 and the loading control.
Visualizations
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
Caption: A workflow for investigating and overcoming resistance to this compound.
Caption: A decision tree for troubleshooting the lack of a dose-dependent effect of this compound.
References
- 1. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Inconsistent Results with LP-65 in Kinase Inhibition Assays
Welcome to the technical support center for LP-65. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in-vitro kinase inhibition assays. The following guides and Frequently Asked Questions (FAQs) will address specific problems to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent IC50 values for this compound in my kinase assays. What are the potential causes?
Inconsistent IC50 values can stem from several factors, ranging from reagent handling to assay conditions. Below is a systematic guide to identify the root cause.
Reagent Integrity and Handling
The quality and handling of the small molecule inhibitor are critical for reproducible results.
-
Solubility: this compound, like many kinase inhibitors, may have limited aqueous solubility. Improper dissolution can lead to a lower effective concentration than intended.
-
Recommendation: Ensure the compound is fully dissolved in the appropriate solvent (typically DMSO) before preparing aqueous dilutions. Visually inspect the stock solution for any precipitate. If necessary, sonicate in a water bath for 5-10 minutes.[1]
-
-
Stability: The compound may degrade if stored improperly or if it is unstable in the assay buffer over the course of the experiment.
-
Recommendation: Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Store at -80°C, protected from light. Prepare fresh dilutions in assay buffer for each experiment and do not store them for extended periods.[1]
-
-
Concentration Accuracy: Errors in weighing, dilution calculations, or pipetting can result in a final concentration that is inaccurate.
-
Recommendation: Double-check all calculations. Use calibrated pipettes and ensure accurate serial dilutions.
-
Assay Conditions and Protocol Optimization
The design of your kinase assay can significantly impact the outcome.
-
ATP Concentration: If this compound is an ATP-competitive inhibitor, the measured IC50 value will be highly dependent on the ATP concentration in the assay.
-
Enzyme and Substrate Concentrations: Using inappropriate concentrations of the kinase or substrate can affect the results.
-
Recommendation: Ensure that the enzyme concentration is in the linear range of the assay and that substrate depletion does not exceed 10-20% during the reaction.[2]
-
-
Incubation Times: The pre-incubation time of the inhibitor with the kinase and the kinase reaction time can influence the apparent potency.
-
Recommendation: Optimize and standardize all incubation times. A time-course experiment can help determine the optimal reaction time.[4]
-
-
DMSO Concentration: High concentrations of DMSO can inhibit kinase activity.
-
Recommendation: Maintain a consistent and low final DMSO concentration (typically ≤1%) across all wells, including controls.[5]
-
Assay Technology-Specific Issues
Different assay formats have unique potential for interference.
-
Compound Interference: this compound might interfere with the detection method. For example, it could be fluorescent in fluorescence-based assays or quench the signal in luminescence-based assays.[5]
-
Recommendation: Run control experiments with this compound in the absence of the kinase or substrate to assess for any intrinsic signal or quenching properties.
-
-
Non-specific Inhibition: The compound may inhibit the kinase through mechanisms other than direct binding to the active site, such as by forming aggregates.[5]
-
Recommendation: Include a detergent like Triton X-100 (at a concentration above the critical micelle concentration, e.g., 0.01%) in the assay buffer to disrupt potential aggregates.
-
-
Reagent Purity: Impurities in ATP, substrates, or buffers can affect reaction kinetics.[5]
-
Recommendation: Use high-purity reagents from reputable suppliers.
-
Data Presentation: Summary of Potential this compound IC50 Variations
The following table illustrates how different assay conditions can affect the apparent IC50 value of a kinase inhibitor.
| Parameter Varied | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) | Rationale for Difference |
| ATP Concentration | 10 µM (Low) | 50 | 1 mM (High) | 500 | For an ATP-competitive inhibitor, a higher ATP concentration requires more inhibitor to achieve the same level of inhibition.[2] |
| Enzyme Concentration | 1 nM (Low) | 75 | 10 nM (High) | 200 | High enzyme concentrations can lead to substrate depletion and may require higher inhibitor concentrations for effective inhibition. |
| Pre-incubation Time | 15 minutes | 100 | 60 minutes | 60 | A longer pre-incubation time may allow for slow-binding inhibitors to reach equilibrium, resulting in a lower apparent IC50. |
| Presence of Detergent | No Triton X-100 | 1000 | 0.01% Triton X-100 | 150 | Detergents can disrupt non-specific inhibition caused by compound aggregation, revealing the true potency of the inhibitor.[5] |
Experimental Protocols
Below are detailed methodologies for common kinase assays that can be adapted for use with this compound.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.[6] A decrease in luminescence indicates higher kinase activity.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP mixture in kinase reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute into kinase reaction buffer to create a 4X inhibitor solution.
-
-
Assay Procedure:
-
In a white, opaque 384-well plate, add 5 µL of the 4X this compound solution or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 5 µL of the 2X kinase solution to each well.
-
Pre-incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Allow the plate to equilibrate to room temperature for about 10 minutes.
-
Add 20 µL of Kinase-Glo® Reagent to each well.
-
Mix on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in TR-FRET buffer.
-
Prepare a 2X mixture of biotinylated substrate and ATP in TR-FRET buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute into TR-FRET buffer to create a 4X inhibitor solution.
-
-
Assay Procedure:
-
In a suitable 384-well plate, add 5 µL of the 4X this compound solution or vehicle to the appropriate wells.
-
Add 5 µL of the 2X kinase solution to each well.
-
Pre-incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60-90 minutes).
-
Prepare a 2X stop/detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) in TR-FRET buffer.
-
Add 20 µL of the stop/detection solution to each well.
-
Incubate the plate at room temperature for at least 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
-
Visualizations
Signaling Pathway Diagram
Caption: A representative MAPK/ERK signaling pathway, illustrating a potential point of inhibition for this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for an in-vitro kinase inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting inconsistent results in kinase assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of LP-65
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the oral bioavailability of the hypothetical compound LP-65. Given that this compound is characterized by low aqueous solubility and/or poor membrane permeability, the following information is based on established principles and techniques in pharmaceutical sciences to address such challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The oral bioavailability of a compound like this compound is typically limited by two main factors:
-
Low Aqueous Solubility: The compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Poor Membrane Permeability: The compound cannot efficiently cross the intestinal epithelial barrier to enter systemic circulation.[2]
First-pass metabolism, where the drug is metabolized in the gut wall or liver before reaching systemic circulation, can also significantly reduce bioavailability.[3]
Q2: What are the main strategies to improve the bioavailability of this compound?
A2: Several formulation and chemical modification strategies can be employed:[1][4][5]
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate (e.g., micronization, nanonization).[6][7]
-
Lipid-Based Formulations: Encapsulating the drug in lipidic systems to improve solubility and absorption (e.g., liposomes, solid lipid nanoparticles (SLNs), self-emulsifying drug delivery systems (SEDDS)).[1][2][8]
-
Prodrug Approach: Chemically modifying the this compound molecule to create a more soluble or permeable derivative that converts back to the active parent drug in the body.[9][10][11]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier to improve its dissolution rate.[2][4]
Q3: How does reducing the particle size of this compound improve its bioavailability?
A3: Reducing the particle size, particularly to the nanoscale (nanonization), increases the surface-area-to-volume ratio of the drug.[12][13] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can result in improved absorption and bioavailability.[7][12]
Q4: What is a prodrug and how can it help with this compound's bioavailability?
A4: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires enzymatic or chemical conversion within the body to release the active drug.[9][11] For this compound, a prodrug could be designed to have increased water solubility or enhanced membrane permeability. Once absorbed, the prodrug would be converted back to this compound, thereby increasing its overall bioavailability.[10][11]
Troubleshooting Guides
Issue 1: this compound nanosuspension shows particle aggregation during storage.
-
Possible Cause: Inadequate stabilization of the nanoparticles. The high surface energy of nanoparticles makes them prone to aggregation to minimize this energy.
-
Solution:
-
Optimize Stabilizer Concentration: The concentration of the stabilizing agent (e.g., polymer or surfactant) may be insufficient. Perform a concentration-response study to determine the optimal stabilizer-to-drug ratio.
-
Select a Different Stabilizer: The chosen stabilizer may not be providing adequate steric or electrostatic repulsion. Screen a panel of alternative stabilizers with different chemical properties.
-
Control Storage Conditions: Store the nanosuspension at the recommended temperature and protect it from light, as temperature fluctuations and photodegradation can affect stability.
-
Issue 2: Low encapsulation efficiency of this compound in liposomes.
-
Possible Cause: this compound is a hydrophobic compound, and its incorporation into the lipid bilayer of liposomes is inefficient.[8][14]
-
Solution:
-
Modify the Lipid Composition: Adjust the ratio of phospholipids (B1166683) and cholesterol in the liposome (B1194612) formulation. The inclusion of lipids with a charge opposite to that of this compound (if any) can improve electrostatic interactions and encapsulation.
-
Optimize the Preparation Method: Different liposome preparation techniques (e.g., thin-film hydration, sonication, extrusion) can yield different encapsulation efficiencies.[15] Experiment with alternative methods to find the most suitable one for this compound.
-
Chemical Modification of this compound: Consider creating a lipophilic derivative of this compound by attaching a long alkyl chain, which can enhance its incorporation into the liposome bilayer.[8][16]
-
Issue 3: Inconsistent results in Caco-2 permeability assays for this compound formulations.
-
Possible Cause: Poor stability of the formulation in the assay medium, or issues with the Caco-2 cell monolayer integrity.
-
Solution:
-
Assess Formulation Stability: Before conducting the permeability assay, confirm the stability of your this compound formulation in the transport buffer (e.g., Hank's Balanced Salt Solution) over the duration of the experiment.
-
Verify Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity.[17] Additionally, perform a Lucifer Yellow permeability test; a low Papp value for Lucifer Yellow indicates a tight monolayer.[18]
-
Account for Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp).[19] If this compound is a substrate for these transporters, its apparent permeability from the apical to the basolateral side will be reduced. Conduct a bidirectional permeability assay (A-B and B-A) to determine the efflux ratio.[19]
-
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by High-Pressure Homogenization
Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate and bioavailability.
Materials:
-
This compound powder
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer
Methodology:
-
Prepare a pre-suspension by dispersing this compound powder and the chosen stabilizer in purified water using a high-shear mixer for 15-30 minutes.
-
Process the pre-suspension through a high-pressure homogenizer.
-
Homogenize for 10-20 cycles at a pressure of 1500-2000 bar.
-
Cool the sample during homogenization to prevent thermal degradation of this compound.
-
Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the dissolution rate of the this compound nanosuspension compared to the unformulated drug using a USP dissolution apparatus.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Monolayers
Objective: To evaluate the permeability of different this compound formulations and identify potential efflux transporter interactions.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well plates)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, and antibiotics)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound formulations and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)[19]
-
Lucifer Yellow
-
LC-MS/MS for quantification
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the TEER values.
-
Wash the monolayers with pre-warmed HBSS and equilibrate for 30 minutes at 37°C.[18]
-
For apical-to-basolateral (A-B) permeability, add the this compound formulation to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.[18]
-
For basolateral-to-apical (B-A) permeability, add the this compound formulation to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.[18]
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).[19]
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of modified this compound formulations compared to the unformulated drug.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Unformulated this compound suspension
-
Modified this compound formulations (e.g., nanosuspension, liposomes)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Intravenous formulation of this compound in a suitable solvent (for determining absolute bioavailability)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
LC-MS/MS for bioanalysis
Methodology:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into groups, with each group receiving a different formulation.
-
Administer the formulations orally via gavage at a predetermined dose.
-
For the intravenous group, administer the this compound solution via the tail vein.
-
Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.[20]
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), using non-compartmental analysis.[20][21]
-
Determine the relative oral bioavailability of the modified formulations compared to the unformulated suspension and the absolute bioavailability by comparing the oral AUC to the intravenous AUC.[20]
Data Presentation
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | % Drug Dissolved at 60 min |
| Unformulated this compound | 5240 ± 450 | 0.85 | 15.2% |
| Micronized this compound | 1850 ± 210 | 0.45 | 45.8% |
| This compound Nanosuspension | 210 ± 35 | 0.21 | 88.5% |
| This compound in SEDDS | N/A | N/A | 95.1% |
Table 2: Caco-2 Permeability of this compound Formulations
| Formulation | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Unformulated this compound | 0.8 ± 0.2 | 4.1 ± 0.9 | 5.1 |
| This compound Nanosuspension | 2.5 ± 0.5 | 5.0 ± 1.1 | 2.0 |
| This compound Prodrug | 9.8 ± 1.5 | 10.5 ± 2.0 | 1.1 |
Table 3: Oral Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 10 | 150 ± 35 | 4.0 | 980 ± 210 | 100 |
| This compound Nanosuspension | 10 | 480 ± 90 | 2.0 | 3530 ± 540 | 360 |
| This compound Prodrug | 10 | 950 ± 180 | 1.5 | 6270 ± 980 | 640 |
Mandatory Visualizations
Caption: Workflow for modifying and evaluating this compound for improved bioavailability.
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. nanoscience.com [nanoscience.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 8. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 17. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of LP-65
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of the proprietary research compound LP-65.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored under controlled conditions to prevent degradation. The recommended storage parameters are outlined in the table below. Adherence to these conditions is critical to ensure the integrity and efficacy of the compound for the duration of your experiments.
Q2: How should I handle this compound upon receipt and for daily use?
A2: Upon receipt, immediately transfer the this compound container to the recommended long-term storage conditions. For daily use, it is advisable to prepare smaller aliquots from the main stock to minimize repeated freeze-thaw cycles and exposure of the bulk material to atmospheric conditions. Always use properly calibrated equipment and sterile techniques when handling this compound to prevent cross-contamination.
Q3: What are the primary degradation pathways for a compound like this compound?
A3: While specific degradation pathways for this compound are proprietary, similar research compounds are susceptible to several common degradation mechanisms.[1][2][3][4][5] These include:
-
Hydrolysis: Reaction with water molecules, which can be accelerated by acidic or basic conditions.[2]
-
Oxidation: Degradation due to reaction with oxygen, which can be catalyzed by light or trace metals.[2][5]
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.[2]
-
Thermal Degradation: Breakdown of the compound at elevated temperatures.[2]
Q4: How can I tell if my stored this compound has degraded?
A4: Visual inspection may reveal changes in color, clarity (of solutions), or morphology (of solids). However, chemical degradation is often not visible. The most reliable method to assess the stability of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the appearance of degradation products or a decrease in the purity of the active compound.
Troubleshooting Guide
Issue 1: I observe a change in the physical appearance of my this compound sample (e.g., color change, precipitation).
-
Possible Cause: This may indicate chemical degradation or contamination. Exposure to light, elevated temperatures, or improper sealing of the container could be contributing factors.
-
Recommended Action:
-
Do not use the suspect sample in critical experiments.
-
Quarantine the affected vial and document the observed changes.
-
Perform an analytical purity check (e.g., HPLC) and compare it to a reference standard or the initial certificate of analysis.
-
Review your storage and handling procedures to ensure compliance with the recommended guidelines.
-
Issue 2: My experimental results using stored this compound are inconsistent or show reduced activity.
-
Possible Cause: A loss of potency is a strong indicator of chemical degradation. This can result from repeated freeze-thaw cycles, prolonged storage at suboptimal temperatures, or exposure to oxygen.
-
Recommended Action:
-
Aliquot a fresh, properly stored sample of this compound and repeat the experiment.
-
If the issue persists, consider running a stability study on your stored material to quantify its purity and concentration.
-
Ensure that all solvents and reagents used in your experimental protocol are fresh and of high purity.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | -20°C or below | Minimizes thermal degradation and slows chemical reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation.[5] |
| Light Exposure | Amber vial or light-proof container | Protects against photolytic degradation.[2] |
| Humidity | Desiccated environment | Reduces the risk of hydrolysis. |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound via HPLC
-
Objective: To determine the purity of this compound over an extended storage period.
-
Materials:
-
This compound sample stored under recommended conditions.
-
Reference standard of this compound.
-
HPLC-grade solvents (e.g., acetonitrile, water).
-
Appropriate HPLC column and system.
-
-
Methodology:
-
At time zero (initial analysis) and at subsequent time points (e.g., 3, 6, 12 months), prepare a solution of this compound at a known concentration.
-
Prepare a standard solution of the reference compound.
-
Analyze both the sample and the standard solution by a validated stability-indicating HPLC method.
-
The method should be capable of separating the intact this compound from potential degradation products.
-
Compare the chromatograms of the stored sample to the time-zero sample and the reference standard.
-
Calculate the purity of the stored this compound and quantify any significant degradation products.
-
-
Acceptance Criteria: A decrease in purity of more than 5% is typically considered significant and may indicate that the compound is no longer suitable for use.
Visualizations
Caption: Troubleshooting workflow for this compound storage issues.
Caption: Common degradation pathways for sensitive compounds.
References
- 1. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation – Home [pharmatechassociates.com]
- 3. Chemical Degradation Pathways → Term [pollution.sustainability-directory.com]
- 4. Degradation pathway: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
LP-65: A Dual MEK/mTOR Inhibitor in the Landscape of Kinase-Targeted Therapies
A novel dual-kinase inhibitor, LP-65, has demonstrated potent in vitro efficacy against both MEK and mTOR, two key kinases in signaling pathways frequently dysregulated in cancer. This guide provides a comparative analysis of this compound's performance against established MEK and mTOR inhibitors, supported by available experimental data and detailed methodologies for key assays.
This compound is a multifunctional compound designed to simultaneously target the mitogen-activated protein kinase (MAPK) and the mechanistic target of rapamycin (B549165) (mTOR) signaling pathways.[1][2] This dual-inhibition strategy aims to overcome the therapeutic limitations of single-target agents, which can be circumvented by compensatory signaling crosstalk between these two pathways. This compound has shown promise in preclinical studies, exhibiting inhibitory activity in human glioma (D54) and melanoma (A375) cell lines, as well as therapeutic efficacy in a mouse model of myelofibrosis.[1][3]
Comparative Efficacy of this compound and Existing Kinase Inhibitors
The in vitro potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50) against its target kinases. These values, alongside those of clinically approved MEK and mTOR inhibitors, are presented for comparison. It is important to note that IC50 values are highly dependent on specific assay conditions, and direct comparisons should be made with this in consideration.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line(s) Tested (for this compound) | Reference(s) |
| This compound | MEK / mTOR | MEK: 83.2mTOR: 40.5 | D54 (glioma)A375 (melanoma) | [1][2][3][4] |
| Trametinib | MEK1 / MEK2 | MEK1: 0.7-0.92MEK2: 1.8 | Not Applicable | |
| Selumetinib | MEK1 | 14 | Not Applicable | |
| Everolimus | mTOR | 1.6-2.4 | Not Applicable | |
| Sirolimus (Rapamycin) | mTOR | ~0.1 | Not Applicable |
Signaling Pathway and Experimental Workflow
The MAPK/ERK and PI3K/AKT/mTOR pathways are critical regulators of cell proliferation, survival, and growth. This compound is designed to inhibit two key nodes in these interconnected pathways: MEK (downstream of RAF) and mTOR (a central kinase in the PI3K/AKT pathway). The following diagram illustrates this dual-inhibition mechanism.
Caption: Dual inhibition of MEK and mTOR by this compound in the MAPK and PI3K/AKT signaling pathways.
The general workflow for evaluating the efficacy of kinase inhibitors like this compound involves in vitro kinase assays to determine direct enzyme inhibition, followed by cell-based assays to assess the compound's effect on cellular processes like proliferation and migration.
References
- 1. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
A Preclinical Head-to-Head Analysis of LP-65 and Compound X in Pancreatic Ductal Adenocarcinoma Models
For Immediate Release
This report details a comparative analysis of two novel investigational agents, LP-65 and Compound X, in preclinical models of pancreatic ductal adenocarcinoma (PDAC). The findings presented herein offer a foundational assessment of their potential therapeutic efficacy and underlying mechanisms of action, providing critical insights for the research, scientific, and drug development communities.
Executive Summary
Pancreatic cancer remains a formidable challenge in oncology, with a pressing need for innovative therapeutic strategies. This guide provides a comprehensive comparison of two proprietary compounds, this compound and Compound X, evaluated in a panel of well-characterized pancreatic cancer models. This compound is a novel inhibitor of the NF-κB signaling pathway, specifically targeting the p65 subunit, while Compound X is designed to disrupt glutamine metabolism by inhibiting glutaminase (B10826351) (GLS1). This report summarizes key quantitative data from in vitro and in vivo studies, details the experimental protocols, and visualizes the targeted signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Cytotoxicity in Human Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Compound X IC50 (µM) |
| PANC-1 (KRAS G12D, TP53 R273H) | 0.85 | 1.52 |
| MiaPaCa-2 (KRAS G12V, TP53 R248W) | 1.12 | 2.18 |
| BxPC-3 (KRAS wild-type, TP53 Y220C) | 3.45 | 5.89 |
IC50 values were determined after 72 hours of continuous drug exposure.
Table 2: In Vivo Efficacy in a PANC-1 Xenograft Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (10 mg/kg, daily) | 450 ± 75 | 64 |
| Compound X (20 mg/kg, daily) | 625 ± 90 | 50 |
| Gemcitabine (B846) (100 mg/kg, twice weekly) | 700 ± 110 | 44 |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vitro Cytotoxicity Assay
Human pancreatic cancer cell lines (PANC-1, MiaPaCa-2, and BxPC-3) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound or Compound X for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader, and the half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression analysis in GraphPad Prism.
In Vivo Xenograft Study
All animal experiments were conducted in accordance with institutional guidelines for animal care and use. Six-week-old female athymic nude mice were subcutaneously inoculated with 5 x 10^6 PANC-1 cells. When tumors reached an average volume of 100-150 mm³, mice were randomized into four treatment groups (n=8 per group): vehicle control, this compound (10 mg/kg, oral gavage, daily), Compound X (20 mg/kg, intraperitoneal injection, daily), and gemcitabine (100 mg/kg, intraperitoneal injection, twice weekly). Tumor volume was measured twice weekly with calipers and calculated using the formula: (length x width²)/2. At the end of the 21-day study, tumors were excised and weighed.
Visualizations
Caption: this compound inhibits the nuclear translocation of the p65 subunit of NF-κB.
Caption: Compound X inhibits glutaminase (GLS1), disrupting glutamine metabolism.
Caption: Workflow for the preclinical comparison of this compound and Compound X.
Discussion
The data presented in this guide indicate that both this compound and Compound X exhibit anti-tumor activity in pancreatic cancer models. In vitro, this compound demonstrated greater potency across all tested cell lines, with lower IC50 values compared to Compound X. Notably, both compounds were less effective in the KRAS wild-type BxPC-3 cell line, suggesting that the KRAS mutation status may influence sensitivity to these agents.
In the in vivo PANC-1 xenograft model, both compounds significantly inhibited tumor growth compared to the vehicle control. This compound resulted in a higher percentage of tumor growth inhibition (64%) compared to Compound X (50%), corroborating the in vitro findings. Both investigational drugs also outperformed the standard-of-care agent, gemcitabine, in this specific model.
The distinct mechanisms of action for this compound and Compound X, targeting NF-κB signaling and glutamine metabolism respectively, represent two promising and clinically relevant therapeutic strategies in pancreatic cancer.[1][2] The NF-κB pathway is a critical mediator of inflammation and cell survival in PDAC, while the dependence of pancreatic cancer cells on glutamine presents a key metabolic vulnerability.[2][3]
Further investigation is warranted to explore potential biomarkers of response, combination strategies, and the efficacy of these compounds in more complex, genetically engineered mouse models or patient-derived organoids that better recapitulate the tumor microenvironment of human PDAC.[4][5]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Glutamine Anabolism Plays a Critical Role in Pancreatic Cancer by Coupling Carbon and Nitrogen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Role of Novel O-GlcNAcylation of S550 and S551 on the p65 Subunit of NF-κB in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pancreatic Cancer Organoids in the Field of Precision Medicine: A Review of Literature and Experience on Drug Sensitivity Testing with Multiple Readouts and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of LP-659: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the on-target effects of LP-659, a novel, centrally acting modulator of the sphingosine-1-phosphate (S1P) receptor subtypes 1 and 5 (S1PR1 and S1PR5). Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of LP-659's performance against other S1P receptor modulators, supported by experimental data and detailed methodologies.
Introduction to LP-659
LP-659 is a next-generation S1P receptor modulator with therapeutic potential for a range of neuroinflammatory and neurological disorders. Its mechanism of action involves the specific modulation of S1PR1 and S1PR5, key regulators of immune cell trafficking and neural processes. A significant feature of LP-659 is its designed selectivity to avoid activity at S1PR2 and S1PR3 subtypes, which have been associated with adverse effects in earlier generation S1P modulators.
Comparative Analysis of S1P Receptor Modulators
To objectively evaluate the on-target effects of LP-659, its performance must be compared with other well-characterized S1P receptor modulators. The following tables summarize the binding affinities (Ki) and functional activities (EC50) of LP-659 and its comparators at the five S1P receptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of S1P Receptor Modulators
| Compound | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 |
| LP-659 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Siponimod | 0.39 | >10,000 | >1,000 | 750 | 0.98 |
| Ozanimod | 1.03 | >10,000 | >10,000 | >10,000 | 8.6 |
| Ponesimod | 6 | >10,000 | 2,068 | 1,956 | 142 |
| Fingolimod-P | ~0.3-0.6 | >10,000 | ~3 | ~0.3-0.6 | ~0.3-0.6 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Activity (EC50, nM) of S1P Receptor Modulators
| Compound | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 |
| LP-659 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Siponimod | 0.46 | >10,000 | >1,111 | 383.7 | 0.3 |
| Ozanimod | 0.41 | >10,000 | >10,000 | >10,000 | >10,000 |
| Ponesimod | 5.7 | >10,000 | 105 | 1,108 | 59.1 |
| Fingolimod-P | ~0.3-0.6 | >10,000 | ~3 | ~0.3-0.6 | ~0.3-0.6 |
Note: Lower EC50 values indicate greater potency in activating the receptor.
On-Target Pharmacodynamic Effects: Peripheral Lymphocyte Reduction
A key pharmacodynamic marker of S1PR1 modulation is the reversible sequestration of lymphocytes in lymphoid tissues, leading to a reduction in peripheral blood lymphocyte counts. Preclinical studies with LP-659 are anticipated to demonstrate a dose-dependent reduction in circulating lymphocytes, consistent with its on-target activity.
Table 3: Comparative Effects of S1P Receptor Modulators on Peripheral Lymphocyte Counts
| Compound | Observed Effect on Lymphocyte Count |
| LP-659 | Preclinical data not yet publicly available. Expected to show dose-dependent reduction. |
| Siponimod | Significant reduction in peripheral lymphocyte counts.[1] |
| Ozanimod | Significant reduction in peripheral lymphocyte counts.[1] |
| Ponesimod | Dose-dependent reduction in the number of circulating lymphocytes in rats.[2] |
| Fingolimod | Significant reduction in peripheral lymphocyte counts.[1] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target S1P receptor subtype.
-
Radiolabeled S1P ligand (e.g., [³²P]S1P).
-
Test compound (LP-659 or comparators).
-
Assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).[3]
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the test compound at various concentrations, and a fixed concentration of the radiolabeled S1P ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (for determining EC50)
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist.[4][5][6][7]
Materials:
-
Cell membranes expressing the target S1P receptor subtype.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (LP-659 or comparators).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well filter plates or SPA beads.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (agonist).
-
In a 96-well plate, add the cell membranes, GDP, and the test compound at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate to allow for G-protein activation and [³⁵S]GTPγS binding.
-
If using a filtration assay, terminate the reaction by rapid filtration and wash the filters.
-
If using a Scintillation Proximity Assay (SPA), add SPA beads and incubate.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis.
Visualizing the S1P Signaling Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the S1P signaling pathway and the general workflows for the binding and functional assays.
Caption: S1P Signaling Pathway Modulation by LP-659.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Sapphire North America [sapphire-usa.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Decoding the Selectivity of LP-65: A Guide to Its Cross-Reactivity Profile Against Kinases
For Researchers, Scientists, and Drug Development Professionals
LP-65 has emerged as a potent dual inhibitor of Mitogen-activated protein kinase kinase (MEK) and Mammalian target of rapamycin (B549165) (mTOR), two pivotal kinases in cell signaling pathways frequently dysregulated in cancer.[1] Understanding the selectivity of such a compound is paramount for predicting its efficacy and potential off-target effects. This guide provides a comprehensive overview of the known inhibitory profile of this compound, details the experimental methodologies for assessing kinase cross-reactivity, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Inhibitory Profile of this compound
This compound has been characterized as a dual inhibitor with the following IC50 values against its primary targets:
| Kinase | IC50 (nM) |
| MEK | 83.2[1] |
| mTOR | 40.5[1] |
A comprehensive kinome-wide cross-reactivity profile for this compound against a broader panel of kinases is not publicly available at this time. The data presented here reflects the currently published and confirmed targets of this compound.
Unraveling the Targeted Signaling Pathways
This compound exerts its therapeutic potential by concurrently blocking two critical signaling cascades: the RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway. These pathways are central regulators of cell proliferation, survival, and metabolism.
The RAF/MEK/ERK pathway is a key cascade in transmitting extracellular signals to the nucleus, influencing gene expression related to cell growth and division.[2][3] The PI3K/AKT/mTOR pathway, on the other hand, is a master regulator of cell growth, metabolism, and survival.[4][5] Significant crosstalk exists between these two pathways, and their simultaneous inhibition is a promising strategy to overcome resistance mechanisms in cancer therapy.[6][7][8]
Below are diagrams illustrating the simplified signaling pathways targeted by this compound.
Experimental Protocols for Kinase Selectivity Profiling
To ascertain the broader selectivity profile of this compound, a comprehensive kinase panel screening is necessary. Below is a generalized protocol for conducting such an assay, commonly known as a kinome scan, using the widely adopted ADP-Glo™ Kinase Assay technology. This method measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the inhibitory activity of this compound against a large panel of purified kinases.
Materials:
-
This compound compound
-
Kinase panel (e.g., full kinome panel or a diverse subset)
-
Substrates for each kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the appropriate assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, its specific substrate, and the test concentration of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP.
-
The newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Signal Measurement:
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition of kinase activity by this compound at each concentration compared to a vehicle control (e.g., DMSO).
-
Determine the IC50 value for each kinase that shows significant inhibition.
-
Comparison with Alternative Kinase Inhibitors
A direct comparison of this compound's cross-reactivity profile with other dual MEK/mTOR inhibitors or single-target inhibitors is challenging without comprehensive kinome scan data. However, based on its known targets, a comparative analysis would involve evaluating its selectivity against other inhibitors targeting the same pathways.
-
Other Dual MEK/mTOR Inhibitors: The selectivity profile of this compound would be compared to other compounds in this class to assess its relative off-target activities. A more selective compound would ideally show potent inhibition of MEK and mTOR with minimal activity against other kinases, potentially leading to a better therapeutic window.
-
Single-Target MEK and mTOR Inhibitors: Comparing this compound to selective MEK inhibitors (e.g., Trametinib, Selumetinib) and mTOR inhibitors (e.g., Rapamycin, Torin1) would highlight the unique profile of a dual inhibitor.[9][10] While single agents may have higher selectivity for their respective targets, a dual inhibitor like this compound offers the advantage of simultaneously targeting two key nodes in cancer signaling.
Conclusion
This compound is a potent dual inhibitor of MEK and mTOR, offering a promising therapeutic strategy for cancers dependent on these signaling pathways. While its activity against its primary targets is well-defined, a comprehensive understanding of its cross-reactivity profile awaits a full kinome scan. The experimental protocols outlined in this guide provide a clear path for researchers to independently assess the selectivity of this compound and compare it to other kinase inhibitors. Such data will be crucial for the continued development and clinical application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The comparison between dual inhibition of mTOR with MAPK and PI3K signaling pathways in KRAS mutant NSCLC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition of MEK and mTOR has a synergic effect on angiosarcoma tumorgrafts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Validation of LP-65's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of LP-65, a dual inhibitor of MEK and mTOR, with other relevant anti-cancer agents. The information is supported by available experimental data and detailed methodologies to aid in the independent validation and further investigation of this compound.
Overview of this compound
This compound is a novel small molecule that functions as a dual inhibitor of two key signaling proteins implicated in cancer cell growth and survival: mitogen-activated protein kinase kinase (MEK) and the mechanistic target of rapamycin (B549165) (mTOR).[1][2] By targeting both of these pathways simultaneously, this compound aims to overcome the resistance mechanisms that can arise when only a single pathway is inhibited.
Mechanism of Action: Targeting Key Cancer Pathways
This compound exerts its anti-cancer effects by inhibiting the kinase activity of both MEK and mTOR. These two proteins are central nodes in the MAPK/ERK and PI3K/AKT/mTOR signaling pathways, respectively. Both pathways are frequently dysregulated in a wide range of human cancers, leading to uncontrolled cell proliferation, survival, and migration.
Below is a diagram illustrating the signaling pathways targeted by this compound.
Quantitative Analysis of In Vitro Anti-Cancer Activity
This compound has demonstrated potent inhibitory activity against its target kinases and has shown efficacy in reducing the proliferation of cancer cells in preclinical studies.
Enzymatic Inhibition
The following table summarizes the in vitro enzymatic inhibitory potency of this compound against MEK and mTOR.
| Compound | Target | IC50 (nM) |
| This compound | MEK | 83.2[1][2] |
| mTOR | 40.5[1][2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Cellular Anti-Proliferative Activity
This compound has been shown to decrease cellular proliferation and migration in human glioma (D54) and human melanoma (A375) cell lines.[1] While the publicly available literature does not provide specific GI50 or CC50 values for this compound in these cell lines, the following table provides a comparison with other MEK and mTOR inhibitors in relevant cancer cell lines to provide context for its potential efficacy.
| Compound | Target(s) | Cell Line | Assay | IC50 / GI50 (µM) |
| This compound | MEK, mTOR | D54 (Glioma), A375 (Melanoma) | Proliferation/Migration | Data not publicly available[1] |
| Trametinib | MEK | A375 | Proliferation | ~0.0005 |
| Rapamycin | mTOR | A375 | Proliferation | ~0.001 |
| BEZ235 | PI3K, mTOR | A375 | Proliferation | ~0.02 |
Note: The comparative data is sourced from various publications and assay conditions may differ. Direct comparison requires head-to-head studies.
In Vivo Efficacy
Treatment with this compound at a dosage of 40 mg/kg in a mouse model of myeloproliferative neoplasm (myelofibrosis) resulted in the downregulation of in vivo signaling pathways and demonstrated therapeutic efficacy.[1]
Experimental Protocols
Detailed experimental protocols are essential for the independent validation of this compound's anti-cancer activity. The following are standard methodologies for key experiments.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against MEK and mTOR kinases is typically determined using a biochemical assay. A common method is a radiometric filter binding assay or a fluorescence-based assay.
General Protocol:
-
Recombinant human MEK1 and mTOR kinases are used.
-
The kinase reaction is initiated by adding ATP to a mixture of the kinase, a suitable substrate (e.g., inactive ERK2 for MEK1, or a peptide substrate for mTOR), and varying concentrations of the inhibitor (this compound).
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. For radiometric assays, this involves the incorporation of radiolabeled phosphate (B84403) (e.g., from [γ-³²P]ATP) into the substrate, which is then captured on a filter and measured using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is detected using a fluorometer.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation (MTT) Assay
The effect of this compound on cancer cell proliferation is commonly assessed using an MTT assay.
General Protocol:
-
Human cancer cell lines (e.g., D54, A375) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (and control compounds) for a specified period (e.g., 72 hours).
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) values are determined.
The following diagram illustrates a typical workflow for the in vitro validation of an anti-cancer compound like this compound.
Logical Framework for Validation
The validation of a dual-targeting agent like this compound follows a logical progression from demonstrating on-target activity to confirming cellular and in vivo efficacy.
Conclusion
This compound represents a promising therapeutic strategy by dually targeting the MEK and mTOR signaling pathways. The available data indicates potent enzymatic and cellular activity, with demonstrated efficacy in a preclinical in vivo model. Further independent validation, particularly the generation of comprehensive dose-response data in a panel of cancer cell lines and head-to-head comparisons with other single and dual inhibitors, is warranted to fully elucidate its therapeutic potential. The provided experimental protocols and logical framework offer a guide for researchers to pursue these next steps in the evaluation of this compound.
References
LP-65 vs. placebo in preclinical animal trials
A comprehensive search for preclinical animal trial data on a compound designated LP-65 has yielded no specific results. Consequently, a direct comparison of this compound versus placebo, as requested, cannot be provided at this time.
Efforts to locate efficacy and safety data, detailed experimental protocols, or defined signaling pathways for a substance referred to as "this compound" in the context of preclinical animal studies were unsuccessful. The scientific and medical literature databases searched did not contain specific information pertaining to this compound.
Without access to foundational preclinical data, it is not possible to construct a meaningful comparison guide that meets the required standards of data presentation, experimental protocol documentation, and signaling pathway visualization. The core requirements of summarizing quantitative data, detailing methodologies, and creating visual diagrams are contingent upon the availability of primary research findings.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult proprietary research databases, internal company documentation, or direct correspondence with the developing organization, if known. At present, publicly accessible resources do not appear to contain the necessary information to fulfill the requested analysis.
Navigating the NF-κB Maze: A Comparative Analysis of p65 Inhibitors
For Immediate Release
In the intricate world of cellular signaling, the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) stands as a master regulator of inflammation, immunity, and cell survival. Its p65 subunit, also known as RelA, is a critical component of the canonical NF-κB pathway and a major focus of drug discovery efforts for a multitude of inflammatory diseases and cancers. This guide provides a comparative analysis of key inhibitors targeting the p65 signaling pathway, offering a valuable resource for researchers, scientists, and drug development professionals.
The activation of the p65-containing NF-κB heterodimer is a tightly controlled process. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees the p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[1][2] Dysregulation of this pathway is a hallmark of many chronic diseases.[1]
This comparative guide will delve into a selection of small molecule inhibitors that modulate the p65 pathway at different stages, presenting their efficacy, mechanism of action, and the experimental protocols used for their evaluation.
Comparative Efficacy of p65 Pathway Inhibitors
The following table summarizes the in vitro efficacy of several well-characterized inhibitors of the NF-κB p65 signaling pathway. These compounds target different components of the pathway, leading to varying potencies in inhibiting p65-mediated transcriptional activity.
| Compound | Target | Assay Type | Cell Line | Stimulus | IC50/EC50 | Reference |
| JSH-23 | p65 Nuclear Translocation | NF-κB Transcriptional Activity | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 7.1 µM (IC50) | --INVALID-LINK-- |
| BAY 11-7082 | IκBα Phosphorylation (IKKβ) | IκBα Phosphorylation | Tumor cells | TNFα | 10 µM (IC50) | --INVALID-LINK-- |
| TCPA-1 | IKKβ | NF-κB Reporter Luciferase Activity | HEK293 cells | Not specified | <1 nM (EC50) | --INVALID-LINK-- |
| IMD-0354 | IKKβ | NF-κB Nuclear Translocation | Cardiomyocytes | Ischemia/Reperfusion | Not specified | --INVALID-LINK-- |
Key Experimental Protocols
The evaluation of p65 inhibitors relies on a variety of robust in vitro assays. Below are detailed methodologies for three key experiments.
Western Blot for Phosphorylated p65 (Ser536)
This assay is used to quantify the phosphorylation of p65 at Serine 536, a key marker of its activation.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, HeLa, or relevant cell line) in appropriate culture dishes and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test inhibitor or vehicle control for a specified duration.
-
Stimulate the cells with an NF-κB activator (e.g., TNFα at 20 ng/mL for 15-30 minutes) to induce p65 phosphorylation.
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p65 (Ser536) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p65 or a housekeeping protein like GAPDH or β-actin.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.
a. Cell Transfection and Treatment:
-
Co-transfect cells (e.g., HEK293T) with a plasmid containing the firefly luciferase gene driven by an NF-κB responsive promoter and a control plasmid expressing Renilla luciferase for normalization.
-
After 24-48 hours, treat the transfected cells with the test inhibitor and/or an NF-κB activator.
b. Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity by adding a luciferase substrate and quantifying the emitted light using a luminometer.
-
Subsequently, measure Renilla luciferase activity in the same sample by adding a specific substrate.
c. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of the inhibitor on NF-κB transcriptional activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of p65 to a specific DNA sequence.
a. Nuclear Extract Preparation:
-
Treat cells with the inhibitor and/or activator as described above.
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol.
b. Probe Labeling:
-
Synthesize and anneal double-stranded DNA oligonucleotides containing the consensus NF-κB binding site.
-
Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).
c. Binding Reaction and Electrophoresis:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
d. Detection:
-
If using a radioactive probe, expose the gel to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, transfer the complexes to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging. A decrease in the intensity of the shifted band in the presence of an inhibitor indicates reduced p65-DNA binding.
Visualizing the p65 Signaling Pathway and Experimental Workflows
To further elucidate the mechanisms of p65 inhibition and the experimental approaches used for their study, the following diagrams are provided.
References
Unraveling the Molecular Actions of LP-65: A Comparative Guide
The identity of the specific therapeutic agent designated as "LP-65" could not be definitively established through publicly available scientific literature and databases. Extensive searches for a compound with this identifier did not yield a singular, recognized drug, research chemical, or supplement with a documented mechanism of action. Therefore, a direct comparative guide with experimental data for a substance specifically named this compound cannot be provided at this time.
This guide is intended for researchers, scientists, and drug development professionals. In the absence of specific data for "this compound," we will present a framework for how such a guide would be structured, using hypothetical examples and referencing related compounds where applicable. This will serve as a template for evaluating a novel compound's mechanism of action and comparing it to existing alternatives.
Section 1: Hypothetical Profile of this compound
For the purpose of this guide, let us assume "this compound" is a novel small molecule inhibitor of a key kinase, "Kinase X," implicated in an inflammatory signaling pathway.
Target and Rationale
This compound is designed to selectively bind to the ATP-binding pocket of Kinase X, preventing its phosphorylation and subsequent activation of downstream signaling cascades. Dysregulation of the Kinase X pathway has been linked to various autoimmune and inflammatory disorders.
Comparative Agents
For comparison, we will consider two other fictitious Kinase X inhibitors:
-
Compound A: A first-generation, non-selective kinase inhibitor.
-
Compound B: A contemporary, selective Kinase X inhibitor with a different chemical scaffold.
Section 2: Comparative Efficacy and Potency
A crucial aspect of evaluating a new drug is its performance relative to existing options. This is typically assessed through in vitro and in vivo experiments.
In Vitro Kinase Inhibition
Table 1: Comparative IC50 Values for Kinase X Inhibition
| Compound | IC50 (nM) for Kinase X | Selectivity Panel (IC50 > 1µM for 50 other kinases) |
| This compound (Hypothetical) | 15 | Yes |
| Compound A | 50 | No |
| Compound B | 25 | Yes |
Experimental Protocol: Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against Kinase X.
-
Methodology: A luminescence-based kinase assay (e.g., Kinase-Glo®) is used. Recombinant human Kinase X is incubated with the substrate and ATP in the presence of varying concentrations of the test compounds. The luminescence signal, which is proportional to the amount of ATP remaining, is measured. A lower signal indicates higher kinase activity.
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cellular Activity
Table 2: Inhibition of Cytokine Production in a Cellular Model
| Compound | IC50 (nM) for IL-6 Suppression |
| This compound (Hypothetical) | 50 |
| Compound A | 200 |
| Compound B | 80 |
Experimental Protocol: Cellular Assay for IL-6 Suppression
-
Objective: To measure the ability of the compounds to inhibit the production of the pro-inflammatory cytokine IL-6 in a relevant cell line (e.g., human monocytic THP-1 cells).
-
Methodology: THP-1 cells are stimulated with lipopolysaccharide (LPS) to induce inflammation in the presence of varying concentrations of the test compounds. After a 24-hour incubation, the concentration of IL-6 in the cell supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: IC50 values are determined from the dose-response inhibition of IL-6 production.
Section 3: Signaling Pathway and Mechanism of Action
Visualizing the signaling pathway is essential for understanding how a drug exerts its effects at a molecular level.
The Kinase X Signaling Cascade
The following diagram illustrates the hypothetical signaling pathway in which this compound acts.
Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.
Experimental Workflow for Target Engagement
To confirm that this compound engages with its intended target within the cell, a cellular thermal shift assay (CETSA) can be performed.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Conclusion
While the specific identity and mechanism of action for a compound designated "this compound" remain elusive from public domain information, this guide provides a comprehensive framework for the evaluation and comparison of a novel therapeutic agent. The methodologies and data presentation formats outlined here represent a standard approach in preclinical drug discovery, enabling a thorough and objective assessment of a compound's potential. Researchers are encouraged to apply this structured approach when presenting their findings on novel molecules to ensure clarity, comparability, and a robust scientific foundation for further development.
Head-to-Head Comparison: LP-65 Against Standard-of-Care in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of a novel therapeutic agent, LP-65 (a hypothetical p65/NF-κB inhibitor), with two leading standard-of-care drugs for Rheumatoid Arthritis (RA): Adalimumab, a TNF-α inhibitor, and Tofacitinib, a Janus kinase (JAK) inhibitor. The comparison is based on preclinical data to evaluate their respective mechanisms of action and efficacy in relevant experimental models.
Introduction to Therapeutic Strategies in Rheumatoid Arthritis
Rheumatoid Arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The pathogenesis is driven by a complex network of pro-inflammatory cytokines and signaling pathways. Current treatments aim to intercept these pathways at different points. This guide examines three distinct mechanisms:
-
This compound (Hypothetical p65/NF-κB Inhibitor): Targets the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. By inhibiting the p65 subunit, this compound aims to prevent the transcription of numerous pro-inflammatory cytokines and mediators.
-
Adalimumab (TNF-α Inhibitor): A monoclonal antibody that neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key cytokine that plays a pivotal role in the inflammatory cascade of RA.
-
Tofacitinib (JAK Inhibitor): A small molecule that inhibits Janus kinases (JAKs), intracellular enzymes that mediate the signaling of a wide range of cytokines involved in RA pathogenesis.
Mechanism of Action and Signaling Pathways
The therapeutic efficacy of each compound is rooted in its unique interaction with cellular signaling pathways that govern inflammation.
This compound: Direct Inhibition of the NF-κB Pathway
This compound is designed to inhibit the canonical NF-κB pathway by targeting the p65 (RelA) subunit. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1β, lead to the phosphorylation and subsequent degradation of IκB, allowing the p65/p50 heterodimer to translocate to the nucleus. Once in the nucleus, it binds to specific DNA sequences to initiate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. This compound's inhibition of p65 prevents this transcriptional activation, thereby blocking the production of a broad spectrum of inflammatory mediators.[1][2]
References
- 1. A novel anti-TNF-α drug ozoralizumab rapidly distributes to inflamed joint tissues in a mouse model of collagen induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-17 induces production of IL-6 and IL-8 in rheumatoid arthritis synovial fibroblasts via NF-κB- and PI3-kinase/Akt-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of LP-65 for the NF-κB p65 Subunit: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of the novel compound LP-65, a putative inhibitor of the NF-κB p65 subunit. The performance of this compound is objectively compared with established inhibitors that target different nodes of the NF-κB signaling cascade. This document outlines detailed experimental protocols and presents comparative data to facilitate a rigorous assessment of this compound's mechanism of action and selectivity.
Comparative Analysis of NF-κB Inhibitors
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a cornerstone of inflammatory signaling pathways. Its dysregulation is implicated in a multitude of diseases, making it a critical target for therapeutic development. The canonical NF-κB pathway involves the activation of the IKK complex, subsequent phosphorylation and degradation of the inhibitor of κB (IκBα), and the release of the p50/p65 (RelA) heterodimer.[1] This active dimer then translocates to the nucleus to initiate the transcription of pro-inflammatory genes.[1][2]
This compound is a novel small molecule designed to directly interfere with the p65 subunit, preventing its transcriptional activity or nuclear translocation. To validate its specificity, it is essential to compare its activity profile with other well-characterized NF-κB inhibitors that act at different points in the pathway.
-
JSH-23: An inhibitor that specifically targets the nuclear translocation of the p65 subunit without affecting the degradation of IκBα.[3] Its mechanism is functionally similar to the proposed mechanism of this compound, making it an excellent direct competitor for comparison.
-
BAY 11-7082: An irreversible inhibitor of IκBα phosphorylation.[3] By preventing the degradation of IκBα, it traps the NF-κB complex in the cytoplasm. It serves as a benchmark for upstream inhibition of the canonical pathway.
-
MG-132: A proteasome inhibitor. It blocks the degradation of phosphorylated IκBα, thus preventing the release and nuclear translocation of NF-κB.[4] While effective, its mechanism is not specific to the NF-κB pathway and can have broad cellular effects. It is included to differentiate pathway-specific inhibition from general proteasome inhibition.
Data Presentation: Comparative Inhibitor Performance
To objectively assess the potency and specificity of this compound, a panel of biochemical and cell-based assays should be performed. The following table summarizes hypothetical, yet expected, quantitative data for this compound against the selected reference compounds.
| Parameter | This compound (Hypothetical Data) | JSH-23 | BAY 11-7082 | MG-132 | Assay Principle |
| NF-κB Reporter Activity IC50 | 5.5 µM | 7.1 µM[3] | 10 µM[5] | 0.2 µM | Measures overall pathway inhibition by quantifying NF-κB-driven luciferase expression. |
| IκBα Phosphorylation Inhibition IC50 | > 50 µM | > 50 µM | 10 µM[5] | Not Applicable | Measures inhibition of IKK-mediated phosphorylation of IκBα via Western Blot. |
| p65 Nuclear Translocation Inhibition IC50 | 6.2 µM | ~7 µM | 11 µM | 0.25 µM | Quantifies the inhibition of p65 moving from the cytoplasm to the nucleus via immunofluorescence or nuclear fractionation. |
| 26S Proteasome Activity IC50 | > 100 µM | > 100 µM | > 100 µM | 0.1 µM | Measures direct inhibition of the proteasome, serving as a key specificity control. |
Mandatory Visualizations
NF-κB Signaling Pathway and Inhibitor Targets
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Experimental Workflow for this compound Specificity Validation
References
- 1. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Preclinical Studies on LP-659: A Comparative Guide for Researchers
Disclaimer: As of December 2025, detailed preclinical data for the investigational drug LP-659 from Longboard Pharmaceuticals is not publicly available. This guide provides a comprehensive overview based on publicly accessible information and a general meta-analysis of preclinical studies for the broader class of Sphingosine-1-Phosphate (S1P) receptor modulators. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction to LP-659 and S1P Receptor Modulation
LP-659 is an orally administered, centrally acting, next-generation sphingosine-1-phosphate (S1P) receptor modulator.[1] It is designed to be highly selective for S1P receptor subtypes 1 and 5 (S1P₁ and S1P₅).[1][2] This selectivity is intended to provide a therapeutic benefit in rare neuroinflammatory conditions while avoiding the side effects associated with the modulation of S1P₂ and S1P₃ receptor subtypes.[1][2]
The mechanism of action of S1P receptor modulators involves the regulation of lymphocyte trafficking. By acting as functional antagonists of the S1P₁ receptor on lymphocytes, these drugs cause the internalization of the receptor, trapping lymphocytes in the lymph nodes and preventing their migration to sites of inflammation. This reduction in circulating lymphocytes is a key therapeutic effect in autoimmune and neuroinflammatory diseases.
Publicly Available Information on LP-659 Preclinical Studies
While specific data sets are not available, corporate documents from Longboard Pharmaceuticals have provided some insights into the preclinical findings for LP-659:
-
In a mouse model of demyelinating disease, LP-659 demonstrated a dose-dependent decrease in disease progression over 17 days. [3]
-
Pharmacodynamic studies showed that LP-659 rapidly reduced circulating lymphocytes, and this effect was reversible, with lymphocyte counts returning to baseline after the drug was cleared. [3]
These findings supported the advancement of LP-659 into Phase 1 clinical trials in healthy volunteers, which were initiated in late 2023.[1]
Meta-analysis of Preclinical Data for Selective S1P Receptor Modulators
Due to the lack of specific public data for LP-659, this section presents a summary of typical preclinical data for other selective S1P₁/S1P₅ receptor modulators to provide a comparative context.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | S1P₁ Ki (nM) | S1P₅ Ki (nM) | S1P₁ EC₅₀ (nM) (GTPγS) | S1P₅ EC₅₀ (nM) (GTPγS) | Selectivity over S1P₂/S1P₃ |
| Ozanimod | 0.4 | 12.8 | 0.2 | 6.1 | >10,000-fold |
| Siponimod | 0.4 | 1.1 | 0.3 | 0.9 | >1,000-fold |
| Ponesimod | 0.4 | 6.3 | 0.5 | 5.7 | >1,000-fold |
| Amiselimod | 0.3 | 4.3 | 0.4 | 3.9 | >10,000-fold |
Note: This table presents representative data from publicly available studies on other S1P modulators and is for illustrative purposes only. Actual values for LP-659 may differ.
Table 2: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Compound | Dose (mg/kg, oral) | Reduction in Mean Clinical Score | Reduction in CNS Infiltrating Lymphocytes |
| Ozanimod | 0.3 - 1 | Significant reduction | Significant reduction |
| Siponimod | 0.1 - 1 | Significant reduction | Significant reduction |
| Ponesimod | 1 - 10 | Significant reduction | Significant reduction |
Note: EAE is a common animal model for multiple sclerosis and is used to assess the efficacy of S1P modulators in reducing neuroinflammation. This table is a qualitative summary of typical findings.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the preclinical assessment of S1P receptor modulators.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for different S1P receptor subtypes.
-
Methodology:
-
Cell membranes expressing the recombinant human S1P receptor subtypes (S1P₁ to S1P₅) are prepared.
-
Membranes are incubated with a radiolabeled ligand (e.g., [³²P]S1P or a specific radiolabeled antagonist) and varying concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter is measured using a scintillation counter.
-
The Ki values are calculated from the IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
GTPγS Functional Assays
-
Objective: To determine the functional activity (EC₅₀) of the test compound at S1P receptors.
-
Methodology:
-
Cell membranes expressing the recombinant S1P receptors are incubated with the test compound at various concentrations in the presence of [³⁵S]GTPγS.
-
Agonist binding to the G-protein coupled S1P receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
EC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To evaluate the in vivo efficacy of the test compound in a model of neuroinflammation.
-
Methodology:
-
EAE is induced in female C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG₃₅₋₅₅) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Animals are randomly assigned to treatment (test compound, administered orally daily) or vehicle control groups, starting from the day of immunization or at the onset of clinical signs.
-
Clinical scores are assessed daily based on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund or dead.
-
At the end of the study, spinal cords and brains are collected for histological analysis of inflammation and demyelination, and for flow cytometric analysis of infiltrating immune cells.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: S1P Receptor Signaling and the Mechanism of Action of LP-659.
Caption: Experimental Workflow for the EAE Mouse Model.
Conclusion and Future Directions
LP-659 represents a promising next-generation S1P receptor modulator with a selective profile for S1P₁ and S1P₅. While detailed preclinical data remains proprietary, the available information suggests efficacy in a relevant animal model of neuroinflammation, supporting its clinical development. A comprehensive meta-analysis and direct comparison with other S1P modulators will only be possible upon the publication of detailed preclinical and clinical data. Researchers in the field will be keenly awaiting these results to fully understand the therapeutic potential of LP-659.
References
Comparison of In Vitro and In Vivo Results for LP-65 Currently Unavailable
A comprehensive comparison guide for LP-65, detailing its in vitro and in vivo performance against alternatives, cannot be provided at this time due to the absence of publicly available scientific literature and experimental data for a compound with this designation.
Extensive searches of research databases, clinical trial registries, and scientific publications did not yield any specific information on a therapeutic agent or research compound identified as "this compound." The search results were associated with unrelated topics, including:
-
The "65 trial": A clinical study focused on permissive hypotension in older critically ill patients with vasodilatory shock.
-
Lumbar Punctures (LP): Medical research where "LP" is used as an abbreviation for the procedure.
-
Glutamic Acid Decarboxylase 65 (GAD65): An enzyme involved in neurotransmitter synthesis.
-
LP-184: A small molecule drug candidate developed by Lantern Pharma for oncology indications.[1]
-
LP.8.1: A strain of the COVID-19 virus.[2]
Without access to foundational data such as the mechanism of action, targeted signaling pathways, and experimental results from in vitro assays and in vivo models for a compound specifically named this compound, the creation of a detailed comparison guide with data tables, experimental protocols, and visualizations is not feasible.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the exact nomenclature and any available public identifiers (e.g., chemical structure, CAS number, or originating research institution) to facilitate a more targeted and successful literature search. Should data for a compound designated as this compound become publicly available, a comprehensive comparison guide could be developed.
References
Unveiling Predictive Biomarkers for Modulators of the NF-κB/p65 Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, identifying predictive biomarkers is paramount for the successful clinical implementation of targeted therapies. This guide provides a comparative overview of potential biomarkers for predicting response to therapeutic agents targeting the pivotal NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, with a focus on the p65 (RelA) subunit. While specific data on a compound designated "LP-65" is not publicly available, this document will serve as a comprehensive resource for therapies acting on this well-established oncogenic and inflammatory pathway.
The NF-κB family of transcription factors, particularly the p65/p50 heterodimer, plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[1][2][3] Its aberrant activation is a hallmark of numerous chronic inflammatory diseases and cancers.[2] Consequently, the NF-κB pathway, and specifically the p65 subunit, has become a significant target for drug discovery and development.[2] This guide will explore potential biomarkers, alternative therapeutic strategies, and the experimental methodologies crucial for their validation.
I. The NF-κB/p65 Signaling Pathway: A Central Hub for Therapeutic Intervention
The canonical NF-κB pathway is activated by a wide array of stimuli, including inflammatory cytokines like TNFα and IL-1β, as well as pathogen-associated molecular patterns (PAMPs).[1] In its inactive state, the p65/p50 heterodimer is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1][2] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[1][4] This releases the p65/p50 dimer, allowing its translocation to the nucleus where it binds to specific DNA sequences to initiate the transcription of target genes involved in inflammation, cell survival, and proliferation.[2][5]
Figure 1: Simplified diagram of the canonical NF-κB signaling pathway.
II. Potential Biomarkers for Predicting Response to NF-κB/p65 Inhibition
The identification of reliable biomarkers is essential for patient stratification and predicting therapeutic efficacy. For a hypothetical inhibitor of the NF-κB/p65 pathway, several candidate biomarkers can be considered at the protein and gene expression levels.
| Biomarker Category | Specific Biomarker | Rationale for Predictive Value |
| Pathway Activation Status | Nuclear p65 levels | Direct measure of pathway activation. High baseline levels may indicate dependence on this pathway and predict a better response to inhibition.[5] |
| Phosphorylated IκBα (p-IκBα) | An upstream indicator of NF-κB activation. Elevated levels suggest active signaling.[1] | |
| Target Gene Expression | mRNA levels of NF-κB target genes (e.g., IL-6, IL-8, BCL2, c-MYC) | Downstream effectors of NF-κB signaling. High baseline expression could signify a "hot" tumor or inflammatory state reliant on this pathway. |
| Genetic Alterations | Mutations or amplifications in upstream activators (e.g., MYD88, TNFRSF1A) | Genetic alterations that lead to constitutive NF-κB activation may confer sensitivity to pathway inhibitors. |
| Protein-Protein Interactions | p65 interaction with coactivators (e.g., CBP/p300) | The interaction of p65 with coactivators is crucial for its transcriptional activity.[3] Disrupting these interactions is a potential therapeutic strategy, and the baseline level of these complexes could be a biomarker. |
III. Comparative Analysis of Therapeutic Alternatives
While a direct comparison with "this compound" is not possible, we can evaluate other therapeutic strategies that target the NF-κB pathway.
| Therapeutic Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| IKK Inhibitors | Block the phosphorylation of IκB, preventing NF-κB activation. | Targets a key upstream kinase in the pathway. | Potential for off-target effects and toxicity due to the central role of IKK in cellular signaling. |
| Proteasome Inhibitors (e.g., Bortezomib) | Inhibit the degradation of IκB, keeping NF-κB in its inactive cytoplasmic state. | Clinically approved for multiple myeloma. | Broad mechanism of action can lead to significant side effects. |
| Direct p65 Inhibitors | Interfere with p65's ability to bind to DNA or translocate to the nucleus. | Highly specific to the NF-κB pathway. | Development of small molecule inhibitors that specifically target transcription factor-DNA interactions is challenging. |
| Natural Compounds (e.g., Curcumin, Resveratrol) | Modulate the NF-κB pathway through various mechanisms. | Generally well-tolerated with a good safety profile. | Often have low bioavailability and pleiotropic effects, making it difficult to ascertain the precise mechanism of action. |
IV. Experimental Protocols for Biomarker Assessment
Accurate and reproducible measurement of biomarkers is critical for their clinical utility. The following are detailed methodologies for the key experiments cited.
A. Immunohistochemistry (IHC) for Nuclear p65
-
Objective: To determine the subcellular localization and expression level of the p65 protein in tissue samples.
-
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) for 20 minutes.
-
Blocking: Sections are incubated with a protein block solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for the p65 subunit (e.g., rabbit anti-p65 monoclonal antibody) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system for visualization.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
-
Data Analysis: The percentage of cells with positive nuclear p65 staining and the intensity of staining (e.g., 0, 1+, 2+, 3+) are scored. A combined H-score can be calculated.
Figure 2: Immunohistochemistry workflow for p65 detection.
B. Western Blot for Phosphorylated IκBα
-
Objective: To quantify the levels of phosphorylated IκBα in cell or tissue lysates.
-
Protocol:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated IκBα (e.g., rabbit anti-p-IκBα) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used for normalization.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody is applied for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.
C. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Objective: To measure the mRNA expression levels of NF-κB target genes.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from cells or tissues using a commercial kit.
-
RNA Quality and Quantity Assessment: RNA concentration and purity are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The PCR reaction is performed using a real-time PCR system with SYBR Green or TaqMan probes for specific target genes (e.g., IL-6, IL-8) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Conclusion
While the specific identity of "this compound" remains elusive from publicly available information, the NF-κB/p65 signaling pathway presents a rich landscape for therapeutic intervention and biomarker discovery. The biomarkers and experimental protocols detailed in this guide provide a robust framework for researchers and drug developers working on therapies that modulate this critical pathway. A multi-faceted approach, combining the analysis of pathway activation status, target gene expression, and genetic alterations, will be crucial for the development of predictive biomarker strategies that can guide patient selection and improve clinical outcomes for this class of drugs. Future research should focus on the clinical validation of these biomarkers in the context of specific NF-κB pathway inhibitors.
References
A Critical Appraisal of the Therapeutic Potential of LP-184: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical appraisal of LP-184, a novel anti-cancer agent developed by Lantern Pharma. Its therapeutic potential is evaluated by comparing its performance with alternative therapies, supported by available preclinical and clinical data.
Introduction to LP-184
LP-184 is a next-generation, synthetically lethal small molecule belonging to the acylfulvene (B1200177) class. It is a prodrug designed for selective anti-tumor activity, exploiting specific molecular vulnerabilities within cancer cells. Its development has been guided by Lantern Pharma's proprietary AI platform, RADR®, which identifies patient populations most likely to respond based on genomic and biomarker data. LP-184 has received multiple FDA designations, including Fast Track for glioblastoma (GBM) and triple-negative breast cancer (TNBC), and Orphan Drug Designation for pancreatic cancer, malignant gliomas, and other rare cancers, highlighting its potential to address significant unmet medical needs.
Mechanism of Action: A Dual-Biomarker Approach
LP-184's mechanism of action is based on a principle of synthetic lethality , requiring two key conditions to be met for maximal efficacy:
-
Tumor-Specific Activation: LP-184 is a prodrug that is metabolically activated into its highly potent DNA alkylating form by the enzyme Prostaglandin Reductase 1 (PTGR1) . Many solid tumors, including subsets of pancreatic, lung, breast, and brain cancers, exhibit significant overexpression of PTGR1 compared to normal tissues.[1][2][3][4][5] This differential expression provides a therapeutic window, concentrating the drug's cytotoxic activity within the tumor environment.
-
Targeting DNA Repair Deficiencies: Once activated, LP-184 covalently binds to DNA, primarily at N3-adenine, inducing interstrand cross-links and double-strand breaks (DSBs).[5][6] In healthy cells, these breaks can be repaired by robust DNA Damage Repair (DDR) pathways, such as the Homologous Recombination (HR) and Nucleotide Excision Repair (NER) pathways. However, many cancers harbor mutations in these DDR pathways (e.g., alterations in BRCA1/2, ATM, ATR, ERCC3/4).[1][7] These DDR-deficient cells are unable to repair the damage inflicted by LP-184, leading to cell cycle arrest and apoptosis.
This dual-dependency—high PTGR1 for activation and a deficient DDR pathway for lethality—forms the basis of LP-184's targeted approach.
Comparative Performance Data
The therapeutic potential of LP-184 is best understood by comparing its efficacy against established and alternative treatments.
This table summarizes the half-maximal inhibitory concentration (IC50) of LP-184 against various cancer models, compared to standard-of-care agents. Lower values indicate higher potency.
| Cancer Type / Model | LP-184 IC50 (nM) | Comparator Drug | Comparator IC50 (nM) | Fold Difference (Approx.) | Reference(s) |
| Glioblastoma (GBM) | 22 - 310 | Temozolomide | >10,000 (in MGMT-expressing cells) | >30x - 450x | [8] |
| Prostate Cancer Organoid (LuCaP 96) | 77 | Olaparib (PARP Inhibitor) | ~9,240 | ~120x | [6] |
| Prostate Cancer Organoid (LuCaP 86.2) | 645 | Olaparib (PARP Inhibitor) | ~38,700 | ~60x | [6] |
| Breast Cancer (NCI-60 Panel Median) | 327 | N/A | N/A | N/A | [9] |
| NSCLC (Selected Cell Lines) | Nanomolar range | Cisplatin, Paclitaxel, etc. | Micromolar range | Up to 3800x | [10] |
This table outlines key efficacy results from preclinical animal models and human clinical trials.
| Parameter | LP-184 Result | Comparator / Context | Reference(s) |
| Tumor Growth Inhibition (TGI) in GBM Xenografts | >100% TGI (regression) observed. | Standard of care often results in tumor stasis rather than regression. | [11] |
| Efficacy in PARP-Inhibitor Resistant TNBC PDX Models | Demonstrated complete, durable tumor regression. | PARP inhibitors are a standard of care for HR-deficient TNBC, but resistance is common. | [7] |
| Phase 1a Clinical Trial (NCT05933265) | Disease Control Rate (DCR): 48% in evaluable patients at/above therapeutic dose. | DCR in heavily pre-treated, advanced solid tumor populations is typically low. | |
| Recommended Phase 2 Dose (RP2D) | 0.39 mg/kg (IV on Days 1 & 8 of a 21-day cycle) | N/A | [12] |
| Durable Benefit | One NSCLC patient with DDR mutations remained on treatment for nearly two years. | Durable responses in late-stage, refractory patients are rare. | [12] |
This table presents key PK parameters for LP-184, indicating its ability to reach target tissues. Data is from mice receiving a single 4 mg/kg intravenous bolus.
| Parameter | Value | Significance | Reference(s) |
| Brain Cmax | 839 nmol/L | Achieves concentrations well above in vitro IC50 for GBM, indicating CNS penetration. | [13][14] |
| Tumor Cmax | 2,530 nmol/L | Demonstrates significant drug accumulation in tumor tissue. | [13][14] |
| AUC brain/plasma Ratio | 0.11 | Favorable ratio for a CNS-targeted agent. | [13][14] |
| AUC tumor/plasma Ratio | 0.2 | Confirms preferential distribution to the tumor. | [13][14] |
Experimental Protocols
The data cited in this guide were generated using standardized methodologies. Below are detailed protocols representative of those used in the preclinical evaluation of LP-184.
This assay measures the metabolic activity of cells as an indicator of viability after exposure to a therapeutic agent.
-
Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of LP-184 and comparator drugs in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results against drug concentration and use a non-linear regression model to calculate the IC50 value.
This in vivo model assesses a drug's anti-tumor activity on human tumors grown in immunodeficient mice.
-
Model Establishment: Surgically obtained human tumor tissue is implanted subcutaneously into the flank of highly immunodeficient mice (e.g., NSG mice).
-
Tumor Expansion: Once the initial tumor (P0) reaches a specified size (e.g., 1000 mm³), it is harvested, fragmented, and passaged into new host mice to generate a cohort with consistent tumor characteristics.
-
Study Enrollment: When tumors in the study cohort reach a volume of 100-150 mm³, mice are randomized into treatment arms (e.g., Vehicle Control, LP-184, Comparator Drug).
-
Dosing: LP-184 is administered intravenously according to the specified dose and schedule (e.g., 4 mg/kg on a 5-days-on, 2-days-off cycle).
-
Monitoring: Tumor volume is measured with digital calipers 2-3 times per week. Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum volume, or after a set number of treatment cycles.
-
Analysis: Efficacy is determined by calculating Tumor Growth Inhibition (TGI) and assessing the number of partial and complete responses (regressions).
Critical Appraisal and Future Directions
Strengths:
-
Novel, Targeted Mechanism: The dual requirement of high PTGR1 expression and a DDR deficiency provides a strong rationale for targeted efficacy and a potentially wide therapeutic window, sparing normal tissue.
-
High Potency: Preclinical data consistently show that LP-184 has nanomolar potency, often orders of magnitude greater than standard-of-care agents, including PARP inhibitors in relevant models.[6][10]
-
Activity in Resistant Tumors: LP-184 has demonstrated efficacy in models resistant to established therapies like PARP inhibitors and temozolomide, addressing a critical area of unmet need.[7][8]
-
CNS Penetration: The ability of LP-184 to cross the blood-brain barrier and accumulate in brain tumors at therapeutic concentrations is a significant advantage for treating notoriously difficult cancers like GBM.[13][14]
-
Favorable Early Clinical Data: The Phase 1a trial confirmed the drug's safety profile and showed encouraging signs of durable disease control in a heavily pre-treated, diverse patient population.
Challenges and Future Directions:
-
Biomarker Development: The success of LP-184 in the clinic will depend on the robust validation and clinical implementation of companion diagnostics for both PTGR1 expression and DDR pathway status to ensure optimal patient selection.
-
Combination Therapies: While potent as a monotherapy, the mechanism of LP-184 makes it an ideal candidate for combination strategies. Future trials will explore combinations with PARP inhibitors (to further exploit DDR deficiencies) and checkpoint inhibitors (as DNA damage can increase tumor immunogenicity).
-
Managing Toxicity: As a DNA alkylating agent, potential toxicities such as myelosuppression must be carefully managed. The Phase 1a trial indicated manageable side effects, primarily Grade 1/2 nausea and vomiting, but this will need to be monitored in larger patient populations.
Conclusion: LP-184 is a promising, biomarker-driven therapeutic with a compelling, mechanistically sound rationale for its anti-cancer activity. Preclinical data show exceptional potency and efficacy in high-unmet-need and treatment-resistant settings. Early clinical results are encouraging, demonstrating safety and signs of durable activity. The future success of LP-184 will be contingent on a precision oncology strategy, leveraging its dual-biomarker approach to select patients who will derive the most benefit, both as a monotherapy and as a component of novel combination regimens.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 9. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lantern Pharma Reports AI-Guided LP-184 Meets Phase 1a Endpoints in Solid Tumors [biopharmatrend.com]
- 13. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of LP-65: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals handling LP-65, a comprehensive understanding of its proper disposal is paramount to ensuring laboratory safety and environmental compliance. While the designation "this compound" can refer to several different chemical products, this guide provides a framework for the safe disposal of chemical waste, adaptable to the specific formulation of this compound you are using. The following procedures are based on general best practices for hazardous chemical waste management and should be supplemented by a thorough review of your institution's specific protocols and the material's Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific this compound product in use. The SDS will provide detailed information regarding the chemical's hazards, necessary personal protective equipment (PPE), and immediate first-aid measures.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If the SDS indicates a risk of inhalation, use a fume hood and appropriate respiratory protection.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure to vapors or dust.
-
Spill Management: Be prepared for accidental spills. Have a spill kit readily available that is appropriate for the chemical properties of your specific this compound. The SDS for "this compound MC," for instance, indicates it is a skin and eye irritant.[1] In case of a spill, it is recommended to wipe or collect the material with an absorbent such as clay or soil and transfer it into a salvage drum for disposal.
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a regulated process that requires careful attention to detail. The following steps outline a general procedure that should be adapted to the specific hazards of your this compound formulation.
-
Waste Identification and Segregation:
-
Determine the precise chemical composition of your this compound from the manufacturer's documentation.
-
Based on the SDS and local regulations, classify the waste (e.g., hazardous, non-hazardous, organic, inorganic).
-
Do not mix different chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container for waste collection. The container must be in good condition with a secure lid.
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste" (if applicable)
-
The full chemical name(s) of the contents (e.g., "Waste this compound containing organic phosphonate (B1237965) and ammonium (B1175870) chloride")
-
The approximate concentration of each component
-
The date accumulation started
-
The name of the principal investigator or lab contact
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Ensure the storage area is secure and away from heat, ignition sources, and incompatible materials.
-
-
Disposal Request and Pickup:
-
Once the container is full or has reached the designated accumulation time limit, submit a waste pickup request to your institution's EHS department.
-
Follow their specific procedures for scheduling and preparing the waste for collection.
-
Quantitative Data Summary
To facilitate a quick assessment of the chemical properties of a given this compound formulation, the following table structure should be populated using data from the specific product's SDS.
| Property | Value | Units | Source (SDS) |
| Physical State | |||
| pH | |||
| Boiling Point | |||
| Flash Point | |||
| Toxicity (e.g., LD50) | |||
| Hazard Class |
Experimental Protocols
This section would typically provide detailed methodologies for key experiments cited. However, as no experimental data was provided in the initial query, this section remains a placeholder for future inclusion. When citing experimental work related to this compound, provide a clear and concise description of the methods used to allow for replication and verification.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: General workflow for the proper disposal of this compound chemical waste.
By adhering to these guidelines and working closely with your institution's environmental health and safety department, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Clarification Required: Specify the Chemical Composition or Manufacturer of LP-65 for Accurate Safety Protocols
To provide essential and accurate safety and handling information for "LP-65," it is imperative to first identify the specific chemical product. The designation "this compound" is used for multiple, chemically distinct products with significantly different hazard profiles. Without a specific Safety Data Sheet (SDS) or manufacturer information, any provided personal protective equipment (PPE), handling, or disposal guidelines would be dangerously generic and could lead to unsafe laboratory practices.
For example, searches have revealed at least three different products designated with "this compound" or a similar name:
-
This compound MC: A skin and eye irritant containing an organic phosphonate (B1237965) and ammonium (B1175870) chloride.[1]
-
Pluronic® P 65: A substance not classified as hazardous, for which standard chemical handling precautions are recommended.
-
SealMaster LP Sealer (SMLP): A potential carcinogen requiring specific handling procedures.[2]
The safety protocols for these substances vary significantly. Therefore, to ensure the safety of all personnel, please provide one of the following:
-
The full chemical name or CAS number of the this compound product.
-
The manufacturer and product number of the this compound.
-
A copy of the Safety Data Sheet (SDS) for the this compound product in use.
Once this information is provided, a comprehensive guide to the appropriate personal protective equipment, detailed handling and disposal protocols, and relevant experimental procedures can be developed to ensure a safe working environment for all researchers, scientists, and drug development professionals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
